(3-(Diphenylamino)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(N-phenylanilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPKZJMLZZINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-(Diphenylamino)phenyl)boronic acid CAS number 943899-12-5
An In-depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5)
Introduction
(3-(Diphenylamino)phenyl)boronic acid, identified by CAS number 943899-12-5, is a sophisticated bifunctional organic compound that has garnered significant interest within the scientific community. Structurally, it integrates two key chemical motifs: a triarylamine (specifically, a diphenylamino group) and a boronic acid. This unique combination makes it an exceptionally valuable and versatile building block in modern organic synthesis. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the triphenylamine core imparts crucial electronic and photophysical properties.
This guide is intended for researchers, synthetic chemists, and material scientists. It provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis and core reactivity, and an exploration of its principal applications in the high-stakes fields of pharmaceutical development and organic electronics. As a Senior Application Scientist, the focus herein is not merely on procedure, but on the underlying chemical principles and strategic considerations that drive its use in advanced applications.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key characteristics of (3-(Diphenylamino)phenyl)boronic acid are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 943899-12-5 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [1][2] |
| Molecular Weight | 289.14 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically available at ≥95% or ≥98% | [2][3] |
| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) | [1][2] |
| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N | [2] |
| SMILES | OB(O)c1cccc(c1)N(c2ccccc2)c3ccccc3 | [1] |
Synthesis Pathway: A Strategic Approach
The synthesis of (3-(Diphenylamino)phenyl)boronic acid is a multi-step process that relies on precise control of reaction conditions, particularly the use of organometallic intermediates. The most common and strategically sound approach begins with the precursor 3-bromo-N,N-diphenylaniline.
The core of the synthesis is a lithium-halogen exchange reaction, a powerful method for creating a nucleophilic aryl anion from an aryl halide.[5] This is immediately followed by trapping the newly formed organolithium species with a boron electrophile, typically a borate ester like triisopropyl borate. The final step is a simple acidic hydrolysis to yield the desired boronic acid.
Causality in Synthesis:
-
Low Temperature (-78 °C): The lithium-halogen exchange and subsequent borylation are performed at cryogenic temperatures to prevent side reactions. Organolithium reagents are highly basic and can react with the solvent (THF) or engage in undesired coupling if the temperature is not strictly controlled.[5]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for this transformation due to its high reactivity and commercial availability.[5]
-
Borate Ester: Triisopropyl borate is used as the boron source. It is a mild electrophile that efficiently traps the aryllithium intermediate. The resulting boronate ester is stable enough for workup but is readily hydrolyzed to the boronic acid under acidic conditions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of (3-(Diphenylamino)phenyl)boronic acid stems from its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] It allows for the coupling of our boronic acid with a wide variety of organic halides (R-X) and pseudohalides (e.g., triflates) to construct complex biaryl and substituted aromatic systems.[8]
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10]
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[10]
-
Transmetalation: This is the crucial step where the organic group from the boron atom is transferred to the palladium center. The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the R² group (in our case, the (diphenylamino)phenyl moiety) to the palladium, displacing the halide.[6][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]
Key Applications
The strategic value of (3-(Diphenylamino)phenyl)boronic acid lies in its ability to introduce the functional triphenylamine (TPA) scaffold into larger molecular architectures.
Organic Electronics & OLED Technology
The TPA moiety is a cornerstone of materials for organic electronics. It is an electron-rich, propeller-shaped molecule known for its excellent hole-transporting capabilities and high thermal stability.[12][13] These properties are essential for the hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).[14][15]
(3-(Diphenylamino)phenyl)boronic acid serves as a critical intermediate for synthesizing complex, high-performance materials for OLEDs.[16][17] Using Suzuki coupling, this building block can be incorporated into polymers or larger small molecules designed to be host materials, emissive materials, or charge transporters, ultimately leading to devices with higher efficiency, better color purity, and longer operational lifetimes.[18][19][20]
Pharmaceutical Synthesis & Drug Discovery
In medicinal chemistry, boronic acids are indispensable tools for the rapid construction of complex molecules that often form the core of new drug candidates.[21][22] The Suzuki reaction enables the efficient creation of biaryl structures, a common and privileged motif in many pharmaceuticals.[21]
While (3-(Diphenylamino)phenyl)boronic acid is primarily an intermediate, its use allows for the synthesis of novel compounds for screening libraries. The TPA core, while best known in materials science, can be explored for its potential interactions with biological targets. Furthermore, the broader class of boronic acid-containing compounds has yielded FDA-approved drugs, such as the proteasome inhibitor Bortezomib, underscoring the importance of this functional group in drug design and development.[23][24][25]
Experimental Protocols
The following protocols are provided as illustrative examples for trained chemists. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of (3-(Diphenylamino)phenyl)boronic acid
This protocol is based on a standard lithium-halogen exchange followed by borylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 45 minutes to complete the lithium-halogen exchange.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming & Quench: After the addition is complete, allow the mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling of the title compound with a generic aryl bromide.
-
Setup: To a reaction vial, add (3-(Diphenylamino)phenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture, for example, a 3:1 ratio of toluene and water.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
(3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5) stands out as a high-value synthetic intermediate, bridging the gap between fundamental organic synthesis and applied sciences. Its dual-functionality—a reactive boronic acid for robust C-C bond formation and a high-performance triarylamine core for favorable electronic properties—makes it an enabling tool for innovation. For researchers in drug discovery, it offers a direct route to novel molecular scaffolds. For scientists in materials science, it is a key building block for the next generation of OLEDs and other organic electronic devices. A mastery of its synthesis and reactivity is therefore a mastery of a key technique in the modern chemist's arsenal.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 425-433). Royal Society of Chemistry. [Link]
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Al-Rawashdeh, A., Al-Qtaishat, S., & Zalloum, H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6563. [Link]
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BoronPharm. 943899-12-5 | (3-(Diphenylamino)phenyl)boronic acid. [Link]
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Mondal, B., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Hrobonova, K., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Staudigel, J., et al. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Journal of Applied Physics, 87(1), 269-277. [Link]
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Rybakiewicz, R., et al. (2014). Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors. Effect of Substituent Position on Their Spectroscopic, Electrochemical, Structural, and Electrical Transport Properties. The Journal of Physical Chemistry C, 118(1), 17-27. [Link]
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Wang, J., Liu, K., Ma, L., & Zhan, X. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14675-14725. [Link]
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Wu, J. T., et al. (2011). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 3(8), 2913-2919. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Science Behind OLEDs: Understanding the Role of 4-(Dibiphenyl-4-ylamino)phenylboronic Acid. [Link]
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Ncokazi, K. K., & Kaye, P. T. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(9), 13638-13663. [Link]
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(3-(Diphenylamino)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid: Properties, Applications, and Protocols
Introduction
(3-(Diphenylamino)phenyl)boronic acid is a highly versatile aromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its unique structure, combining a reactive boronic acid moiety with a bulky, electron-rich triphenylamine core, makes it an invaluable reagent for researchers, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, discusses its primary application in palladium-catalyzed cross-coupling reactions, and offers a detailed, field-tested experimental protocol for its use.
Part 1: Core Physicochemical and Safety Profile
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, reactivity, and suitability for specific synthetic transformations.
Structural and Chemical Identity
(3-(Diphenylamino)phenyl)boronic acid, with the CAS Number 943899-12-5, is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a diphenylamino group (-N(C₆H₅)₂).[1][2][3] The boronic acid group is the primary reactive site, enabling the formation of new carbon-carbon bonds. The triphenylamine scaffold imparts significant steric bulk and unique electronic properties, which are leveraged in the synthesis of advanced materials and complex molecular architectures.
Quantitative Data Summary
The key physical and chemical properties of (3-(Diphenylamino)phenyl)boronic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 289.14 g/mol | [1][3][4] |
| Chemical Formula | C₁₈H₁₆BNO₂ | [2][3][5] |
| CAS Number | 943899-12-5 | [1][2][6] |
| Physical Form | Solid, powder | [2] |
| Typical Purity | ≥95% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Safety and Handling
As a laboratory chemical, (3-(Diphenylamino)phenyl)boronic acid requires careful handling. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Part 2: The Suzuki-Miyaura Coupling: A Cornerstone Application
The most prominent application of (3-(Diphenylamino)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized carbon atoms (aryl-aryl, aryl-vinyl, etc.).[7] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is crucial as it forms a boronate species (R²-B(OR)₃⁻), which enhances the nucleophilicity of the R² group, facilitating the transfer to the electrophilic palladium center.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are ejected as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]
Part 3: Experimental Protocol for Suzuki-Miyaura Coupling
This section provides a validated, step-by-step protocol for the synthesis of 3-(diphenylamino)-4'-methoxy-1,1'-biphenyl, a representative biaryl compound, using (3-(Diphenylamino)phenyl)boronic acid.
Objective:
To synthesize 3-(diphenylamino)-4'-methoxy-1,1'-biphenyl via palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Deionized Water (co-solvent)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Visualization
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Diphenylamino)phenyl)boronic acid (1.0 equiv), 4-bromoanisole (1.1 equiv), and anhydrous potassium carbonate (3.0 equiv).
-
Causality: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The anhydrous base is critical for activating the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon line. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents the formation of inactive palladium oxides and phosphine oxides, ensuring the catalyst's longevity and activity.
-
-
Solvent Addition: Through the septum, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Causality: This solvent system is designed to dissolve the organic starting materials (in toluene/ethanol) and the inorganic base (in water/ethanol), creating a multiphasic system where all components can interact effectively.
-
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.02 equiv) in one portion. Immediately reseal the flask and ensure a positive flow of inert gas.
-
Causality: The catalyst is added last to minimize its exposure to air. A 2 mol% loading is typically sufficient for efficient catalysis without being cost-prohibitive.
-
-
Reaction: Lower the flask into a preheated oil bath (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the boronic acid is fully consumed.
-
Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the different phases, promoting efficient reaction.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This step quenches the reaction and separates the organic product from the inorganic base and salts.
-
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
-
Causality: The brine wash removes residual water. Drying with MgSO₄ removes all traces of water before solvent evaporation. Column chromatography separates the desired product from unreacted starting material, catalyst residues, and byproducts, yielding the pure compound.
-
Part 4: Broader Applications in Science and Technology
The utility of (3-(Diphenylamino)phenyl)boronic acid extends beyond a single reaction. The products derived from its use are integral to several advanced fields.
-
Pharmaceutical Discovery: Boronic acids are pivotal in constructing the complex biaryl and heteroaryl scaffolds that form the core of many modern drugs.[9] The triphenylamine moiety itself can be found in various biologically active compounds, and the ability to easily couple this structure to other fragments via Suzuki reaction makes it an invaluable tool for building libraries of potential drug candidates for screening.[9]
-
Materials Science (OLEDs): The triphenylamine structure is a classic example of a hole-transporting material. Its electron-rich nature allows it to efficiently transport positive charge carriers (holes). Consequently, (3-(Diphenylamino)phenyl)boronic acid serves as a key precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), which are essential for modern displays and lighting.[10]
Conclusion
(3-(Diphenylamino)phenyl)boronic acid is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation. Its robust reactivity in the Suzuki-Miyaura coupling provides a reliable and versatile method for constructing complex organic molecules. For researchers in drug development and materials science, a deep understanding of its properties and practical application is essential for advancing their respective fields. By following validated protocols and understanding the causality behind each experimental step, scientists can effectively harness the synthetic power of this important building block.
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(3-(Diphenylamino)phenyl)boronic acid chemical properties.
An In-Depth Technical Guide to (3-(Diphenylamino)phenyl)boronic Acid for Advanced Organic Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, applications, and handling of (3-(Diphenylamino)phenyl)boronic acid. It is designed to provide not only foundational data but also field-proven insights into its utilization as a key building block in modern organic chemistry.
Introduction: A Versatile Building Block
(3-(Diphenylamino)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a triphenylamine core.[1] This unique structural arrangement makes it an invaluable reagent in organic synthesis, particularly for constructing complex molecules with applications in materials science and medicinal chemistry.[1][2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, where it serves as a precursor for introducing the diphenylamino-phenyl moiety. This structural unit is a well-established component in hole-transporting materials for organic light-emitting diodes (OLEDs), sensitizers for dye-sensitized solar cells, and as a scaffold for kinase inhibitors in pharmaceutical development.[2][3]
Molecular Structure Breakdown
The molecule's reactivity and function are dictated by its three key components: the reactive boronic acid group, the central phenyl linker, and the electron-rich diphenylamino moiety.
Caption: Core components of (3-(Diphenylamino)phenyl)boronic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis and for ensuring safe handling and storage.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 943899-12-5 | [1][4] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [1][5] |
| Molecular Weight | 289.14 g/mol | [4][5] |
| Physical Form | Solid, powder | |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N |
Spectroscopic Profile
While specific spectra are lot-dependent, the structure of (3-(Diphenylamino)phenyl)boronic acid gives rise to a predictable spectroscopic signature:
-
¹H NMR: Researchers can expect to see complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The protons on the boronic acid group (-OH) are typically broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: Signals corresponding to the 18 carbon atoms will appear in the aromatic region (approx. 115-150 ppm). The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: This technique is particularly useful for boronic acids, showing a characteristic chemical shift for the sp²-hybridized boron atom.[6] It is an excellent tool for monitoring reaction completion, as the formation of a boronate ester during the reaction cycle results in a shift corresponding to an sp³-hybridized boron.[6]
-
Mass Spectrometry (MS): The calculated exact mass is 289.1274089 Da.[5] High-resolution mass spectrometry (HRMS) should confirm this value, aiding in product verification.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-(Diphenylamino)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for forming carbon-carbon bonds.[2]
Mechanism Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[7][]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates the transfer.[7][]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Workflow
The following section provides a representative, field-tested protocol for a Suzuki-Miyaura coupling reaction. This methodology is designed to be a self-validating system, incorporating steps for reaction monitoring.
Workflow Visualization
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.
Step-by-Step Methodology
This protocol describes the coupling of (3-(Diphenylamino)phenyl)boronic acid with a generic aryl bromide.
Reagents & Equipment:
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v) or Dioxane/Water
-
Schlenk flask or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
TLC plates, ethyl acetate, petroleum ether
Procedure:
-
Vessel Preparation: Add the aryl bromide (1.0 mmol), (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Expert Insight: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion and compensates for any potential homocoupling or degradation. K₂CO₃ is a cost-effective and moderately strong base sufficient for activating the boronic acid.[2]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water) via syringe. Stir the suspension for 5-10 minutes.
-
Expert Insight: A mixed aqueous-organic solvent system is common. Water is crucial for dissolving the inorganic base, while the organic solvent solubilizes the reagents and catalyst.[2] Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) to the flask.
-
Expert Insight: For air-sensitive catalysts like Pd(PPh₃)₄, it is best to add it under a positive pressure of inert gas.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).[2] Take small aliquots from the reaction mixture, spot them on a TLC plate alongside the starting materials, and elute with a suitable solvent system (e.g., 20% ethyl acetate in petroleum ether). The disappearance of the limiting starting material and the appearance of a new, typically more nonpolar, product spot indicates progress.
-
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then typically purified by column chromatography on silica gel to yield the pure coupled product.
Safety and Handling
Proper handling of (3-(Diphenylamino)phenyl)boronic acid is essential for laboratory safety. The information below is synthesized from supplier safety data.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
(3-(Diphenylamino)phenyl)boronic acid stands out as a highly effective and versatile reagent. Its utility in the Suzuki-Miyaura reaction provides a direct and efficient pathway to complex triphenylamine derivatives. For researchers in materials science and medicinal chemistry, a comprehensive understanding of its properties, reactivity, and handling protocols is key to leveraging its full synthetic potential. The methodologies and data presented in this guide offer a solid foundation for the successful application of this important chemical building block.
References
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(3-(diphenylamino)phenyl)boronic acid | CAS 943899-12-5. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]
-
4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 2, 2026, from [Link]
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Supporting Information for "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative". (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Supporting Information for Theranostics paper. (n.d.). Theranostics. Retrieved January 2, 2026, from [Link]
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Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]
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The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(Diphenylamino)phenyl)boronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, and explore its critical applications in materials science and drug discovery, with a particular focus on its role in the synthesis of Organic Light-Emitting Diode (OLED) materials and bioactive molecules.
Introduction: The Strategic Importance of (3-(Diphenylamino)phenyl)boronic acid
(3-(Diphenylamino)phenyl)boronic acid belongs to the class of arylboronic acids, which are indispensable reagents in contemporary organic chemistry. Its structure is characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring at the meta-position relative to a diphenylamino group. This unique arrangement of a Lewis acidic boronic acid and an electron-rich diphenylamino group imparts valuable reactivity and electronic properties, making it a sought-after intermediate in the synthesis of complex organic molecules.
The diphenylamino (or triphenylamine) moiety is a well-established hole-transporting unit with strong electron-donating characteristics. This property is crucial for the development of materials with specific optoelectronic functionalities, particularly in the field of organic electronics.[1] The boronic acid group, on the other hand, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This powerful reaction allows for the efficient and selective construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
The strategic importance of (3-(Diphenylamino)phenyl)boronic acid lies in its ability to introduce the photo- and electro-active diphenylaminophenyl scaffold into a wide range of molecular architectures, enabling the fine-tuning of their electronic and photophysical properties.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (3-(Diphenylamino)phenyl)boronic acid is essential for its effective handling, storage, and application in synthesis.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | (3-(Diphenylamino)phenyl)boronic acid | [3] |
| CAS Number | 943899-12-5 | [3][4] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [4] |
| Molecular Weight | 289.14 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [1][4] |
| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N | [4] |
Note: It is important to be aware that arylboronic acids have a propensity to form cyclic anhydride trimers, known as boroxines, upon dehydration. This can lead to complexities in characterization and may require specific handling procedures to ensure consistent reactivity.[5]
Spectroscopic Characterization
While a complete set of publicly available spectra for (3-(Diphenylamino)phenyl)boronic acid is limited, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The protons on the boronic acid-substituted ring will exhibit distinct splitting patterns influenced by the diphenylamino and boronic acid groups. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-N stretching of the diphenylamino group, as well as aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Synthesis and Purification: A Validated Protocol
The synthesis of (3-(Diphenylamino)phenyl)boronic acid is typically achieved through a lithiation-borylation sequence starting from the corresponding aryl bromide. The following protocol is based on established methodologies for the synthesis of substituted arylboronic acids and provides a reliable route to the target compound.[7]
Synthetic Workflow
Caption: Synthetic workflow for (3-(Diphenylamino)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
3-Bromo-N,N-diphenylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 equiv). Dissolve the starting material in anhydrous THF (approximately 0.3 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is often indicated by a color change.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5-2.0 equiv) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude (3-(Diphenylamino)phenyl)boronic acid is crucial for its successful application in subsequent reactions.
Protocol for Purification:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to isolate the desired product.
-
Recrystallization: Alternatively, recrystallization can be employed. Suitable solvent systems include ethyl acetate/hexanes or toluene.[8]
-
Acid-Base Extraction: A highly effective method for purifying boronic acids involves an acid-base extraction.[9]
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extract with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with HCl to precipitate the pure boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Applications in Organic Synthesis and Materials Science
The unique structural features of (3-(Diphenylamino)phenyl)boronic acid make it a valuable precursor for a range of functional molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (3-(Diphenylamino)phenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize triarylamine derivatives. These reactions are highly efficient for forming C-C bonds between the diphenylaminophenyl unit and various aryl or heteroaryl halides.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine (3-(Diphenylamino)phenyl)boronic acid (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired triarylamine derivative.
Application in Organic Light-Emitting Diodes (OLEDs)
Application in Drug Discovery and Medicinal Chemistry
Arylboronic acids are increasingly utilized as key intermediates in the synthesis of biologically active molecules.[10][11] The diphenylamino scaffold is present in a number of kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura coupling with (3-(Diphenylamino)phenyl)boronic acid provides a convergent and efficient route to access complex molecular architectures for screening in drug discovery programs. For instance, substituted triarylamines have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy.[12][13][14] The ability to readily synthesize a library of analogues by coupling (3-(Diphenylamino)phenyl)boronic acid with a diverse set of (hetero)aryl halides is a significant advantage in structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling (3-(Diphenylamino)phenyl)boronic acid.
-
Hazard Statements: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]
-
Storage: (3-(Diphenylamino)phenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8 °C).[4] This is to prevent degradation through oxidation and dehydration to the corresponding boroxine.
Conclusion
(3-(Diphenylamino)phenyl)boronic acid is a valuable and versatile building block in organic synthesis with significant applications in materials science and medicinal chemistry. Its unique combination of an electron-rich diphenylamino group and a synthetically versatile boronic acid moiety allows for the efficient construction of complex, functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in the development of next-generation OLED materials and novel therapeutic agents.
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ResearchGate. ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. [Link]
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Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. [Link]
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Theranostics. Supporting Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. OLED Material Innovation: The Role of Boronic Acid Intermediates. [Link]
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Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]
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ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]
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ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
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An In-depth Technical Guide to the Synthesis of (3-(Diphenylamino)phenyl)boronic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways to (3-(Diphenylamino)phenyl)boronic acid. We will delve into the core chemical strategies, explain the causality behind experimental choices, and provide actionable protocols, ensuring a blend of theoretical understanding and practical application.
Introduction: The Significance of (3-(Diphenylamino)phenyl)boronic Acid
(3-(Diphenylamino)phenyl)boronic acid is a versatile chemical building block of significant interest in materials science and medicinal chemistry.[1][2] Its triphenylamine core imparts unique electronic and photophysical properties, making it a valuable precursor for hole-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs).[3][4][5] The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[6][7] This dual functionality allows for the strategic construction of complex, conjugated molecules for a range of advanced applications.
This document will explore the primary retrosynthetic disconnections and forward synthesis pathways, focusing on methodologies that offer high efficiency, scalability, and control.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of the target molecule can be approached from several distinct strategic standpoints. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.
Figure 1: Primary synthetic strategies for (3-(Diphenylamino)phenyl)boronic acid.
Pathway A: Palladium-Catalyzed Miyaura Borylation
This is arguably the most prevalent and robust method for synthesizing arylboronic esters from aryl halides. The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[8][9] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes bearing phosphine ligands, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), are frequently employed. The dppf ligand provides the necessary steric bulk and electron-donating character to facilitate the catalytic cycle, promoting both oxidative addition and reductive elimination steps.
-
Base: A mild base like potassium acetate (KOAc) is crucial.[8][9] Its role is to activate the diboron reagent, forming a more nucleophilic 'ate' complex. Unlike stronger bases, KOAc is generally not basic enough to promote a significant competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide.[9]
-
Solvent: Aprotic polar solvents such as dioxane or DMF are typically used to ensure the solubility of all reactants and intermediates.[6]
Figure 2: Simplified catalytic cycle for the Miyaura Borylation reaction.
Pathway B: Lithiation-Borylation
This classic organometallic approach involves the formation of an aryllithium intermediate via halogen-metal exchange, followed by quenching with a trialkyl borate ester.[10][11]
Causality of Experimental Choices:
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base and is highly effective for the bromine-lithium exchange at low temperatures.
-
Temperature: The reaction is conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly nucleophilic aryllithium with other functional groups or the solvent.
-
Borate Ester: Triisopropyl borate or trimethyl borate are used as the boron source. They are sufficiently electrophilic to be attacked by the aryllithium species.
-
Workup: An acidic aqueous workup is required to hydrolyze the initially formed boronate ester to the final boronic acid.
While powerful, this method's primary drawback is its poor functional group tolerance due to the high reactivity of the organolithium intermediate.[10]
Pathway C: Buchwald-Hartwig C-N Coupling
A less common, but viable, alternative is to form the C-N bond as the final key step. This involves a palladium-catalyzed cross-coupling of an aryl halide (diphenylamine) with an amine-containing boronic acid derivative or, more practically, coupling diphenylamine with a halo-phenylboronic acid derivative like (3-bromophenyl)boronic acid.
Detailed Experimental Protocols
The following section provides a detailed, step-by-step methodology for the Miyaura Borylation pathway, which represents a balance of efficiency, functional group tolerance, and reliability.
Synthesis of (3-(Diphenylamino)phenyl)boronic acid pinacol ester
Workflow Overview:
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An In-depth Technical Guide to the Physical Form and Purity of (3-(Diphenylamino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(3-(Diphenylamino)phenyl)boronic acid is a versatile building block in modern organic synthesis, playing a important role in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made it a valuable reagent for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical form and purity of this compound, offering insights into its handling, purification, and analytical characterization. As a Senior Application Scientist, the author aims to bridge the gap between theoretical knowledge and practical application, providing a self-validating framework for ensuring the quality and consistency of (3-(Diphenylamino)phenyl)boronic acid in a laboratory setting.
Physicochemical Properties and Physical Form
(3-(Diphenylamino)phenyl)boronic acid is typically supplied as a solid , with its physical appearance ranging from white to off-white or light-tan powder or crystals. The purity of commercially available batches is generally around 95%.[2]
Table 1: Physicochemical Properties of (3-(Diphenylamino)phenyl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆BNO₂ | [3] |
| Molecular Weight | 289.14 g/mol | [3] |
| Physical State | Solid | |
| Boiling Point | 494.4 ± 47.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
Stability and Storage
Proper storage is critical to maintain the integrity of (3-(Diphenylamino)phenyl)boronic acid. It should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The recommended storage temperature is typically between 2-8°C. Boronic acids, in general, are susceptible to oxidation and dehydration, which can lead to the formation of boroxines (cyclic anhydrides). For a related compound, 4-(Diphenylamino)phenylboronic acid, thermogravimetric analysis has shown good thermal stability with decomposition temperatures generally exceeding 240°C.
Purity and Impurity Profile
The nominal 95% purity of commercial (3-(Diphenylamino)phenyl)boronic acid necessitates a thorough understanding of potential impurities, as these can significantly impact the outcome of subsequent synthetic steps.
Common Impurities
The impurity profile of (3-(Diphenylamino)phenyl)boronic acid is largely dependent on its synthetic route. A common method for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
Based on this general synthetic pathway, potential impurities may include:
-
Homocoupling byproducts: Formation of biphenyl derivatives from the coupling of the aryl Grignard or organolithium reagent.
-
De-boronated starting material: The corresponding diphenylaniline resulting from the quenching of the organometallic intermediate.
-
Boroxines: Cyclic anhydrides formed by the dehydration of the boronic acid. These can exist in equilibrium with the free boronic acid.
-
Inorganic salts: Remnants from the workup and purification steps.
Purification Methodologies
Achieving high purity of (3-(Diphenylamino)phenyl)boronic acid is often essential for its successful application, particularly in sensitive catalytic reactions. Several methods can be employed for its purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle of "like dissolves like," where the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.
While a specific recrystallization protocol for (3-(Diphenylamino)phenyl)boronic acid is not extensively documented in publicly available literature, general procedures for aryl boronic acids can be adapted.
Experimental Protocol: General Recrystallization of Aryl Boronic Acids
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude (3-(Diphenylamino)phenyl)boronic acid in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) at room and elevated temperatures. A mixture of a polar and a non-polar solvent can often provide the desired solubility profile.
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Causality Behind Experimental Choices: Slow cooling is crucial as it allows for the formation of well-defined crystals, which are more likely to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities. Washing with cold solvent minimizes the loss of the desired product while effectively removing surface impurities.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. Silica gel is a common stationary phase for the purification of boronic acids.[4] However, the acidic nature of silica gel can sometimes lead to degradation of the boronic acid. Using a deactivated silica gel or a different stationary phase like alumina might be necessary.[4] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically employed to elute the compound from the column.
Analytical Techniques for Purity Assessment
A multi-technique approach is recommended for the comprehensive assessment of the purity of (3-(Diphenylamino)phenyl)boronic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the components of a mixture. A reversed-phase HPLC method is commonly used for the analysis of aromatic boronic acids.
Experimental Protocol: Reversed-Phase HPLC for Aromatic Boronic Acids
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the separation.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of (3-(Diphenylamino)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of (3-(Diphenylamino)phenyl)boronic acid. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Quantitative NMR (qNMR) can be used for a highly accurate determination of purity by integrating the signals of the analyte against those of a certified internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing boronic acids.
Conclusion
Ensuring the high purity of (3-(Diphenylamino)phenyl)boronic acid is paramount for its successful application in research and development. This guide has provided a comprehensive overview of its physical form, potential impurities, and robust methods for its purification and analytical characterization. By employing the described protocols and understanding the underlying scientific principles, researchers can confidently assess and control the quality of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.
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Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1417, 57-63. [Link]
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Royal Society of Chemistry. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - Supporting Information. [Link]
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storage and stability of (3-(Diphenylamino)phenyl)boronic acid.
An In-depth Technical Guide to the Storage and Stability of (3-(Diphenylamino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Diphenylamino)phenyl)boronic acid is a vital reagent in contemporary organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive examination of the factors governing the We will delve into its fundamental chemical properties, explore common degradation pathways, and present field-proven protocols for optimal storage, handling, and stability assessment. This document is intended to be a critical resource for researchers, enabling them to ensure the quality and reliability of this essential chemical building block in their scientific endeavors.
Introduction: The Synthetic Importance and Stability Challenges of Arylboronic Acids
Arylboronic acids are a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. Their moderate reactivity, general stability, and ease of handling have established them as indispensable tools in the synthesis of biaryls and other complex architectures central to drug discovery and materials science.[1][2] (3-(Diphenylamino)phenyl)boronic acid, with its triphenylamine scaffold, is of particular interest for the development of organic electronics and novel therapeutic agents.
However, the efficacy of (3-(Diphenylamino)phenyl)boronic acid is contingent upon its purity and stability. Like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes.[3][4] Understanding the principles of its stability is therefore not merely a matter of good laboratory practice, but a prerequisite for reproducible and reliable research. This guide will provide the foundational knowledge and practical protocols to maintain the integrity of this valuable compound.
Physicochemical Properties and Inherent Stability
(3-(Diphenylamino)phenyl)boronic acid is a white to off-white solid powder.[5][6] Its chemical stability is generally considered to be robust under standard ambient conditions (room temperature) when properly stored.[7] However, several key properties influence its long-term stability and handling requirements:
-
Hygroscopicity: Phenylboronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[5][8] This is a critical factor to control, as water can initiate degradation pathways.
-
Lewis Acidity: The boron atom in boronic acids possesses an empty p-orbital, rendering it a mild Lewis acid. This acidity is central to its reactivity in cross-coupling reactions but also plays a role in its interaction with nucleophiles, including water.
-
Sensitivity to Air and Heat: While generally stable, prolonged exposure to air and elevated temperatures can accelerate degradation processes.[5]
Table 1: Physicochemical Properties of (3-(Diphenylamino)phenyl)boronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₆BNO₂ | [7] |
| Molecular Weight | 289.14 g/mol | [7][9] |
| Appearance | Solid powder | [7][9] |
| Storage Temperature | 2-8°C, under inert atmosphere | [9] |
Degradation Pathways: A Mechanistic Perspective
The primary degradation pathway for (3-(Diphenylamino)phenyl)boronic acid, like other arylboronic acids, is dehydration to form its corresponding trimeric anhydride, a boroxine.[6][10][11] This process is often reversible but can significantly impact the effective concentration and reactivity of the boronic acid.
Dehydration to Boroxine
In the presence of moisture or under thermal stress, three molecules of (3-(Diphenylamino)phenyl)boronic acid can condense, eliminating three molecules of water to form a six-membered ring containing alternating boron and oxygen atoms.[10][11]
dot
Caption: Dehydration of (3-(Diphenylamino)phenyl)boronic acid to its boroxine.
The formation of boroxine is a key reason why dry, inert storage conditions are paramount.[5][8] While some suppliers note that their product may contain varying amounts of the anhydride, significant conversion can lead to issues in stoichiometry and reaction kinetics.[12][13]
Other Potential Degradation Routes
-
Oxidation: Although less common for arylboronic acids compared to their alkyl counterparts, oxidation can occur, leading to the formation of phenolic byproducts.[3][14] This is particularly relevant in biological contexts or under harsh reaction conditions.
-
Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[4] While more prevalent in heteroarylboronic acids, it can occur with electron-rich or electron-poor aryl systems under specific pH conditions, leading to the formation of triphenylamine as an impurity.[4]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, a stringent set of storage and handling procedures must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is maintained from receipt to use.
Optimal Storage Conditions
The consensus from safety data sheets and technical documentation points to the following best practices for storage:
-
Container: The compound should be stored in a tightly sealed container to prevent moisture ingress.[7][15]
-
Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended to displace moisture and oxygen.[5][9]
-
Temperature: Refrigeration at 2-8°C is advised to minimize thermal degradation.[9]
-
Location: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows thermal degradation and boroxine formation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents moisture absorption and potential oxidation. |
| Container | Tightly sealed | Protects from atmospheric moisture. |
| Environment | Dry, well-ventilated area | General laboratory safety and compound integrity. |
Safe Handling Procedures
Adherence to proper handling techniques is crucial to prevent both contamination of the compound and exposure to the researcher.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][15] If there is a risk of generating dust, respiratory protection should be used.[7]
-
Work Area: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid.[7]
-
Moisture Avoidance: Minimize the time the container is open to the atmosphere. Use dry glassware and solvents.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[7]
Analytical Methods for Stability Assessment
Regularly assessing the purity and stability of (3-(Diphenylamino)phenyl)boronic acid is essential, particularly for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Challenges in HPLC Analysis
A significant challenge in the analysis of boronic acids and their esters is their susceptibility to on-column hydrolysis.[16][17] The stationary phase and mobile phase conditions can inadvertently promote the conversion of boronic esters to their corresponding acids, or vice versa, leading to inaccurate quantification of impurities.[17]
Recommended HPLC Protocol for Stability Testing
This protocol is designed to minimize on-column degradation and provide an accurate assessment of the purity of (3-(Diphenylamino)phenyl)boronic acid.
dot
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A Technical Guide to the Safe Handling of (3-(Diphenylamino)phenyl)boronic acid
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (3-(Diphenylamino)phenyl)boronic acid (CAS No. 943899-12-5). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and information herein are synthesized from established safety data and best practices for handling air-sensitive and hazardous chemical reagents.
Compound Identification and Properties
(3-(Diphenylamino)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions. Its utility, however, is paired with specific chemical properties that necessitate careful handling. Understanding these properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| CAS Number | 943899-12-5 | [1][2] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [1][2] |
| Molecular Weight | 289.14 g/mol | [3] |
| Physical Form | White to light yellow solid | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Hazard Identification and Risk Assessment
(3-(Diphenylamino)phenyl)boronic acid is classified as hazardous. The primary risks are associated with irritation and acute toxicity upon ingestion. The Globally Harmonized System (GHS) classification provides a standardized summary of these hazards.
| GHS Classification | Information | Source |
| Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Mechanistic Basis of Hazards
The irritant nature of boronic acids stems from their inherent Lewis acidity and the ability of the boron atom to interact with nucleophilic biological molecules. More specifically, boronic acids can form reversible covalent complexes with diols, a common functional group in many biological molecules like saccharides. This interaction can disrupt cellular function, leading to the observed irritation of the skin, eyes, and respiratory tract.
Stability and Reactivity Profile
The requirement for cold storage under an inert atmosphere is critical and directly linked to the compound's reactivity.[1] Phenylboronic acids are susceptible to degradation through two primary pathways:
-
Hygroscopicity: The compound can absorb atmospheric moisture, which can affect its reactivity and purity.[4][5]
-
Dehydration: Boronic acids can undergo intermolecular dehydration, especially when heated or upon prolonged storage, to form cyclic anhydrides known as boroxines. This process alters the stoichiometry and can impede desired chemical reactions.
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4][5] Hazardous decomposition occurs under fire conditions, releasing toxic gases such as carbon monoxide, carbon dioxide, and oxides of nitrogen and boron.[4][6][7]
Caption: Standard workflow for handling (3-(Diphenylamino)phenyl)boronic acid.
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the PPE table above before handling the chemical. [10]
-
-
Weighing and Transfer:
-
Remove the sealed container from cold storage and allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and transfer operations within the fume hood.
-
To minimize dust, do not pour the solid. Use a clean spatula for transfers. [10] * Immediately after weighing, securely close the container, preferably purging the headspace with an inert gas like nitrogen or argon before resealing.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula, weigh boat, and any affected surfaces with a solvent-dampened cloth to decontaminate them.
-
Dispose of all contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container. [11] * Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn. [4][11]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [4][7][12] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4][7][12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][7][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][12][14] |
Spill Response
For small spills (<10g) within a chemical fume hood:
-
Ensure all appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust. [11][12]3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. [11][15]4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the spill to the appropriate safety personnel.
For large spills, evacuate the area, restrict access, and contact your institution's emergency response team.
Storage and Disposal
Storage
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][16][17]Recommended storage is at 2-8°C. [1]* Atmosphere: The container should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air. [1][4][12]* Segregation: Keep away from incompatible materials such as strong oxidizing agents. [4][5]
Disposal
All waste generated from the use of (3-(Diphenylamino)phenyl)boronic acid must be treated as hazardous waste.
-
Solid Waste: Collect contaminated materials (gloves, paper towels, absorbent) and residual chemical in a clearly labeled, sealed container.
-
Empty Containers: Empty containers should also be disposed of as hazardous waste as they will contain chemical residue.
-
Consult Regulations: Do not dispose of this chemical down the drain. [18]All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance. [15][18]
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A Technical Guide to the Theoretical and Computational Exploration of Substituted Phenylboronic Acids in Modern Drug Discovery
Abstract
Substituted phenylboronic acids represent a cornerstone in contemporary medicinal chemistry and drug development, lauded for their unique ability to form reversible covalent bonds with diols present in biological macromolecules. This has cemented their role as critical pharmacophores in a new generation of therapeutics, from enzyme inhibitors to sophisticated diagnostic sensors. The nuanced interplay between the electronic nature of the boron center and the physicochemical properties of substituents on the phenyl ring dictates their reactivity, selectivity, and ultimately, their therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the complex behavior of these versatile molecules. We will explore the fundamental principles governing their structure and reactivity, detail robust computational workflows for their study, and showcase the power of these theoretical insights in accelerating the rational design of novel phenylboronic acid-based drugs.
The Foundational Chemistry of Phenylboronic Acids: A Theoretical Perspective
Phenylboronic acids (PBAs) are organoboron compounds characterized by a phenyl ring connected to a boronic acid moiety [-B(OH)₂]. The boron atom in its neutral state is sp² hybridized, resulting in a trigonal planar geometry. A key feature of boron is its empty p-orbital, which imparts Lewis acidity and allows it to accept a pair of electrons. This electronic characteristic is central to its mechanism of action, particularly its interaction with nucleophilic species such as the diol groups found in saccharides and glycoproteins.[1] Upon binding, the boron center transitions to a more stable tetrahedral sp³ hybridized state.[2]
The introduction of substituents onto the phenyl ring profoundly modulates the electronic properties of the boronic acid. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, facilitating the formation of the tetrahedral boronate anion.[3][4] Conversely, electron-donating groups (EDGs) decrease the Lewis acidity. This tunable reactivity is a critical aspect of designing PBAs for specific biological targets.
Conformational Landscape
The orientation of the boronic acid group relative to the phenyl ring is a crucial determinant of its reactivity and interaction with biological targets. The rotation around the C-B bond is relatively facile, leading to different conformers.[5] The primary conformers are often described by the orientation of the hydroxyl groups, leading to syn and anti arrangements. These subtle conformational preferences can be influenced by intramolecular hydrogen bonding, especially with ortho-substituents, and by intermolecular interactions in the solid state or in solution.[6]
Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying the most stable conformers.[7] Understanding the relative energies of these conformers is the first step in any robust computational analysis.
Core Computational Methodologies: The "Digital Experiment"
Quantum chemical calculations provide an atomic-level understanding of the structural, electronic, and reactive properties of substituted phenylboronic acids.[2] Among the various methods, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of computational cost and accuracy for these systems.[2][8]
A Typical DFT Workflow for Phenylboronic Acid Analysis
A standard computational protocol for the theoretical investigation of a substituted phenylboronic acid involves a series of well-defined steps. This workflow ensures that the calculated properties are based on a physically meaningful and stable molecular structure.
Caption: A typical DFT workflow for the theoretical analysis of substituted phenylboronic acids.
Experimental Protocol: A Step-by-Step DFT Calculation
-
Structure Preparation:
-
Generate an initial 3D structure of the substituted phenylboronic acid using molecular building software.
-
Perform a conformational search to identify low-energy conformers, paying close attention to the rotation of the B(OH)₂ group and any flexible substituents.
-
-
Geometry Optimization:
-
For each low-energy conformer, perform a geometry optimization to locate the minimum energy structure on the potential energy surface.
-
A common and reliable level of theory for this step is B3LYP with a Pople-style basis set such as 6-31G(d).[8]
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.[9]
-
-
Single-Point Energy Refinement:
-
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set, for instance, 6-311++G(d,p) or aug-cc-pVDZ.[5]
-
-
Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, orbital interactions, and intramolecular hydrogen bonding.[10]
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.[9][11]
-
Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to predict sites for electrophilic and nucleophilic attack.[9]
-
The Impact of Substituents on Electronic Properties and Acidity (pKa)
The therapeutic utility of phenylboronic acids is intrinsically linked to their acidity (pKa), which governs the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate at physiological pH.[12] Computational methods have proven to be powerful tools for predicting the pKa of novel phenylboronic acid derivatives, thereby guiding synthetic efforts.[13]
The introduction of substituents on the phenyl ring can significantly alter the pKa. Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), stabilize the anionic boronate form, thus lowering the pKa and increasing acidity.[3][4][11] Conversely, electron-donating groups like methoxy (-OCH₃) increase the pKa.[3]
Table 1: Influence of Substituents on Calculated Properties of Phenylboronic Acids
| Substituent (para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated pKa |
| -H | -6.8 | -1.2 | 5.6 | ~8.8 |
| -NO₂ | -7.5 | -2.3 | 5.2 | ~7.2 |
| -OCH₃ | -6.2 | -0.9 | 5.3 | ~9.2 |
| -CF₃ | -7.3 | -1.9 | 5.4 | ~7.5 |
Note: The values presented are representative and can vary based on the level of theory and basis set used in the calculations.
An excellent correlation is often observed between the acidity of para- and meta-substituted phenylboronic acids and the calculated atomic charge on the acidic hydrogen atom from NBO analysis.[13] However, for ortho-substituted compounds, this correlation can break down due to steric effects and the potential for intramolecular hydrogen bonding, which can stabilize the boronate anion.[6][14]
Computational pKa Prediction Protocol
Accurate pKa prediction requires careful consideration of the thermodynamics of the dissociation in solution. A robust computational protocol involves:
-
Geometry optimization of both the neutral boronic acid (HA) and its conjugate boronate base (A⁻) in the gas phase.
-
Calculation of the Gibbs free energy of both species in the gas phase.
-
Calculation of the solvation free energy for both species using a continuum solvation model (e.g., PCM, SMD, or COSMO-RS).[13]
-
Calculation of the free energy change for the dissociation reaction in solution.
-
Relating the free energy change to the pKa using the appropriate thermodynamic cycle.
It is crucial to consider all low-energy conformations of both the acid and its conjugate base for accurate pKa determination.[15]
Elucidating Reaction Mechanisms and Reactivity
Theoretical studies are instrumental in unraveling the mechanisms of reactions involving phenylboronic acids, such as their interaction with diols to form cyclic boronic esters.[16] Computational quantum chemistry can be used to map the reaction pathway, identify transition states, and calculate activation barriers.[16]
Caption: A simplified energy profile for the reaction of a phenylboronic acid with a diol.
The reactivity of phenylboronic acids is not solely dependent on the boron center's symmetry but is also influenced by the nature of the substituent and the reaction medium.[16] For instance, a boronic acid with a highly electronegative substituent may be a better sensor in an acidic medium, while one with a less electronegative group may be more effective in an alkaline environment.[16]
Application in Drug Design: Molecular Docking and QSAR
In the context of drug development, theoretical studies play a pivotal role in predicting the binding affinity and interaction of substituted phenylboronic acids with their biological targets.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[17][18] For phenylboronic acids, this is particularly useful for understanding how they fit into the active site of an enzyme and form covalent or non-covalent interactions.
Experimental Protocol: Molecular Docking of a Phenylboronic Acid Inhibitor
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
-
Ligand Preparation:
-
Use the computationally optimized low-energy 3D structure of the substituted phenylboronic acid.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, covalent bonds with serine residues).
-
Use a scoring function to rank the poses and estimate the binding affinity.
-
Docking studies have been successfully employed to understand the inhibitory activity of phenylboronic acids against various enzymes, such as β-lactamases.[17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19] For substituted phenylboronic acids, quantum chemical descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can be used to build predictive QSAR models.[20] These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Conclusion and Future Outlook
Theoretical and computational studies have become an indispensable component of modern research into substituted phenylboronic acids. From elucidating fundamental aspects of their structure and reactivity to guiding the design of potent and selective drug candidates, these in-silico approaches provide insights that are often difficult or impossible to obtain through experimental means alone. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, will undoubtedly further enhance our ability to harness the therapeutic potential of this remarkable class of compounds. The synergy between theoretical prediction and experimental validation will continue to be the engine driving innovation in the field of phenylboronic acid-based drug discovery.
References
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation . PubMed Central. [Link]
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On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study . RSC Publishing. [Link]
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Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1 . Journal of the American Chemical Society. [Link]
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach . ResearchGate. [Link]
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Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid . Taylor & Francis Online. [Link]
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Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking . ResearchGate. [Link]
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Experimental and computational investigations on reaction mechanism. ResearchGate. [Link]
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Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking . PubMed. [Link]
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A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 . National Institutes of Health. [Link]
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Correlation of the pKa values of monosubstituted phenylboronic acids... . ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. [Link]
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Understanding of binding interaction between phenyl boronic acid P1 with sugars: Determination of association and dissociation constants using S V plots by steady state spectroscopic method and molecular docking . ResearchGate. [Link]
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On the Computational Determination of the pKa of Some Arylboronic Acids . MDPI. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids . ResearchGate. [Link]
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The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose . Semantic Scholar. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]
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A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids . PubMed Central. [Link]
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The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid . Longdom Publishing. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents . Semantic Scholar. [Link]
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Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid . Taylor & Francis Online. [Link]
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A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers . RSC Publishing. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction . National Institutes of Health. [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . MDPI. [Link]
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DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... . ResearchGate. [Link]
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Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids . AVESİS - Sivas Cumhuriyet Üniversitesi. [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds . PubMed Central. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
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The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery . ACS Publications. [Link]
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . MDPI. [Link]
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Synthesis of some para-functionalized phenylboronic acid derivatives . ResearchGate. [Link]
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Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study . MDPI. [Link]
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Methodological & Application
Synthesis of (3-(Diphenylamino)phenyl)boronic Acid: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of (3-(Diphenylamino)phenyl)boronic Acid
(3-(Diphenylamino)phenyl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in drug discovery, materials science, and organic electronics. Its unique molecular architecture, featuring a triphenylamine core and a reactive boronic acid moiety, makes it a valuable building block for a diverse range of applications. The electron-rich triphenylamine unit imparts favorable hole-transporting properties, rendering it a key component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other electronic devices. Furthermore, the boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of (3-(Diphenylamino)phenyl)boronic acid, offering insights into the rationale behind the experimental choices to ensure reproducible and high-yielding results.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of (3-(Diphenylamino)phenyl)boronic acid is most reliably achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-diphenylaniline, followed by quenching with a trialkyl borate. This method offers high efficiency and is amenable to a range of scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-N,N-diphenylaniline | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Trimethyl borate | ≥99% | Commercially Available |
| 2 M Hydrochloric Acid (HCl) | Analytical Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Saturated Sodium Chloride (Brine) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Experimental Procedure
Step 1: Reaction Setup and Inert Atmosphere
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial as organolithium reagents are highly reactive towards oxygen and moisture.
Step 2: Lithium-Halogen Exchange
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition of n-BuLi initiates the lithium-halogen exchange, a rapid and efficient process that generates the desired aryllithium species.[1][2]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes to ensure complete formation of the aryllithium reagent.
Step 3: Borylation
-
To the cold aryllithium solution, add trimethyl borate (3.0 eq) dropwise, again maintaining the temperature at -78 °C. The trimethyl borate acts as the boron source, and a slight excess ensures complete reaction with the aryllithium intermediate.
-
After the addition, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours. This allows for the complete formation of the boronate ester intermediate.
Step 4: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid. This step hydrolyzes the boronate ester to the desired boronic acid. The addition should be done cautiously as it is an exothermic process.
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-(Diphenylamino)phenyl)boronic acid.
Caption: Workflow for the synthesis of (3-(Diphenylamino)phenyl)boronic acid.
Purification Strategies
Crude arylboronic acids often contain impurities such as the corresponding deboronated arene and boroxine anhydrides.[3] Several methods can be employed for the purification of (3-(Diphenylamino)phenyl)boronic acid.
1. Recrystallization:
This is often the most effective method for obtaining highly pure material.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents include hot water, ethanol, or a mixture of ethyl acetate and hexanes.[4][5][6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Column Chromatography:
For less crystalline products or to separate closely related impurities, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.
3. Acid-Base Extraction:
This method leverages the acidic nature of the boronic acid.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a mild aqueous base (e.g., saturated NaHCO₃ solution) to convert the boronic acid to its water-soluble boronate salt. The organic layer will retain non-acidic impurities. Separate the aqueous layer and acidify it with 2 M HCl to precipitate the pure boronic acid. Extract the purified product back into an organic solvent, dry, and concentrate.
Characterization
The structure and purity of the synthesized (3-(Diphenylamino)phenyl)boronic acid should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the diphenylamino and the boronic acid-substituted phenyl rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic carbons. The carbon atom attached to the boron will have a characteristic chemical shift. It is important to note that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectra.[7]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Applications in Research and Development
(3-(Diphenylamino)phenyl)boronic acid is a valuable precursor for the synthesis of a variety of functional molecules.
-
Organic Electronics: As a building block for hole-transporting materials in OLEDs, organic photovoltaics (OPVs), and perovskite solar cells.
-
Pharmaceutical Synthesis: As a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures found in many pharmaceutically active compounds.
-
Fluorescent Probes and Sensors: The triphenylamine core can be incorporated into fluorescent molecules for the detection of various analytes.
Caption: Key application areas of (3-(Diphenylamino)phenyl)boronic acid.
References
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ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]
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Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
- Bailey, W. F., & Patricia, J. J. (1988). Mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.
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ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Supporting Information - Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Supporting Information - Theranostics. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]
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ResearchGate. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? Retrieved from [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]
-
ResearchGate. (2016, July 7). Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions. Retrieved from [Link]
-
3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (3-(Diphenylamino)phenyl)boronic Acid
Introduction: The Strategic Importance of Palladium-Catalyzed Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the arsenal of synthetic chemists, fundamentally transforming the landscape of drug discovery, materials science, and fine chemical synthesis.[1][2] The ability to efficiently forge carbon-carbon and carbon-heteroatom bonds under mild and functional group-tolerant conditions has accelerated the development of complex molecular architectures.[1][2] Among these powerful transformations, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, stands out for its operational simplicity, the low toxicity of its reagents, and its compatibility with aqueous conditions.[1]
This guide focuses on the application of a specialized organoboron reagent, (3-(Diphenylamino)phenyl)boronic acid , in palladium-catalyzed cross-coupling reactions. The triphenylamine (TPA) core is a privileged scaffold in organic electronics, serving as a robust hole-transporting moiety in Organic Light-Emitting Diodes (OLEDs) and a versatile building block for advanced materials.[3][4][5] The strategic introduction of this unit via Suzuki-Miyaura coupling opens avenues for the rational design and synthesis of novel functional molecules with tailored optoelectronic properties.
This document provides a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction, detailed experimental protocols for the use of (3-(Diphenylamino)phenyl)boronic acid, and insights into reaction optimization and troubleshooting.
(3-(Diphenylamino)phenyl)boronic acid: A Versatile Building Block
(3-(Diphenylamino)phenyl)boronic acid is a white to off-white solid with the molecular formula C₁₈H₁₆BNO₂ and a molecular weight of 289.14 g/mol .[6][7][8] Its structure, featuring a boronic acid group meta to a diphenylamino substituent, makes it an ideal coupling partner for introducing the electron-rich triphenylamine core into a variety of molecular frameworks.
Key Properties:
| Property | Value |
| CAS Number | 943899-12-5 |
| Molecular Formula | C₁₈H₁₆BNO₂ |
| Molecular Weight | 289.14 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Inert atmosphere, 2-8°C |
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, forming a boronate species that facilitates the transfer of the aryl group to the palladium, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of an aryl halide with (3-(Diphenylamino)phenyl)boronic acid. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol) followed by the degassed solvent mixture (10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Ligand-Free Aqueous Suzuki-Miyaura Coupling
Recent advancements have demonstrated the feasibility of ligand-free Suzuki-Miyaura reactions in aqueous media, offering a greener and more economical approach.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Ethanol/Water, 1:1 mixture, 10 mL)
-
Reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the ethanol/water solvent mixture (10 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Insufficiently active halide | Consider using a more reactive halide (I > Br > Cl). Increase reaction temperature. | |
| Ineffective base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOH). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Decomposition of Reactants | High temperature | Lower the reaction temperature and extend the reaction time. |
| Incompatible solvent | Screen alternative solvents (e.g., Toluene, DMF). |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of complex organic molecules. The use of (3-(Diphenylamino)phenyl)boronic acid as a coupling partner provides a direct and efficient route to introduce the valuable triphenylamine moiety, a key component in advanced materials for organic electronics. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates will undoubtedly lead to even greater efficiency and broader applicability.
References
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Liu, C., Rao, X., Song, X., Qiu, J., & Jin, Z. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances, 3(3), 526-531. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97268-97271.
- Blanchard, P., Malacrida, C., Cabanetos, C., Roncali, J., & Ludwigs, S. (2019). Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications.
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ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]
- Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 13(9), 2440-2443.
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ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Triphenylamine in Modern Organic Synthesis. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- Jairam, T., Ulla, H., Satyanarayan, M. N., & Sivakumar, V. (2020). Triphenylamine-imidazole-based luminophores for deep-blue organic light-emitting diodes: experimental and theoretical investigations. RSC Advances, 10(35), 20853-20865.
-
Wikipedia. Organic light-emitting diode. [Link]
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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Application Notes & Protocols: (3-(Diphenylamino)phenyl)boronic acid in Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Boronic Acids in OLED Advancement
The rapid evolution of Organic Light-Emitting Diode (OLED) technology is fundamentally driven by molecular engineering. The performance of an OLED—its efficiency, color purity, and operational lifetime—is intrinsically linked to the chemical and photophysical properties of the organic semiconductor materials used in its fabrication.[1] Within the synthetic chemist's toolkit, boronic acids have emerged as indispensable building blocks for creating the complex, conjugated molecules that form the charge-transporting and emissive layers of modern OLEDs.[2][3]
(3-(Diphenylamino)phenyl)boronic acid is a bifunctional molecule of significant interest. It strategically combines two key structural motifs:
-
The Diphenylamino (Triphenylamine) Moiety: This bulky, propeller-shaped amine is a well-established hole-transporting group. Its three-dimensional structure helps to prevent intermolecular aggregation (π-π stacking), leading to stable amorphous films, while its electron-rich nature facilitates efficient hole injection and transport.[4]
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, particularly the Suzuki-Miyaura reaction.[5][6] It serves as a versatile chemical handle, allowing the diphenylamino core to be precisely integrated into larger, more complex molecular architectures for host materials, emitters, or advanced hole-transporting layers.[7][8]
This guide provides a detailed exploration of the applications of (3-(Diphenylamino)phenyl)boronic acid in OLEDs, offering both the theoretical rationale and practical protocols for its use in material synthesis and device fabrication.
Section 1: Core Functionality and Rationale for Use
The utility of (3-(Diphenylamino)phenyl)boronic acid stems from the distinct properties of its constituent parts.
-
Hole Transport and Morphological Stability: The diphenylamino group is a derivative of triphenylamine (TPA), a canonical hole-transport material. Its high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) energy level facilitate the efficient injection of holes from the anode and transport towards the emissive layer. The non-planar structure of TPA derivatives leads to a high glass transition temperature (Tg), which is crucial for forming stable, uniform thin films that resist crystallization during device operation, thereby enhancing device longevity.[4][9]
-
Synthetic Versatility via Suzuki Coupling: The boronic acid group (-B(OH)₂) is a key reactant in the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings.[6][10] This allows the (3-(Diphenylamino)phenyl) core to be covalently bonded to a wide array of other molecular fragments (e.g., aryl halides or triflates). This "building block" approach enables the rational design of materials with tailored properties, such as tuning the emission color, improving charge balance, or creating novel host materials for phosphorescent or TADF emitters.[5][7]
-
Potential in Emissive Systems: The electron-donating nature of the diphenylamino group and the electron-accepting potential of boron-containing moieties make this scaffold suitable for creating donor-acceptor (D-A) type molecules.[11] Such molecules are the basis for Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[11][12]
Section 2: Application as a Synthetic Intermediate for Advanced OLED Materials
The primary application of (3-(Diphenylamino)phenyl)boronic acid is as a precursor in the synthesis of more complex functional molecules. The Suzuki-Miyaura coupling is the key enabling reaction.
Principle of Suzuki-Miyaura Cross-Coupling
The Suzuki reaction facilitates the coupling of an organoboron compound (like our boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. The high purity of the boronic acid intermediate is vital for achieving high reaction yields and minimizing impurities that can degrade OLED performance.[5]
Protocol 1: Synthesis of a Bipolar Host Material
This protocol describes a representative synthesis where (3-(Diphenylamino)phenyl)boronic acid (the hole-transporting donor part) is coupled with a halogenated electron-accepting moiety to form a bipolar host material suitable for a phosphorescent or TADF emissive layer.
Objective: To synthesize a molecule combining a hole-transporting unit (from the boronic acid) and an electron-transporting unit (from an aryl bromide).
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.0 eq)
-
2-bromo-9,9-dimethylfluorene (1.0 eq, representative aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add (3-(Diphenylamino)phenyl)boronic acid, 2-bromo-9,9-dimethylfluorene, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and the formation of unwanted side products.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.
-
Catalyst Preparation: In a separate, small flask, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene. Stir for 10 minutes until the solution is homogeneous.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask.
-
Heating: Heat the reaction mixture to 90°C and stir vigorously for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be further purified by sublimation before use in an OLED device to achieve the high purity required for electronic applications.
Diagram 1: Suzuki Coupling Workflow
A generalized workflow for synthesizing OLED materials via Suzuki coupling.
Section 3: OLED Device Fabrication and Protocols
Once a functional material has been synthesized using (3-(Diphenylamino)phenyl)boronic acid as a building block, it must be incorporated into a multilayer OLED device to test its performance.
Principle of OLED Operation
An OLED is a solid-state device consisting of several thin organic layers sandwiched between two electrodes.[13] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charge carriers migrate towards each other under the influence of the electric field and recombine in the emissive layer (EML) to form excitons. The radiative decay of these excitons produces light.[14] A typical device structure includes a Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and sometimes electron/hole blocking layers to confine excitons within the EML for higher efficiency.[15][16]
Diagram 2: Standard OLED Device Architecture
A schematic of a typical multilayer OLED device structure.
Protocol 2: Fabrication of a Thermally Evaporated OLED Device
This protocol outlines the fabrication of a standard OLED device using a material derived from (3-(Diphenylamino)phenyl)boronic acid as the HTL.
Materials & Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents: Deionized water, isopropyl alcohol, acetone
-
Ultrasonic bath
-
UV-Ozone cleaner or Oxygen Plasma asher
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Organic materials:
-
HIL: e.g., HAT-CN
-
HTL: The newly synthesized material derived from (3-(Diphenylamino)phenyl)boronic acid
-
EML: e.g., A host material doped with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission)
-
ETL: e.g., TPBi
-
Cathode: Lithium Fluoride (LiF) and Aluminum (Al)
-
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.[17] b. Dry the substrates with a nitrogen gun. c. Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes. Causality: This step cleans organic residues and increases the work function of the ITO, which improves hole injection efficiency.[17]
-
Layer Deposition (Thermal Evaporation): a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Deposit the organic layers sequentially without breaking vacuum. The deposition rate and thickness must be precisely controlled using a quartz crystal monitor.
-
HIL: Deposit 10 nm of HAT-CN at a rate of ~0.1 Å/s.
-
HTL: Deposit 40 nm of the synthesized hole-transport material at a rate of ~1.0 Å/s.
-
EML: Co-evaporate the host and dopant. For example, deposit a 20 nm layer of a host doped with 10% Ir(ppy)₃. The rates must be adjusted to achieve the correct doping concentration.
-
ETL: Deposit 40 nm of TPBi at a rate of ~1.0 Å/s.
-
-
Cathode Deposition: a. Deposit a thin (1 nm) layer of LiF at a rate of ~0.1 Å/s. Causality: LiF acts as an electron injection layer, lowering the energy barrier between the ETL and the metal cathode. b. Deposit a 100 nm layer of Aluminum (Al) at a rate of ~2.0 Å/s to serve as the cathode.
-
Encapsulation: a. Transfer the completed devices to an inert atmosphere glovebox. b. Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure under a UV lamp. Causality: OLED materials are highly sensitive to oxygen and moisture, which can quench luminescence and degrade the device. Encapsulation is critical for achieving a long operational lifetime.
Section 4: Device Characterization and Performance Metrics
After fabrication, the device must be tested to evaluate its performance.
Protocol 3: Electroluminescence (EL) Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer (e.g., Photo Research PR-655)
-
Probe station for making electrical contact in a dark box
Procedure:
-
Setup: Place the encapsulated OLED device on the probe station stage. Make electrical contact with the ITO (anode) and Al (cathode) pads.
-
J-V-L Measurement: a. Apply a forward bias voltage sweep using the SMU, starting from 0 V. b. Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the active pixel using the photometer.
-
EL Spectrum: At a fixed voltage (e.g., 7 V), measure the electroluminescence spectrum using the spectroradiometer to determine the emission peak and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (η_c): Measured in candelas per ampere (cd/A).
-
Power Efficiency (η_p): Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Data Presentation: Representative Performance Metrics
The following table shows hypothetical but realistic performance data for a green phosphorescent OLED utilizing a new HTL derived from (3-(Diphenylamino)phenyl)boronic acid.
| Metric | Value | Condition |
| Turn-on Voltage (V_on) | 3.2 V | at 1 cd/m² |
| Max. Luminance (L_max) | > 25,000 cd/m² | at ~12 V |
| Max. Current Efficiency | 65 cd/A | at ~1000 cd/m² |
| Max. Power Efficiency | 58 lm/W | at ~100 cd/m² |
| Max. EQE | 21% | at ~1000 cd/m² |
| CIE Coordinates (x, y) | (0.32, 0.61) | at 8 V |
| Emission Peak (λ_EL) | 515 nm | at 8 V |
Conclusion
(3-(Diphenylamino)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of advanced functional materials for OLEDs. Its diphenylamino core provides robust hole-transporting properties and morphological stability, while the boronic acid handle enables its seamless integration into a vast range of molecular structures through efficient and reliable Suzuki coupling chemistry. By following systematic synthesis, fabrication, and characterization protocols, researchers can leverage this intermediate to develop novel host materials, charge-transporters, and emitters, thereby contributing to the continued advancement of high-performance OLED displays and lighting.
References
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Vertex AI Search. The Role of Boronic Acids in OLED Technology Manufacturing. 2
-
Vertex AI Search. The Role of Boronic Acids in High-Performance OLED Material Synthesis. 3
-
Vertex AI Search. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. 7
-
ResearchGate. Reported structures of blue thermally activated delayed fluorescence... 18
-
Vertex AI Search. The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. 5
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PubMed Central. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. 12
-
ResearchGate. Effect of Hole Blocking Materials on the Performance of OLED. 15
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Wikipedia. Boronic acid. 6
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Muhamad Mat Salleh. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. 13
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Frontiers. Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. 11
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Vertex AI Search. The Role of Boronic Esters in Advanced OLED Material Synthesis. 8
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Ossila. OLED Fabrication | How to make an OLED Device. 17
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Vertex AI Search. The Role of Boronic Acids in Modern OLED Technology. 10
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Ossila. Organic Light Emitting Diode: OLED Generations & Structure. 14
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Ossila. OLED Materials | Dopant, Host and TADF Materials. 16
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ResearchGate. Recent research of materials for emissive layer of OLED. 1
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Ossila. NPB (NPD) | OLED Material / Chemical | CAS 123847-85-8. 9
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ResearchGate. Crosslinkable hole-transporting materials for solution processed polymer light-emitting diodes | Request PDF. 4
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Introduction: The Strategic Role of (3-(Diphenylamino)phenyl)boronic acid
An Application Guide to (3-(Diphenylamino)phenyl)boronic acid in Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices.[1] (3-(Diphenylamino)phenyl)boronic acid has emerged as a critical intermediate for the synthesis of advanced organic semiconductors. Its molecular architecture combines two key features: the electron-rich, hole-transporting diphenylamine (DPA) core and the versatile boronic acid functional group.
The DPA moiety is well-known for its ability to facilitate efficient hole injection and transport, a crucial function in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[2][3] The boronic acid group provides a reactive handle for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[4][5][6] This combination allows chemists to readily incorporate the favorable electronic properties of diphenylamine into larger, complex π-conjugated systems, enabling precise tuning of the final material's photophysical and electrochemical characteristics.
This guide provides an in-depth exploration of the application of (3-(Diphenylamino)phenyl)boronic acid, detailing the underlying chemical principles, providing field-tested experimental protocols, and summarizing key performance data for researchers and scientists in materials science and drug development.
Molecular Structure
The structure of (3-(Diphenylamino)phenyl)boronic acid is foundational to its utility.
Caption: Molecular structure of (3-(Diphenylamino)phenyl)boronic acid.
Core Synthetic Methodology: The Suzuki-Miyaura Coupling
The primary utility of (3-(Diphenylamino)phenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[6] It enables the formation of a C(sp²)-C(sp²) bond between the diphenylamine-containing phenyl ring and an aryl or vinyl halide/triflate.
Mechanism of Action
The catalytic cycle involves three key steps:[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the diphenylamino-phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials based on (3-(Diphenylamino)phenyl)boronic acid are predominantly used to construct the Hole Transporting Layer (HTL) or as donor components in host and emitter materials for the Emissive Layer (EML).[9][10][11]
Causality in Device Function
-
Hole Transport Materials (HTMs): The DPA core possesses a high Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates efficient injection of holes from the anode (like ITO). Its amorphous morphology ensures uniform film formation and prevents crystallization, which can degrade device performance.
-
Emissive Layer Components: When coupled with an electron-accepting moiety, the DPA unit forms a donor-acceptor (D-A) structure. This architecture is crucial for developing materials for Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency.[9]
Caption: Role of DPA-based materials in an OLED device stack.
Application II: Hole Transport in Perovskite Solar Cells (PSCs)
PSCs are a revolutionary photovoltaic technology, and the Hole Transporting Material (HTM) is a critical component for extracting holes from the perovskite absorber layer and transporting them to the electrode.[12][13] Derivatives of (3-(Diphenylamino)phenyl)boronic acid are excellent candidates for HTMs, serving as cost-effective, high-performance alternatives to the commonly used but expensive spiro-OMeTAD.[2][14]
Rationale for Use in PSCs
-
Energy Level Alignment: A suitable HTM must have a HOMO level that is slightly higher than the valence band of the perovskite to ensure efficient hole extraction. DPA-based materials can be synthetically tuned to achieve this optimal alignment.[2]
-
Hole Mobility and Film Formation: High hole mobility is necessary to prevent charge recombination. The non-planar structure of DPA derivatives helps to form smooth, pinhole-free films via solution processing, which is crucial for large-area device fabrication.[12]
-
Hydrophobicity: A key failure mechanism in PSCs is degradation by moisture. DPA-based HTMs can be designed with hydrophobic side chains to passivate the perovskite layer and improve long-term device stability.[3]
Protocols and Methodologies
Protocol 1: Synthesis of a DPA-Carbazole Derivative via Suzuki Coupling
This protocol describes a representative synthesis of a hole-transporting material by coupling (3-(Diphenylamino)phenyl)boronic acid with a brominated carbazole derivative.
Workflow Diagram:
Caption: General workflow from material synthesis to device fabrication.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add (3-(Diphenylamino)phenyl)boronic acid (1.0 eq), 3-bromo-9-phenyl-9H-carbazole (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water as the solvent system. The biphasic system is crucial for dissolving both the organic reactants and the inorganic base.
-
Degassing: Purge the reaction mixture with a gentle stream of argon for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive argon atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). Expertise Note: Pd(PPh₃)₄ is a robust Pd(0) source suitable for a wide range of Suzuki couplings. Its selection ensures high catalytic activity.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethyl acetate and water to the mixture. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. An elemental analysis should match the calculated values.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple OLED device using the synthesized material as the HTL.[15][16][17][18]
Step-by-Step Procedure:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Substrates are then dried in an oven and treated with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
Hole-Transporting Layer (HTL): Prepare a solution of the synthesized DPA-carbazole material (e.g., 10 mg/mL in chlorobenzene). Spin-coat the solution onto the ITO substrate at 3000 rpm for 40 seconds to form a thin film (approx. 40 nm). Anneal the film at 100 °C for 15 minutes to remove residual solvent.
-
Subsequent Layers: Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the following layers:
-
Emissive Layer (EML): 40 nm of a suitable host-dopant system (e.g., CBP doped with Ir(ppy)₃).
-
Electron-Transporting Layer (ETL): 30 nm of a material like TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).
-
Electron-Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from atmospheric oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies using a source meter and a spectroradiometer.
Data Presentation: Properties of DPA-Based Materials
The properties of materials derived from (3-(Diphenylamino)phenyl)boronic acid can be precisely characterized. Below is a table summarizing typical data for a representative DPA-based hole-transporting material.
| Property | Method | Typical Value | Significance |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.1 to -5.4 eV | Determines efficiency of hole injection from anode.[2] |
| LUMO Energy Level | CV / Optical Bandgap | -2.0 to -2.4 eV | Determines electron blocking capability in HTLs. |
| Optical Bandgap (E_g) | UV-Vis Spectroscopy | 2.8 to 3.2 eV | Defines the transparency window of the material. |
| Photoluminescence (PL) Peak | Fluorescence Spectroscopy | 400 - 450 nm (Blue) | Indicates emission color if used in an EML.[19] |
| Glass Transition Temp. (T_g) | DSC | > 100 °C | High T_g ensures morphological stability and device lifetime.[16] |
| Hole Mobility (μ_h) | Time-of-Flight (TOF) | 10⁻⁴ to 10⁻³ cm²/Vs | High mobility reduces resistive losses and improves device speed. |
Conclusion and Future Outlook
(3-(Diphenylamino)phenyl)boronic acid is a versatile and powerful building block for creating high-performance materials for organic electronics. Its strategic combination of a robust hole-transporting DPA core with the synthetic flexibility of a boronic acid group allows for the systematic design of molecules with tailored optoelectronic properties. The protocols and data presented herein demonstrate its direct applicability in fabricating state-of-the-art OLEDs and PSCs. Future research will likely focus on coupling this building block with novel acceptor units to push the boundaries of device efficiency, stability, and color purity, further solidifying the importance of diphenylamine derivatives in the future of organic electronics.
References
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A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
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The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. Boron-Chem. [Link]
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The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. Boron-Chem. [Link]
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Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. Milano-Bicocca. [Link]
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Hole-Transporting Materials for Printable Perovskite Solar Cells. PubMed. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. NIH. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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In-depth exploration of polysubstituted BOPHYs Dyes: Synthesis, photophysical, electrochemical, and theoretical properties. ResearchGate. [Link]
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Organoborane coupling reactions (Suzuki coupling). NIH. [Link]
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(Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization. PubMed Central. [Link]
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Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. RSC Publishing. [Link]
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Synthesis of Heterocycles for OLED Applications. IRIS. [Link]
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Organic Semiconductor Devices: Fabrication, Characterisation and Sensing Applications. White Rose eTheses Online. [Link]
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Synthesis, photophysical and electrochemical properties of aza-boron-diquinomethene complexes. Nanjing Tech University. [Link]
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Photophysical and electrochemical investigation of highly conjugated pyridine based diphenylamine materials. OUCI. [Link]
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Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]
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Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]
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Organic materials for organic electronic devices. ResearchGate. [Link]
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Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. MDPI. [Link]
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Hole transport system for perovskite solar cells—organic hole transport materials. chemborun.com. [Link]
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Surface and Interface Engineering for Organic Device Applications. NIH. [Link]
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Materials, Designs, Fabrications, and Applications of Organic Electronic Devices. ResearchGate. [Link]
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Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. [Link]
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(3-(Diphenylamino)phenyl)boronic acid: A Versatile Platform for Advanced Fluorescent Probe Development
Introduction
(3-(Diphenylamino)phenyl)boronic acid is a versatile organic compound that stands at the intersection of molecular recognition and fluorescence chemistry. Its unique trifunctional structure, comprising a fluorescent diphenylamino core, a reactive boronic acid moiety, and a flexible phenyl linker, makes it a compelling building block for the design and synthesis of sophisticated fluorescent probes. While its direct application as a standalone fluorescent sensor is an emerging area of investigation, its structural isomer, 4-(diphenylamino)phenylboronic acid, has been extensively utilized to create a diverse range of high-performance materials for applications in organic light-emitting diodes (OLEDs), solar cells, and advanced sensing platforms.[1][2][3][4][5] This application note will explore the potential of (3-(Diphenylamino)phenyl)boronic acid as a fluorescent probe, drawing upon the established principles of boronic acid chemistry and the photophysical characteristics of the diphenylamino fluorophore. We will delve into its principle of operation, potential applications, and provide detailed protocols for its synthesis and utilization in sensing applications.
Principle of Operation: A Tale of Two Moieties
The functionality of (3-(Diphenylamino)phenyl)boronic acid as a potential fluorescent probe is rooted in the interplay between its diphenylamino and boronic acid groups.
-
The Diphenylamino Fluorophore: The diphenylamino moiety is a well-established fluorophore known for its strong blue fluorescence, high quantum yield, and significant Stokes shift.[1][3] Its photophysical properties are sensitive to the local chemical environment, a characteristic that can be harnessed for sensing applications.
-
The Boronic Acid Recognition Unit: The boronic acid group serves as the recognition element. Boronic acids are Lewis acids that can reversibly bind with nucleophiles, most notably with 1,2- and 1,3-diols present in saccharides, and with anions such as fluoride.[6][7][8][9] This binding event alters the electronic properties of the boron atom, which in turn can modulate the fluorescence of the attached diphenylamino fluorophore.
The sensing mechanism typically relies on one of the following photophysical processes:
-
Intramolecular Charge Transfer (ICT): The neutral boronic acid group is generally considered electron-withdrawing. Upon binding to a diol or fluoride, it forms an anionic boronate species, which can act as an electron-donating group.[6] This change in the electronic nature of the substituent can significantly alter the intramolecular charge transfer characteristics of the excited state of the diphenylamino fluorophore, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.
-
Photoinduced Electron Transfer (PET): In some molecular designs, the interaction between the boronic acid and an analyte can modulate a photoinduced electron transfer process, leading to a "turn-on" or "turn-off" fluorescence response.
The following diagram illustrates the fundamental principle of analyte detection using a diphenylamino-phenylboronic acid probe.
References
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- 2. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]
- 3. 4-硼酸三苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. Buy 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [smolecule.com]
- 6. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of (3-(Diphenylamino)phenyl)boronic Acid in Medicinal Chemistry
Introduction
The field of medicinal chemistry has seen a significant rise in the application of organoboron compounds, a paradigm shift catalyzed by the clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] Once viewed with skepticism due to perceived toxicity, boronic acids are now recognized as a privileged functional group, offering unique chemical properties that are highly advantageous for drug design.[2][3] Their ability to form stable, yet reversible, covalent bonds with biological nucleophiles, such as the hydroxyl groups of serines, threonines, or cis-diols in carbohydrates, underpins their diverse therapeutic and diagnostic applications.[3][4]
This guide focuses on (3-(Diphenylamino)phenyl)boronic acid , a specialized derivative that combines the versatile reactivity of the boronic acid moiety with the distinct electronic and photophysical properties of the diphenylamino group. This combination makes it a powerful tool for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of its core properties and detailed protocols for its primary applications as a synthetic building block in drug discovery, a responsive unit in chemosensors, and a targeting ligand in cancer therapy.
Section 1: Core Chemical Properties and Handling
(3-(Diphenylamino)phenyl)boronic acid is a stable, solid compound that serves as a versatile intermediate.[2] Its utility stems from the dual nature of its functional groups.
-
The Boronic Acid Moiety (-B(OH)₂): This group is a mild Lewis acid. Its key feature is the ability to reversibly form cyclic boronate esters with 1,2- or 1,3-diols, a motif commonly found in biological molecules like sugars (e.g., sialic acid) and some amino acid side chains.[3][4] Furthermore, it exhibits strong interactions with fluoride ions and can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide, making it an excellent trigger for molecular sensors.[5][6]
-
The Diphenylamino Moiety (-N(Ph)₂): This bulky, electron-rich group influences the molecule's steric and electronic profile. It is a known fluorophore component, and its incorporation can be leveraged to create fluorescent probes where binding or reaction at the boronic acid site modulates the emission properties.[7]
Table 1: Physicochemical Properties of (3-(Diphenylamino)phenyl)boronic acid
| Property | Value |
| CAS Number | 943899-12-5[8] |
| Molecular Formula | C₁₈H₁₆BNO₂ |
| Molecular Weight | 289.14 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
Handling and Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Avoid moisture, as boronic acids can undergo dehydration to form boroxines. For long-term storage, refrigeration is recommended. Handle with standard personal protective equipment (gloves, safety glasses, lab coat).
Section 2: Application as a Synthetic Intermediate in Drug Discovery
The most widespread use of boronic acids in organic synthesis is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance in forming carbon-carbon bonds.[9] (3-(Diphenylamino)phenyl)boronic acid is a valuable building block for introducing the bulky, electron-rich diphenylamino-phenyl scaffold into complex molecules, which can be crucial for modulating pharmacological properties such as target binding, selectivity, and pharmacokinetics.
Protocol 1: General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple (3-(Diphenylamino)phenyl)boronic acid with an aryl halide to form a biaryl product.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF/water mixture)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), (3-(Diphenylamino)phenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Causality Note: The catalyst is added last under inert gas because Pd(0) species are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
-
-
Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system (e.g., Toluene/water) is used, ensure vigorous stirring to facilitate phase transfer.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The choice of base is critical; stronger bases can accelerate transmetalation but may also promote unwanted side reactions like protodeboronation.[11]
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Application in Developing Chemosensors
The unique reactivity of the boronic acid group makes it an ideal recognition element for various analytes.[5] When combined with the diphenylamino fluorophore, this allows for the design of "turn-on" or "turn-off" fluorescent sensors.
Detection of Reactive Oxygen Species (ROS)
Elevated levels of ROS, particularly hydrogen peroxide (H₂O₂), are associated with numerous pathological conditions, including cancer and neuroinflammation.[6][12] Arylboronic acids undergo an irreversible oxidation reaction with H₂O₂ to yield the corresponding phenol and boric acid.[6] This transformation can be designed to induce a significant change in fluorescence, providing a direct readout of H₂O₂ concentration.
Protocol 2: Fluorometric Detection of Hydrogen Peroxide (H₂O₂)
Objective: To quantify H₂O₂ concentration in an aqueous buffer using (3-(Diphenylamino)phenyl)boronic acid as a fluorescent probe.
Materials:
-
Stock solution of (3-(Diphenylamino)phenyl)boronic acid (1 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) standard solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate (black, clear bottom for fluorescence).
-
Fluorometric plate reader.
Methodology:
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Self-Validation Note: It is crucial to determine the optimal probe concentration. It should be low enough to minimize background fluorescence but high enough to provide a robust signal upon reaction.
-
-
Standard Curve: Prepare a series of H₂O₂ dilutions in PBS ranging from 0 to 100 µM.
-
Assay: In a 96-well plate, add 50 µL of the probe working solution to 50 µL of each H₂O₂ standard dilution (and unknown samples).
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Causality Note: Incubation allows the oxidation reaction to proceed. The rate is temperature-dependent. Protecting from light is essential to prevent photobleaching of the fluorophore.
-
-
Measurement: Measure the fluorescence intensity on a plate reader. The excitation and emission wavelengths should be empirically determined but will be characteristic of the resulting phenol product (e.g., Ex/Em ~340/450 nm, requires optimization).
-
Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot the fluorescence intensity versus H₂O₂ concentration to generate a standard curve and determine the concentration in unknown samples.
-
Control Experiment: To ensure selectivity, test the probe's response against other common ROS and reactive nitrogen species (e.g., superoxide, nitric oxide) to confirm that the signal is specific to H₂O₂.[13]
Detection of Fluoride Ions
Boronic acids have a high affinity for fluoride ions, forming a stable tetra-coordinate trifluoroboronate complex ([R-BF₃]⁻).[14] This interaction alters the electronic properties of the boron atom from a Lewis acid to a negatively charged species, which can be transduced into a colorimetric or fluorescent signal.
Protocol 3: Colorimetric Detection of Fluoride (F⁻)
Objective: To detect fluoride ions in an aqueous solution. This protocol is adapted from principles for aminophenylboronic acids.[15][16]
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1 mM stock in a water-miscible organic solvent like acetonitrile).
-
Sodium fluoride (NaF) standard solutions.
-
Slightly acidic buffer (e.g., Phosphate buffer, pH 5.2).[15][16]
-
UV-Vis spectrophotometer.
Methodology:
-
Assay Preparation: Prepare a series of NaF dilutions in the pH 5.2 buffer.
-
Reaction: In a cuvette, mix the buffer, a fixed amount of the boronic acid probe solution (e.g., final concentration of 20 µM), and varying concentrations of the NaF solution.
-
Causality Note: The slightly acidic pH is often optimal for the Lewis acid-base interaction between the boronic acid and fluoride, minimizing interference from hydroxide ions which can compete for binding at higher pH.[15]
-
-
Incubation: Allow the mixture to equilibrate for 15-20 minutes at room temperature.
-
Measurement: Record the UV-Vis absorption spectrum (e.g., from 250-500 nm).
-
Analysis: The formation of the trifluoroboronate complex is expected to cause a shift in the absorption maxima. Plot the change in absorbance at a specific wavelength against the fluoride concentration.
Section 4: Application in Targeted Cancer Therapy
A hallmark of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins.[17][18] Phenylboronic acid (PBA) moieties can selectively bind to the cis-diol groups of sialic acid, particularly within the acidic tumor microenvironment (pH ~6.5), which enhances the binding affinity.[17][18] This interaction can be exploited to target drug-loaded nanoparticles or imaging agents directly to tumor cells, improving efficacy and reducing off-target toxicity.[19][20]
Protocol 4: In Vitro Evaluation of Sialic Acid-Mediated Cellular Uptake
Objective: To verify that a fluorescently-labeled conjugate of (3-(Diphenylamino)phenyl)boronic acid is taken up by cancer cells via sialic acid binding.
Materials:
-
A fluorescent conjugate (e.g., (3-(Diphenylamino)phenyl)boronic acid linked to a fluorescent dye or nanoparticle).
-
High SA-expressing cancer cell line (e.g., 4T1 mouse breast cancer cells).[21]
-
Low SA-expressing cell line (as a negative control).
-
Complete cell culture medium.
-
Free phenylboronic acid (PBA) as a competitor.
-
Flow cytometer or fluorescence microscope.
Methodology:
-
Cell Seeding: Seed the high and low SA-expressing cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Treatment:
-
Test Group: Treat cells with the fluorescent conjugate at a predetermined concentration (e.g., 10 µg/mL) in fresh media.
-
Competition Group: Pre-incubate cells with a high concentration of free PBA (e.g., 1 mM) for 1 hour before adding the fluorescent conjugate.
-
Causality Note: The competition group is a critical control. If uptake is mediated by SA binding, the excess free PBA will saturate the binding sites on the cell surface, significantly reducing the uptake of the fluorescent conjugate.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37 °C.
-
Washing: Wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Analysis (Flow Cytometry):
-
Trypsinize the cells to create a single-cell suspension.
-
Analyze the fluorescence intensity of 10,000 cells per sample using a flow cytometer.
-
Compare the mean fluorescence intensity between the test group, the competition group, and the low SA-expressing cells.
-
-
Expected Outcome: A successful experiment will show high fluorescence in the test group (high SA cells), significantly reduced fluorescence in the competition group, and low fluorescence in the negative control cell line. This validates that cellular uptake is specifically mediated by the boronic acid-sialic acid interaction.
Conclusion and Future Perspectives
(3-(Diphenylamino)phenyl)boronic acid is a multifaceted chemical tool with significant potential in medicinal chemistry. Its applications extend from being a fundamental building block in the synthesis of complex drug candidates to serving as the active component in sophisticated chemosensors and targeted therapeutic systems. The protocols outlined in this guide provide a foundation for researchers to harness its unique properties.
Future work will likely focus on integrating these functions into single "theranostic" agents that can simultaneously report on the tumor microenvironment (e.g., by sensing ROS) and deliver a therapeutic payload in a targeted manner. The continued exploration of such intelligent molecular systems will undoubtedly pave the way for more precise and effective medical interventions.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available from: [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H. Available from: [Link]
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Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. Available from: [Link]
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Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles - OUCI. Available from: [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. Available from: [Link]
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New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - NIH. Available from: [Link]
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boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review - Ask this paper. Available from: [Link]
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Phenylboronic acid-modified nanoparticles for cancer treatment - RSC Publishing. Available from: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]
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Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles | Request PDF - ResearchGate. Available from: [Link]
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Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC - NIH. Available from: [Link]
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In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC - NIH. Available from: [Link]
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Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - RSC Publishing. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available from: [Link]
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Sensing Reactive Oxygen Species with Photoacoustic Imaging Using Conjugation-Extended BODIPYs - PubMed. Available from: [Link]
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Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC - NIH. Available from: [Link]
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Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. Available from: [Link]
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Boron-Based Crossed-Coupling Reactions - Denmark Group. Available from: [Link]
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Smart sensor particles for intracellular tracing of reactive oxygen species by transmission electron microscopy | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available from: [Link]
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Mastering Organic Synthesis: The Role of 3,4-Difluorophenylboronic Acid in Cross-Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]
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Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed. Available from: [Link]
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Application Notes & Protocols for (3-(Diphenylamino)phenyl)boronic Acid in Advanced Organic Synthesis
Introduction: The Strategic Value of (3-(Diphenylamino)phenyl)boronic Acid
(3-(Diphenylamino)phenyl)boronic acid is a highly valuable and versatile building block in modern organic chemistry. Its structure uniquely integrates two key chemical motifs: the electron-rich, sterically bulky triphenylamine (TPA) core and the synthetically powerful boronic acid functional group. The TPA unit is a renowned hole-transporting moiety, celebrated for its propeller-like, three-dimensional structure that imparts crucial electronic and morphological properties to materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
The boronic acid group makes this compound an ideal partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forging carbon-carbon (C-C) bonds.[1][2] Furthermore, its utility extends to copper-catalyzed Chan-Lam cross-coupling for the formation of carbon-heteroatom (C-N, C-O) bonds.[3][4] The stability, commercial availability, and relatively low toxicity of boronic acids contribute to their widespread adoption in both academic and industrial research.[5][6]
These application notes provide detailed, field-proven protocols for leveraging (3-(Diphenylamino)phenyl)boronic acid in key synthetic transformations, with a focus on explaining the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Application Note 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the synthesis of complex biaryl and triarylamine-containing structures that are central to advanced materials.[7][8]
Causality and Mechanistic Considerations
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9] Understanding this cycle is critical for optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][5]
-
Transmetalation: This is often the rate-determining step and requires activation of the boronic acid by a base.[10][11][12] The base converts the boronic acid to a more nucleophilic boronate "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters
The bulky and electron-rich nature of the (3-(Diphenylamino)phenyl) group requires careful selection of reaction components to achieve high yields.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos) | Pd(PPh₃)₄ is an excellent, pre-formed Pd(0) catalyst that is effective for a wide range of substrates.[5] For more challenging couplings or with less reactive aryl chlorides, using Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation. K₂CO₃ is a cost-effective and generally reliable choice.[1][13] For sterically hindered substrates or reactions prone to side products, the stronger, non-nucleophilic base K₃PO₄ often provides superior results. Cs₂CO₃ is also highly effective but more expensive. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or EtOH/H₂O | A biphasic solvent system is standard.[1][14] Toluene or dioxane serves as the organic phase to dissolve the catalyst and substrates, while the aqueous phase dissolves the inorganic base. The water is also believed to play a role in activating the boronic acid. An ethanol/water mixture can be a greener alternative.[1] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to drive the reaction to completion. A typical reflux temperature of 80-110 °C is sufficient for most aryl bromide and iodide partners.[1] |
Detailed Experimental Protocol: Synthesis of 3'-(Diphenylamino)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of (3-(Diphenylamino)phenyl)boronic acid with 4-bromobenzonitrile.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL) to remove residual base and water, and dry over anhydrous MgSO₄.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as hexanes/ethyl acetate, to yield the pure product.[1]
-
Application Note 2: Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling is a powerful, copper-catalyzed method for forming carbon-heteroatom bonds, offering an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[3][4] It is particularly advantageous as it can often be run at room temperature and open to the air.[4][15]
Mechanism and Key Features
The Chan-Lam coupling involves the reaction of a boronic acid with an N-H or O-H containing compound. The mechanism is complex but is believed to proceed through a Cu(II) or Cu(III) intermediate.[4]
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Detailed Experimental Protocol: Synthesis of N-(3-(diphenylamino)phenyl)imidazole
This protocol describes the N-arylation of imidazole.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Imidazole (1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.1 mmol, 1.1 equiv, anhydrous)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) (15 mL), anhydrous
-
4Å Molecular Sieves (approx. 1g, activated)
Procedure:
-
Vessel Preparation: In a round-bottom flask, combine (3-(Diphenylamino)phenyl)boronic acid (1.0 mmol), imidazole (1.2 mmol), anhydrous Cu(OAc)₂ (1.1 mmol), and activated 4Å molecular sieves. The sieves help to remove any trace water that could hydrolyze the intermediates.
-
Solvent and Base Addition: Add anhydrous DCM (15 mL) followed by pyridine (2.0 mmol). Pyridine acts as both a base and a ligand for the copper catalyst.[15]
-
Reaction: Stopper the flask and stir the heterogeneous mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The reaction is typically a vibrant blue or green color. Progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of EDTA or ammonium hydroxide to remove residual copper, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated imidazole.
-
Application in OLED Material Synthesis
The primary industrial application of (3-(Diphenylamino)phenyl)boronic acid and its derivatives is in the synthesis of materials for OLEDs.[16][17][18][19] The TPA core serves as an excellent hole-transporting layer (HTL) or as part of an emissive host material. The Suzuki coupling is used to "build out" the molecular architecture, attaching other functional aromatic systems to the TPA core to tune the material's electronic properties, thermal stability, and emission wavelength.[18][20]
For example, coupling this boronic acid with a dibromo-functionalized electron-deficient core (like a benzothiadiazole or fluorenone derivative) can generate a "donor-acceptor" type molecule with tailored photophysical properties suitable for high-efficiency light emission.[16] The protocols described above are directly applicable to these more complex syntheses.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Published February 26, 2019. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Updated October 10, 2024. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]
-
The Role of Boronic Acids in Modern OLED Technology. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. Published August 7, 2025. Available at: [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]
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Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
OLED Material Innovation: The Role of Boronic Acid Intermediates. Available at: [Link]
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The Role of Boronic Acids in Modern OLED Technology: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. Available at: [Link]
-
Substrate Scope of Arylboronic Acids in Chan‐Lam Coupling with 1 a. ResearchGate. Available at: [Link]
-
C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. PubMed Central. Available at: [Link]
-
New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
-
The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines. PubMed. Published January 11, 2001. Available at: [Link]
-
Gold-catalysed cross-coupling between aryldiazonium salts and arylboronic acids: probing the usefulness of photoredox conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Published February 21, 2015. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Published January 5, 2024. Available at: [Link]
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Application Note & Protocols: A Comprehensive Guide to the Characterization of (3-(Diphenylamino)phenyl)boronic Acid Derivatives
Introduction: The Significance of (3-(Diphenylamino)phenyl)boronic Acid Derivatives
(3-(Diphenylamino)phenyl)boronic acid and its derivatives represent a versatile class of organic compounds at the intersection of materials science, medicinal chemistry, and synthetic methodology. The core structure combines two key functional motifs: the electron-rich, redox-active triphenylamine (TPA) unit and the synthetically adaptable boronic acid group. This unique combination imparts properties that make these molecules highly valuable. The TPA core is a well-established hole-transporting moiety, making these derivatives prime candidates for organic light-emitting diodes (OLEDs) and other organic electronic devices.[1] Concurrently, the boronic acid group is a cornerstone of modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] Furthermore, the ability of boronic acids to reversibly bind with diols makes them powerful tools for developing sensors and drug delivery systems, for instance, for glucose monitoring.[3]
Given their diverse and high-value applications, rigorous and comprehensive characterization is not merely a procedural step but a fundamental requirement to validate molecular identity, ascertain purity, and understand the structure-property relationships that govern their function. This guide provides an in-depth overview of the essential analytical techniques, complete with field-proven protocols and the scientific rationale behind their application.
An Integrated Workflow for Comprehensive Characterization
A multi-faceted approach is essential for the unambiguous characterization of these derivatives. No single technique can provide a complete picture. The following workflow illustrates the logical progression from initial structural confirmation to the evaluation of functional properties.
Caption: Integrated workflow for the characterization of boronic acid derivatives.
Spectroscopic Characterization: Elucidating the Molecular Blueprint
Spectroscopic methods provide the first and most fundamental evidence of a molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's essential: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For (3-(Diphenylamino)phenyl)boronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full structural assignment.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
-
Expertise & Experience: The aromatic region of the ¹H NMR spectrum will be complex due to the multiple phenyl rings. 2D NMR techniques like COSY (Correlation Spectroscopy) can be invaluable for assigning specific proton signals. Boronic acids are known to form cyclic, trimeric anhydrides known as boroxines, which can lead to broad peaks or complex spectra.[4] Running the NMR in deuterated methanol (CD₃OD) can help break up these trimers by forming the dimethyl boronate ester, resulting in sharper, more easily interpretable spectra, though this will cause the exchangeable B(OH)₂ and N-H protons to disappear.[4]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If assignments are ambiguous, perform 2D experiments (COSY, HSQC).
-
Data Analysis:
-
¹H NMR: Integrate all signals to confirm proton counts. Analyze chemical shifts (δ) and coupling constants (J) to determine the substitution pattern on the aromatic rings. The N-H proton often appears as a broad singlet. The B(OH)₂ protons typically appear as a broad singlet between δ 4-8 ppm, which will exchange with D₂O.
-
¹³C NMR: Identify the number of unique carbon environments. The carbon atom attached to the boron (C-B) will often show a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: A Direct Probe of the Boronic Acid Moiety
-
Trustworthiness: ¹¹B NMR provides direct, unambiguous evidence of the boron center. The chemical shift is highly sensitive to the hybridization and coordination environment of the boron atom, making it an excellent tool for studying interactions.[5][6][7] An sp²-hybridized trigonal planar boronic acid gives a characteristic signal, which shifts significantly upfield upon conversion to an sp³-hybridized tetrahedral boronate ester (e.g., upon binding to a diol).[5]
Protocol: ¹¹B NMR
-
Sample Preparation: Dissolve ~4-5 mg of the sample in ~0.65 mL of solvent in a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[5]
-
Instrumentation: Use an NMR spectrometer equipped with a broadband or specific boron probe.
-
Data Acquisition: Acquire the spectrum with proton decoupling. Use BF₃·OEt₂ as an external reference (δ = 0 ppm).
-
Data Analysis: A sharp signal around δ +28 to +32 ppm is characteristic of the trigonal planar (sp²) boronic acid.[8] Formation of a tetrahedral (sp³) boronate species will result in an upfield shift to approximately δ +5 to +9 ppm .
| Technique | Parameter | Typical Value / Observation | Information Gained |
| ¹H NMR | Chemical Shift (δ) | 6.8 - 8.2 ppm (Aromatic H), 8.0 - 9.5 ppm (N-H), 4.0 - 8.0 ppm (B(OH)₂) | Proton environment, connectivity |
| ¹³C NMR | Chemical Shift (δ) | 115 - 150 ppm (Aromatic C), C-B bond often broad/unobserved | Carbon skeleton, number of unique carbons |
| ¹¹B NMR | Chemical Shift (δ) | +28 to +32 ppm | Confirms sp² boronic acid moiety[8] |
Mass Spectrometry (MS)
Why it's essential: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, allowing for the determination of the elemental formula.
-
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can be observed in high-resolution spectra, providing a definitive signature for a boron-containing compound.
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion.
-
Data Analysis: Compare the experimentally measured m/z of the molecular ion peak with the calculated exact mass. A mass accuracy of <5 ppm is expected. For the parent compound (C₁₈H₁₆BNO₂), the calculated monoisotopic mass is 289.1274.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Why it's essential: FT-IR is a rapid and straightforward method to confirm the presence of key functional groups, providing a molecular "fingerprint."
-
Trustworthiness: The presence of characteristic absorption bands for O-H (boronic acid), N-H (diphenylamine), and B-O bonds validates the successful synthesis and integrity of the molecule.
Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a standard FT-IR spectrometer.
-
Data Analysis: Identify the characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Boronic Acid O-H | Stretching, H-bonded | 3200 - 3600 (broad) | [9] |
| Amine N-H | Stretching | 3350 - 3450 (sharp) | |
| Aromatic C-H | Stretching | 3000 - 3100 | |
| Aromatic C=C | Stretching | 1450 - 1600 | |
| B-O | Stretching | 1330 - 1380 | [10][11] |
UV-Visible (UV-Vis) Spectroscopy
Why it's essential: UV-Vis spectroscopy probes the electronic transitions within the molecule. For these derivatives, it provides crucial information on the π-conjugated system, which is directly relevant to their optoelectronic properties.
-
Expertise & Experience: The spectra are expected to be dominated by π-π* transitions of the aromatic TPA system. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are key parameters. Solvatochromism (a shift in λ_max with solvent polarity) can provide insights into the nature of the electronic transitions.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilute solutions of known concentration (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., dichloromethane, THF, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Data Acquisition: Scan a suitable wavelength range (e.g., 200-600 nm).
-
Data Analysis: Determine the λ_max values. If molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl) from a concentration-dependent study. The polymerization of diphenylamine can also be monitored using this technique.[12]
Crystallographic & Thermal Analysis: Probing the Solid State
Single-Crystal X-ray Diffraction (XRD)
Why it's essential: XRD is the gold standard for structural determination, providing an unambiguous 3D map of atomic positions in the solid state. It reveals precise bond lengths, bond angles, and crucial intermolecular interactions like hydrogen bonding and π-stacking.[13][14][15]
-
Authoritative Grounding: The data obtained from XRD is definitive. For boronic acids, it can confirm the planar geometry of the C-B(OH)₂ group and reveal how the molecules pack in a crystal lattice, which influences bulk material properties. The process, however, is entirely dependent on the ability to grow high-quality single crystals.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.[16]
Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals from the purified compound using techniques like slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX). Refine the atomic positions and thermal parameters to achieve a final, validated crystal structure.
Thermal Analysis (TGA & DSC)
Why it's essential: Thermal analysis is critical for assessing the stability and phase behavior of materials, a key consideration for applications in organic electronics where devices can experience thermal stress.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine the decomposition temperature (T_d), which defines the upper limit of the material's thermal stability.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting (T_m), crystallization (T_c), and the glass transition (T_g) for amorphous materials.[18][19]
Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of sample (2-5 mg for DSC, 5-10 mg for TGA) into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
Instrumentation: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition:
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂) to a temperature beyond its decomposition point.
-
DSC: Subject the sample to a heat/cool/heat cycle at a controlled rate (e.g., 10 °C/min) to observe thermal transitions. The first heating scan reveals the material's thermal history, while the second heating scan provides its intrinsic properties.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of mass loss, which is reported as the decomposition temperature (T_d).
-
DSC: Identify the peak maximum for melting (T_m) and crystallization (T_c) endotherms and exotherms, respectively. The glass transition (T_g) is observed as a step-change in the heat flow curve.
-
| Technique | Measurement | Significance |
| TGA | Decomposition Temp. (T_d) | Defines the upper limit for material processing and device operation. |
| DSC | Melting Point (T_m) | Characterizes crystalline purity and processing temperature. |
| DSC | Glass Transition Temp. (T_g) | Indicates the transition from a glassy to a rubbery state for amorphous films; crucial for morphological stability. |
Electrochemical Analysis: Unveiling Electronic Properties
Cyclic Voltammetry (CV)
Why it's essential: CV is a fundamental electrochemical technique used to probe the redox behavior of a molecule. For (3-(Diphenylamino)phenyl)boronic acid derivatives, it is used to measure the oxidation potential of the electron-rich TPA unit. This data is essential for evaluating its suitability as a hole-transport material and for estimating its highest occupied molecular orbital (HOMO) energy level.[20]
-
Trustworthiness: CV provides a direct measure of the energy required to remove an electron from the molecule. By referencing the measured potentials to a known standard (like the Ferrocene/Ferrocenium couple, Fc/Fc⁺), reliable HOMO and LUMO energy levels can be estimated, which are critical parameters for designing efficient electronic devices.[21]
Protocol: Cyclic Voltammetry
-
Sample Preparation: Prepare a ~1 mM solution of the compound in a high-purity, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Instrumentation: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from a resting state to a value sufficient to oxidize the compound and back. Record the current response.
-
Data Analysis:
-
Determine the onset potential of the first oxidation wave (E_ox).
-
If the Fc/Fc⁺ couple is used as an internal standard, the HOMO energy level can be estimated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] .
-
The reversibility of the redox process can be assessed by the peak separation and the ratio of anodic to cathodic peak currents.
-
References
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Brem, J., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
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PubMed (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Available at: [Link]
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ResearchGate (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]
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ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
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PubMed Central (2022). Toward Symmetric Organic Aqueous Flow Batteries: Triarylamine‐Based Bipolar Molecules and Their Characterization via an Extended Koutecký–Levich Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]
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ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate. Available at: [Link]
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Tong, Y., et al. (2001). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Semantic Scholar. Available at: [Link]
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ResearchGate. Cyclic voltammogram on a glassy carbon electrode. ResearchGate. Available at: [Link]
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Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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Diemoz, K. M., & Franz, A. K. (2018). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids. The Journal of Organic Chemistry. Available at: [Link]
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PubMed (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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ResearchGate. FTIR spectra of CMPS and boronic acid functionalized resins. ResearchGate. Available at: [Link]
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ACS Publications (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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Reddit (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
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Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]
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ResearchGate. Cyclic voltammogram of the triarylimidazole and phenanthroimidazole. ResearchGate. Available at: [Link]
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ResearchGate. Cyclic voltammograms of 3. ResearchGate. Available at: [Link]
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ResearchGate (2023). Electrochemistry of triphenylamine derivatives. ResearchGate. Available at: [Link]
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PubMed (2007). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]
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PubMed (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. PubMed. Available at: [Link]
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Chemistry LibreTexts (2022). Thermal Analysis. Chemistry LibreTexts. Available at: [Link]
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C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm. Available at: [Link]
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ResearchGate. FTIR spectrum of boric acid used for starting raw material. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. Diphenylamine. NIST WebBook. Available at: [Link]
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ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. ResearchGate. Available at: [Link]
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PubChem. Diphenylamine. National Center for Biotechnology Information. Available at: [Link]
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Particle Technology Labs (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. Available at: [Link]
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MassBank. Diphenylamine; LC-ESI-QFT; MS2. MassBank. Available at: [Link]
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RSC Publishing (2015). Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. UV‐Vis spectra before and after the reactions of phenylboronic acid. ResearchGate. Available at: [Link]
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PubMed (2007). UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. PubMed. Available at: [Link]
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ResearchGate. a UV–vis absorption spectrum, fluorescence excitation, and emission. ResearchGate. Available at: [Link]
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ResearchGate. Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid. ResearchGate. Available at: [Link]
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MDPI (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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National Center for Biotechnology Information (PMC). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Center for Biotechnology Information (PMC). Available at: [Link]
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ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. Available at: [Link]
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Application Note & Protocol: Ligand-Free Suzuki-Miyaura Coupling with (3-(Diphenylamino)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The synthesis of triarylamine (TPA) derivatives, for instance, is of significant interest due to their unique photophysical and electronic properties, which are leveraged in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[5][6]
Traditionally, the Suzuki reaction relies on phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle.[1][2] However, these ligands can be expensive, air-sensitive, and difficult to separate from the final product. In response, "ligand-free" protocols have emerged as a cost-effective and operationally simple alternative.[3] These methods simplify purification, reduce costs, and often align with the principles of green chemistry, particularly when conducted in aqueous media.[7][8][9]
This document provides a comprehensive guide to performing a ligand-free Suzuki-Miyaura reaction between an aryl halide and (3-(Diphenylamino)phenyl)boronic acid, a key building block for advanced TPA-based materials. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each experimental parameter, and provide a detailed, validated protocol for researchers and drug development professionals.
The Mechanism: A Ligand-Free Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] In a ligand-free context, the palladium center is coordinatively unsaturated, relying on solvent molecules or reactants to stabilize the catalytic species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[2][10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[1][11][12][13] This boronate then exchanges its aryl group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][2]
Causality Behind Experimental Choices
The success of a ligand-free Suzuki reaction is highly dependent on the careful selection of several key parameters.
-
Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂). These are pre-catalysts that are reduced in situ to the catalytically active Pd(0) species.[3][14] The choice often comes down to solubility and cost. Pd(OAc)₂ is generally more soluble in common organic solvents.
-
Base Selection: The base plays multiple, critical roles.[1][11] Its primary function is to activate the boronic acid, but it also facilitates the formation of key palladium intermediates and can accelerate the final reductive elimination step.[1]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous mixtures. Cesium carbonate is often more effective but also more expensive.
-
Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive aryl chlorides or sterically hindered substrates.[15]
-
Hydroxides (KOH, NaOH): Strong bases that can drive the reaction quickly but may promote side reactions if not used carefully.
-
-
Solvent System: The solvent must solubilize, to some extent, the organic substrates, the palladium catalyst, and the inorganic base.[16] The choice of solvent can significantly influence reaction rates and even selectivity.[17][18][19]
-
Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water, Ethanol/Water): Highly effective and environmentally preferred. Water helps dissolve the inorganic base and can accelerate the reaction.[2][7] A biphasic system often facilitates product separation.
-
Polar Aprotic Solvents (DMF, DMAc): Excellent at dissolving a wide range of reactants but can be difficult to remove and may have higher toxicity.[16]
-
-
Reaction Temperature: Typically, reactions are run between 80-110 °C to ensure a reasonable reaction rate. However, higher temperatures can increase the risk of side reactions like protodeborylation (where the boronic acid is replaced by a hydrogen atom).[10]
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle and promoting the undesirable homocoupling of the boronic acid.[10]
Experimental Protocol: Synthesis of 3-(Diphenylamino)-4'-methylbiphenyl
This protocol details the coupling of 4-bromotoluene with (3-(Diphenylamino)phenyl)boronic acid.
Materials and Reagents
-
(3-(Diphenylamino)phenyl)boronic acid (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (Anhydrous)
-
Ethanol (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (3-(Diphenylamino)phenyl)boronic acid (e.g., 289 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Inerting the System: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate and backfill the flask with high-purity argon three times to establish an inert atmosphere.
-
Solvent Addition: Prepare a 3:1:1 mixture of Toluene:Ethanol:Water (e.g., 6 mL Toluene, 2 mL Ethanol, 2 mL Water). Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, transfer the degassed solvent mixture into the Schlenk flask.
-
Catalyst Addition: Briefly remove the septum and add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) to the flask against a positive flow of argon.
-
Final Degassing: Reseal the flask and bubble argon directly into the reaction mixture for an additional 5-10 minutes with gentle stirring.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. The mixture will typically turn dark brown or black, indicating the formation of Pd(0).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure triarylamine product.
Optimization and Data
The efficiency of the ligand-free Suzuki coupling is sensitive to the choice of base and solvent. The following table summarizes expected outcomes based on typical optimization studies for similar substrates.
| Entry | Palladium Source (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1%) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (3:1:1) | 90 | 6 | ~92% |
| 2 | Pd(OAc)₂ (1%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 5 | ~95% |
| 3 | PdCl₂ (2%) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (3:1:1) | 90 | 10 | ~85% |
| 4 | Pd(OAc)₂ (1%) | NaOH (3.0) | EtOH/H₂O (1:1) | 80 | 4 | ~88% |
| 5 | Pd(OAc)₂ (1%) | K₂CO₃ (2.5) | DMF | 100 | 8 | ~90% |
Yields are estimations based on literature for analogous reactions and serve as a guideline.[5][20][21]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[10]2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.3. Increase temperature in 10 °C increments. |
| Homocoupling Product | Presence of oxygen in the reaction vessel.[10] | Improve inert atmosphere technique. Degas solvents for a longer duration. Use freeze-pump-thaw cycles for best results. |
| Protodeborylation | Excess water, high temperature, or prolonged reaction time.[10] | Use anhydrous solvents if the problem persists. Monitor the reaction closely and stop it upon completion. Avoid excessive heat. |
| Inconsistent Results | 1. Variable quality of reagents (especially boronic acid).2. Inconsistent inert atmosphere. | 1. Use freshly purchased or purified reagents. Boronic acids can degrade upon storage.2. Standardize the degassing and inerting procedure for all reactions. |
Conclusion
The ligand-free Suzuki-Miyaura coupling of (3-(Diphenylamino)phenyl)boronic acid offers an efficient, economical, and scalable route to valuable triarylamine compounds. By understanding the mechanistic principles and carefully controlling key experimental parameters such as the choice of base, solvent, and atmosphere, researchers can reliably achieve high yields of the desired products. This protocol provides a robust and validated starting point for the synthesis of complex molecules for materials science and drug discovery.
References
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water Source: Green Chemistry URL: [Link]
-
Title: A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature Source: Green Chemistry URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
-
Title: A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature (2015) Source: SciSpace URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF Source: ResearchGate URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Base-Free Suzuki-Miyaura Coupling Source: ChemistryViews URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium catalyzed ligand-free Suzuki cross-coupling reaction | Request PDF Source: ResearchGate URL: [Link]
-
Title: Effect of solvent on the Suzuki reaction Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry URL: [Link]
-
Title: Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters Source: National Institutes of Health URL: [Link]
-
Title: Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives Source: RSC Advances URL: [Link]
-
Title: Synthesis of Triphenylamine-Modified Arylates and Ketones via Suzuki Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Source: ResearchGate URL: [Link]
-
Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus Chimie URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines Source: PubMed URL: [Link]
-
Title: Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives Source: ResearchGate URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health URL: [Link]
-
Title: Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles Source: ResearchGate URL: [Link]
-
Title: Boron-Based Crossed-Coupling Reactions Source: Denmark Group, University of Illinois URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates Source: Organic Chemistry Portal URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with (3-(Diphenylamino)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (3-(Diphenylamino)phenyl)boronic acid. This guide is designed by application scientists to provide in-depth troubleshooting advice and practical, field-tested protocols to help you overcome common challenges and maximize your reaction yields.
(3-(Diphenylamino)phenyl)boronic acid is a valuable building block, particularly in materials science and medicinal chemistry, for synthesizing triarylamine derivatives.[1] However, its electron-rich nature and steric bulk can present unique challenges in achieving high-yield Suzuki couplings.[2][3] This guide provides structured advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and hurdles encountered when working with this and similar boronic acids.
Q1: My reaction has a very low yield or failed completely. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of the core components is the first step.
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[4] Some precatalysts are air-sensitive, so proper handling is crucial.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[4][5] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Base Activation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[3][6][7] Ensure your base is of high purity, has been stored correctly, and is appropriate for the reaction.
-
Boronic Acid Quality: Boronic acids can degrade over time. It is advisable to use a fresh, high-purity batch.
Q2: I'm observing a significant amount of a byproduct corresponding to diphenylamine. What is happening?
A2: This indicates that protodeboronation is a major side reaction. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-rich boronic acids.[4][8]
Q3: Besides my desired product, I'm also seeing a significant amount of a symmetrical biaryl product derived from the boronic acid. What causes this?
A3: This side product results from the homocoupling of your boronic acid. This is often exacerbated by the presence of oxygen or an inefficient catalyst system that allows for side reactions to occur.[3][5]
Q4: Can I use a derivative of the boronic acid instead of the free acid?
A4: Yes, using more stable derivatives like pinacol esters or MIDA boronates can be highly advantageous. These compounds are often more stable during storage and can slowly release the boronic acid under reaction conditions, which can minimize side reactions like protodeboronation.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific problems and offers structured solutions.
Problem 1: Low to No Yield of Desired Product
Low conversion is one of the most frequent issues and can stem from several factors within the catalytic cycle.
Root Cause Analysis & Workflow
The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this cycle is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Solutions & Optimization Protocols
1. Catalyst and Ligand Selection:
For challenging substrates like (3-(Diphenylamino)phenyl)boronic acid, which are both electron-rich and sterically hindered, the choice of ligand is critical.[2]
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While classic, this catalyst may require higher temperatures and longer reaction times for less reactive partners.[2]
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding palladacycle precatalysts (G2, G3, G4) are highly effective.[2][4] These ligands accelerate both oxidative addition and reductive elimination, making them ideal for sterically demanding couplings.[4]
Table 1: Comparison of Catalyst Systems for Electron-Rich Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 80 | Good to Excellent | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [2] |
2. Optimizing the Base and Solvent System:
The base and solvent play a synergistic role in the reaction.
-
Bases: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the challenging transmetalation step with electron-rich boronic acids.[4] However, for substrates prone to protodeboronation, a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be a better choice.[4]
-
Solvents: Solvents with high boiling points such as toluene, dioxane, or DMF may be necessary to provide enough energy to overcome the activation barrier for hindered substrates.[4] The addition of water is often beneficial as it can help solubilize the base and facilitate the formation of the active boronate species.[3][6]
Problem 2: Significant Protodeboronation Byproduct
Protodeboronation is a major competing pathway that consumes the boronic acid starting material.[8][9]
Mitigation Strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF).[4]
-
Anhydrous Conditions: In some cases, moving to strictly anhydrous conditions with a soluble base (e.g., Cs₂CO₃ in dioxane) can suppress this side reaction.
-
Use a Boronic Ester: As mentioned in the FAQs, using a more stable derivative like a pinacol or MIDA ester can be very effective. These release the boronic acid slowly, keeping its concentration low and favoring the productive coupling pathway.[3]
-
Increase Reaction Rate: The faster the desired Suzuki coupling occurs, the less time there is for protodeboronation. Employing a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst) can significantly improve the ratio of product to byproduct.
Problem 3: Formation of Homocoupling Byproduct
The formation of a symmetrical biaryl from the boronic acid is another common side reaction.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Techniques like freeze-pump-thaw cycles are highly effective.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which may be more prone to mediating homocoupling under certain conditions.[5]
-
Ligand Choice: Bulky, electron-donating ligands can sterically disfavor the formation of the homocoupled product.[4]
Recommended Experimental Protocols
The following are detailed, step-by-step protocols that serve as excellent starting points for optimization.
Protocol 1: General Procedure Using a Buchwald Precatalyst
This protocol is recommended for sterically hindered or electron-rich partners.
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), (3-(Diphenylamino)phenyl)boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Ligand-Free Conditions
For some substrates, a simpler ligand-free protocol can be surprisingly effective.[3]
-
Preparation: To a round-bottom flask, add the aryl halide (1.0 mmol), (3-(Diphenylamino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).[1]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water.[1]
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).[1]
-
Reaction: Heat the mixture to 80 °C and stir vigorously.[1]
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Caption: Experimental workflow for a ligand-free Suzuki coupling protocol.[3]
References
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Reddit. (n.d.). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (3-(Diphenylamino)phenyl)boronic acid
Introduction
(3-(Diphenylamino)phenyl)boronic acid is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The purity of this reagent is paramount for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and complex purification challenges of the final product. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues during the purification of crude (3-(Diphenylamino)phenyl)boronic acid. We will explore common impurities, detail robust purification protocols, and offer troubleshooting advice in a practical question-and-answer format.
Understanding the Challenges: Common Impurities
The synthesis of (3-(Diphenylamino)phenyl)boronic acid can introduce several impurities that complicate its purification. A thorough understanding of these potential contaminants is the first step in designing an effective purification strategy.
Common Impurities in Crude (3-(Diphenylamino)phenyl)boronic acid:
| Impurity Type | Specific Examples | Origin | Impact on Subsequent Reactions |
| Homocoupling Products | Biphenyl derivatives from the boronic acid coupling with itself. | Occurs during the Suzuki-Miyaura reaction, often promoted by the presence of oxygen.[2][3] | Can lead to the formation of undesired biaryl byproducts in the final product mixture. |
| Protodeboronation Products | Diphenylamine | Cleavage of the C-B bond, often facilitated by acidic or basic conditions, or residual palladium catalyst. | Reduces the effective concentration of the desired boronic acid, leading to lower yields. |
| Boronic Acid Anhydrides (Boroxines) | Cyclic trimers of the boronic acid. | Formed by the dehydration of the boronic acid, often upon heating or storage. | Can exhibit different reactivity and solubility compared to the monomeric boronic acid. |
| Starting Materials | Unreacted precursors from the synthesis. | Incomplete reaction. | Can interfere with the desired reaction and introduce additional impurities. |
| Catalyst Residues | Palladium species. | From the Suzuki-Miyaura coupling reaction. | Can catalyze undesired side reactions in subsequent steps. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude (3-(Diphenylamino)phenyl)boronic acid?
A1: The most common and effective methods for purifying arylboronic acids like (3-(Diphenylamino)phenyl)boronic acid are recrystallization, acid-base extraction, and column chromatography.[4] The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: My (3-(Diphenylamino)phenyl)boronic acid appears to be an oil or a sticky solid. Can I still use recrystallization?
A2: Oily or amorphous solids can be challenging to recrystallize directly. In such cases, trituration with a non-polar solvent like hexane can sometimes induce solidification.[5] If the material remains an oil, converting it to a more stable and crystalline derivative, such as a pinacol boronate ester, for purification followed by deprotection might be a more viable strategy.[5]
Q3: Is column chromatography a good option for purifying boronic acids?
A3: Standard silica gel chromatography can be problematic for boronic acids as they can stick to the silica or decompose.[6][7] However, techniques like using boric acid-impregnated silica gel can suppress over-adsorption and improve recovery.[8][9] Alternatively, chromatography on neutral alumina can be effective for less polar boronic esters.[4]
Q4: How should I store purified (3-(Diphenylamino)phenyl)boronic acid to prevent degradation?
A4: Purified (3-(Diphenylamino)phenyl)boronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize degradation.[10] Boronic acids are susceptible to oxidation and dehydration to form boroxines, so proper storage is crucial to maintain purity.
Troubleshooting Guides: Purification Protocols in Detail
This section provides step-by-step protocols for the primary purification methods, along with troubleshooting advice for common issues.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[11]
Experimental Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, toluene, hexane, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude (3-(Diphenylamino)phenyl)boronic acid and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point.
-
Solution 1: Use a lower boiling point solvent. This will ensure the solution cools to a temperature below the compound's melting point before it becomes saturated.
-
Solution 2: Use a larger volume of solvent. This will lower the saturation temperature.
-
Solution 3: Try a different solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can sometimes promote crystallization.[12]
Q: The recovery of my purified product is very low. How can I improve it?
A: Low recovery can be due to several factors.
-
Solution 1: Minimize the amount of hot solvent used for dissolution. Using an excess of solvent will result in more of your compound remaining in the mother liquor upon cooling.
-
Solution 2: Ensure complete cooling. Cool the flask in an ice bath for an extended period to maximize crystal formation.
-
Solution 3: Concentrate the mother liquor. After filtering the initial crop of crystals, you can often obtain a second crop by partially evaporating the solvent from the filtrate and re-cooling.
Q: The purified product is still not pure enough according to my analysis (e.g., NMR, HPLC). What's the next step?
A: If a single recrystallization is insufficient, you may need to perform a second recrystallization. Alternatively, the impurities may have similar solubility properties to your product, in which case a different purification method, such as acid-base extraction or chromatography, should be considered.
Method 2: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid functional group to separate it from non-acidic impurities.
Experimental Protocol
-
Dissolution: Dissolve the crude (3-(Diphenylamino)phenyl)boronic acid in an organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1-2 M NaOH).[13] The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer.
-
Separation of Layers: Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a mineral acid (e.g., HCl) until the boronic acid precipitates out of solution.
-
Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the purified boronic acid.
Troubleshooting Acid-Base Extraction
Q: An emulsion formed at the interface of the organic and aqueous layers, making separation difficult. How can I break it?
A: Emulsions are common and can usually be resolved.
-
Solution 1: Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Solution 2: Gentle swirling or allowing the mixture to stand for an extended period can sometimes resolve the emulsion.
-
Solution 3: Filter the entire mixture through a pad of Celite.
Q: After acidification, my product did not precipitate or the precipitation was incomplete. Why?
A: This could be due to insufficient acidification or the product having some solubility in the acidic aqueous solution.
-
Solution 1: Check the pH. Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the boronate salt.
-
Solution 2: Perform multiple extractions. After the initial precipitation, extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.
Method 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol
-
Stationary Phase Preparation (Boric Acid-Impregnated Silica): Prepare a slurry of silica gel in a solution of boric acid in an appropriate solvent. Remove the solvent to obtain the boric acid-impregnated silica.[8][9]
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Fraction Pooling & Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
Q: My boronic acid is streaking on the TLC plate and the column, leading to poor separation.
A: Streaking is a common issue with boronic acids on silica gel.
-
Solution 1: Use boric acid-impregnated silica. This is a highly effective method to reduce the interaction between the boronic acid and the silica gel.[8][9]
-
Solution 2: Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid, which can help to improve the peak shape.[4]
-
Solution 3: Consider using a different stationary phase, such as neutral alumina, especially if you have converted the boronic acid to a less polar ester.[4]
Q: I am not getting good separation between my product and a key impurity.
A: Optimizing the mobile phase is crucial for good separation.
-
Solution 1: Adjust the polarity of the eluent. A systematic approach is to try different ratios of a polar and a non-polar solvent.
-
Solution 2: Try a different solvent system altogether. Sometimes a complete change in the solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can provide the necessary selectivity.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method for crude (3-(Diphenylamino)phenyl)boronic acid.
Caption: Decision tree for purification method selection.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Anderson, N. G. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Various Authors. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. [Link]
-
Various Authors. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Patel, S. R., et al. (2005). Process for purification of boronic acid and its derivatives.
-
de lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
Miller, J. A. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Various Authors. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. [Link]
-
Zhuang, W., et al. (2018). Two-Photon AIE Luminogens labeled Multifunctional Polymeric Micelles for Theranostics. Theranostics. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
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- 2. researchgate.net [researchgate.net]
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- 10. (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5 [sigmaaldrich.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-(Diphenylamino)phenyl)boronic acid
Welcome to the technical support guide for the synthesis of (3-(Diphenylamino)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of its synthesis and scale-up.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3-(Diphenylamino)phenyl)boronic acid. Each problem is broken down into potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired boronic acid is one of the most common challenges, often pointing to issues in the initial metalation or the subsequent borylation step.
Potential Causes & Recommended Solutions
-
Inefficient Organometallic Reagent Formation (Grignard or Organolithium):
-
Cause: The formation of Grignard or organolithium reagents is highly sensitive to moisture and oxygen. Trace amounts of water will quench the reagent as it forms. The surface of the magnesium metal for Grignard formation may be passivated with magnesium oxide.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. For Grignard reactions, activate the magnesium turnings using methods such as gentle heating with a heat gun, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction. For organolithium reactions involving halogen-metal exchange, use freshly titrated n-butyllithium (n-BuLi).[1]
-
-
Premature Quenching or Side Reactions of the Organometallic Intermediate:
-
Cause: The highly reactive organometallic intermediate can participate in side reactions, such as coupling with unreacted aryl halide (homocoupling) or reacting with acidic protons in the substrate if present.
-
Solution: Maintain a low reaction temperature during the formation and subsequent steps. For lithium-halogen exchange with n-BuLi, temperatures of -78 °C are standard.[2] Ensure slow, dropwise addition of reagents to control the reaction exotherm and minimize localized high concentrations that can promote side reactions.
-
-
Ineffective Borylation Step:
-
Cause: The reaction with the borate ester (e.g., triisopropyl borate or trimethyl borate) can be inefficient. Adding the organometallic reagent too quickly or at too high a temperature can lead to the formation of undesired tetra-alkoxy borate complexes or other byproducts.
-
Solution: The borylation step should be performed at very low temperatures (typically -78 °C). The organometallic solution should be added slowly to a solution of the trialkyl borate in an anhydrous solvent like THF. This ensures the formation of the boronic ester intermediate rather than over-addition products.[3]
-
-
Product Loss During Aqueous Workup (Protodeboronation):
-
Cause: The carbon-boron bond is susceptible to cleavage (protodeboronation) under certain conditions, particularly in the presence of strong acids or prolonged exposure to water, which reverts the product to the starting arene (N,N-diphenylaniline).[4][5]
-
Solution: Perform the hydrolytic workup under carefully controlled pH conditions. Use a buffered aqueous solution or a weak acid (like ammonium chloride) for the quench. Minimize the duration of the aqueous workup and extraction phases.
-
Issue 2: Significant Impurity Profile in the Crude Product
The presence of persistent impurities complicates purification and can be detrimental to subsequent reactions, such as Suzuki couplings, where impurities can poison the catalyst.[6]
Key Impurities and Mitigation Strategies
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| N,N-Diphenylaniline | C₁₈H₁₅N | Protodeboronation of the C-B bond during workup or storage. | Use mild acidic conditions (e.g., saturated NH₄Cl) for workup. Avoid prolonged exposure to moisture and acidic environments. Store the final product under an inert atmosphere at low temperatures.[4][5] |
| Homocoupling Product | C₃₆H₂₈N₂ | Palladium-mediated side reaction or oxidative coupling of the organometallic intermediate. | For Grignard/organolithium routes, ensure strict anaerobic conditions. For Pd-catalyzed borylations, optimize catalyst, ligand, and base to favor the cross-coupling pathway over homocoupling. Adding mild reducing agents can sometimes suppress this.[7][8] |
| Boroxine | (C₁₈H₁₄BNO)₃ | Dehydration of the boronic acid (self-condensation of three molecules). Often forms upon standing or during concentration. | Boroxines are typically in equilibrium with the boronic acid in the presence of water. To regenerate the boronic acid, dissolve the crude material in a solvent like diethyl ether and wash with a small amount of water or mild aqueous base, then re-acidify carefully. To prevent formation, store the purified boronic acid under dry, inert conditions.[4] |
| Unreacted Starting Material | C₁₈H₁₄BrN | Incomplete halogen-metal exchange or Pd-catalyzed borylation. | Increase reaction time, temperature (if thermally stable), or the equivalents of the metalating agent (e.g., n-BuLi) or diboron reagent. Ensure the quality of reagents is high. |
Issue 3: Difficulty with Purification
(3-(Diphenylamino)phenyl)boronic acid can be challenging to purify using standard chromatographic techniques due to its polarity and potential for decomposition on silica gel.
Potential Causes & Recommended Solutions
-
Streaking/Decomposition on Silica Gel Chromatography:
-
Cause: The Lewis acidic boron center and the polar B(OH)₂ group can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and product degradation.
-
Solution: Avoid standard silica gel chromatography if possible. If it must be used, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine. Alternatively, use a less acidic stationary phase like alumina or a C18-functionalized silica (reverse-phase).[9]
-
-
Product is an Amorphous Solid or Oil:
-
Cause: The crude product may not crystallize easily, making purification by recrystallization difficult.
-
Solution 1 (Recrystallization): Attempt recrystallization from a biphasic solvent system, such as ethyl acetate/hexanes or toluene/hexanes. Hot water can sometimes be effective for recrystallizing aryl boronic acids.[10]
-
Solution 2 (Adduct Formation): Convert the crude boronic acid into a stable, crystalline derivative. A highly effective method is to form the diethanolamine adduct, which often crystallizes readily from ethereal solvents. The pure adduct can then be isolated, and the boronic acid can be regenerated by treatment with an acid.[10]
-
Solution 3 (Trifluoroborate Salt Formation): React the crude boronic acid with potassium hydrogen difluoride (KHF₂) to form the corresponding potassium aryltrifluoroborate salt (ArBF₃K). These salts are typically crystalline, highly stable solids that are easy to handle and purify by recrystallization.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for (3-(Diphenylamino)phenyl)boronic acid?
A1: The most traditional and widely used method involves the reaction of an organometallic reagent with a borate ester.[3][12] The typical sequence starts with 3-bromo-N,N-diphenylaniline. This precursor undergoes either a Grignard reaction with magnesium metal or, more commonly, a lithium-halogen exchange with an organolithium reagent like n-butyllithium at low temperature (-78 °C) to generate the corresponding aryl anion. This anion is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronic ester, which is subsequently hydrolyzed during an acidic workup to yield the final boronic acid. While effective, this method requires strict anhydrous conditions and careful handling of pyrophoric reagents, which poses challenges on a large scale.[1]
// Edges SM -> IM [label=" 1. n-BuLi, THF\n 2. -78 °C", arrowhead=vee]; IM -> BE [label=" 1. B(O-iPr)₃\n 2. -78 °C", arrowhead=vee]; BE -> P [label=" 3. H₃O⁺ (workup)", arrowhead=vee]; } dot Caption: Organolithium-based synthesis of the target boronic acid.
Q2: Are there alternative, more modern synthesis routes?
A2: Yes. Palladium-catalyzed Miyaura borylation is a powerful alternative that often offers better functional group tolerance and avoids the use of highly reactive organolithium or Grignard reagents.[13] This method involves a cross-coupling reaction between an aryl halide (3-bromo- or 3-chloro-N,N-diphenylaniline) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction directly yields a boronate ester, which is then hydrolyzed to the boronic acid. This approach is often preferred in pharmaceutical development for its milder conditions and broader applicability.[14]
Q3: How should I store (3-(Diphenylamino)phenyl)boronic acid to ensure its stability?
A3: Boronic acids can be unstable over long periods. The primary degradation pathway is the formation of boroxines (cyclic anhydrides) through the loss of water.[4] To ensure stability, the purified compound should be stored as a dry solid in an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C is recommended). For long-term storage or if stability is a major concern, converting it to its more stable potassium trifluoroborate salt or a pinacol boronate ester is a highly recommended strategy.[1][11]
Q4: What are the key challenges when scaling up this synthesis from milligram to multi-gram or kilogram scale?
A4: Scaling up presents several significant challenges:
-
Thermal Management: The formation of Grignard and organolithium reagents is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. This requires specialized reactors with adequate cooling capacity and controlled reagent addition rates.[2]
-
Handling of Hazardous Reagents: Using large quantities of pyrophoric reagents like n-butyllithium necessitates specialized handling procedures, equipment (e.g., metered pumps, pressure-equalizing dropping funnels), and stringent safety protocols.[1]
-
Purification Strategy: Chromatographic purification is generally not feasible or cost-effective at a large scale. A robust, scalable purification method based on crystallization, salt formation, or extraction is essential. Developing a reliable crystallization procedure for the final product or a stable intermediate (like the diethanolamine adduct) is often the most critical step in designing a scalable process.[1]
-
Process Control and Mixing: Ensuring homogenous mixing in large reactors is crucial for maintaining consistent temperature and concentration profiles, which directly impacts yield and purity.
// Nodes Start [label="Synthesis Outcome Unsatisfactory", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Identify Primary Problem", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low or No Yield"]; Impurity [label="High Impurity"]; Purification [label="Purification Fails"];
CauseYield [label="Check Reagent/Solvent Quality\nVerify Anhydrous Conditions\nReview Reaction Temperature", shape=parallelogram]; CauseImpurity [label="Analyze Crude by LC-MS/NMR\nIdentify Byproducts\n(Homocoupling, Protodeboronation?)", shape=parallelogram]; CausePurification [label="Assess Method\n(Chromatography, Recrystallization)", shape=parallelogram];
SolutionYield [label="See Guide: Issue 1\nOptimize Metalation & Borylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionImpurity [label="See Guide: Issue 2\nAdjust Workup/Reaction Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionPurification [label="See Guide: Issue 3\nTry Adduct/Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Start; LowYield -> Problem [label=" "]; Impurity -> Problem [label=" "]; Purification -> Problem [label=" "];
CauseYield -> LowYield; CauseImpurity -> Impurity; CausePurification -> Purification;
SolutionYield -> CauseYield; SolutionImpurity -> CauseImpurity; SolutionPurification -> CausePurification; } dot Caption: A workflow for troubleshooting common synthesis problems.
Q5: What analytical techniques are essential for characterizing the final product?
A5: A combination of techniques is necessary for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The aromatic proton and carbon signals will be characteristic of the triphenylamine backbone and the boronic acid substitution pattern.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) are commonly used.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy. Developing a stable HPLC method can be challenging due to the potential for on-column degradation, so method development should focus on appropriate pH and column chemistry.[15]
-
¹¹B NMR Spectroscopy: While less common in routine analysis, ¹¹B NMR can be very useful to confirm the presence and environment of the boron atom. Boronic acids typically show a broad signal around 28-30 ppm.
Part 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Lithium-Halogen Exchange
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Charge the flask with 3-bromo-N,N-diphenylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared aryl lithium solution to the borate solution via cannula over 30 minutes.
-
Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-(Diphenylamino)phenyl)boronic acid, which can then be purified as described in the troubleshooting section.
References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- CN103570753A - Preparation method of arylboronic acid compound. (2014).
-
D'Souza, D. M., & Müller, T. J. (2007). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Miller, R. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. (2013). ACS Publications. [Link]
-
LookChem. (n.d.). (3-(diphenylamino)phenyl)boronic acid. [Link]
-
Miller, R. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(48), 17131–17133. [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2024). MDPI. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Reddit. (2017). Purification of boronic acids? [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate. [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PMC - NIH. [Link]
-
4-(Diphenylamino)phenylboronic Acid. (n.d.). PubChem. [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. (2005).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [smolecule.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Stabilizing (3-(Diphenylamino)phenyl)boronic acid Against Protodeboronation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-(Diphenylamino)phenyl)boronic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of preventing protodeboronation, ensuring the integrity of your starting material and the success of your synthetic endeavors.
Understanding the Challenge: The Instability of an Electron-Rich Boronic Acid
(3-(Diphenylamino)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for constructing complex molecules with applications in materials science and medicinal chemistry.[1][2] However, its electron-rich nature, due to the diphenylamino substituent, makes it particularly susceptible to an undesired side reaction known as protodeboronation.[3] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of triphenylamine as a byproduct and a reduction in the yield of the desired cross-coupling product.[4]
This guide will equip you with the knowledge and practical strategies to mitigate this decomposition pathway, ensuring robust and reproducible results in your experiments.
Troubleshooting Guide: Addressing Protodeboronation in Your Reactions
This section is designed to help you diagnose and solve issues related to the decomposition of (3-(Diphenylamino)phenyl)boronic acid during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question: My Suzuki-Miyaura coupling reaction with (3-(Diphenylamino)phenyl)boronic acid is giving low yields, and I'm observing the formation of triphenylamine. What is happening and how can I fix it?
Answer: The formation of triphenylamine is a clear indicator of protodeboronation. This side reaction is often accelerated by the conditions typically employed in Suzuki-Miyaura couplings, such as the presence of a base and elevated temperatures.[5] The electron-donating diphenylamino group increases the electron density on the aromatic ring, making the C-B bond more susceptible to cleavage.[3][6]
Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reaction Conditions:
-
Choice of Base: Strong bases can significantly accelerate protodeboronation.[4] If you are using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to milder alternatives.
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often better choices for sensitive boronic acids.[5]
-
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[5]
-
Recommendation: If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C). Modern, highly active palladium catalysts often allow for efficient coupling at reduced temperatures.
-
-
Solvent System and Water Content: Water is a necessary proton source for protodeboronation. While Suzuki couplings often benefit from a small amount of water to facilitate the catalytic cycle, excess water can be detrimental.
-
Recommendation: If using an aqueous base, minimize the amount of water. Alternatively, consider switching to anhydrous conditions with a soluble, non-aqueous base.[5] Ensure your organic solvents are thoroughly dried and degassed.
-
2. Protect the Boronic Acid Moiety:
If optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.[7]
-
Pinacol Esters: Boronic acid pinacol esters are significantly more stable towards protodeboronation and can often be used directly in coupling reactions.[7]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability and act as slow-release sources of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing decomposition.[8]
3. Enhance the Rate of the Desired Reaction:
The competition between the desired cross-coupling and the undesired protodeboronation is a kinetic game. Speeding up the Suzuki-Miyaura reaction can allow it to outpace the decomposition.
-
Highly Active Catalyst Systems: Employing a more efficient palladium catalyst and ligand system can dramatically increase the rate of cross-coupling, even at lower temperatures. Consider using modern catalyst systems with bulky, electron-rich phosphine ligands.
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation for an electron-rich arylboronic acid like (3-(Diphenylamino)phenyl)boronic acid?
A1: Protodeboronation can proceed through both acid- and base-catalyzed pathways. In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is most relevant. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich, tetrahedral boronate species. This boronate is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond. The electron-donating diphenylamino group further increases the electron density on the carbon atom attached to the boron, facilitating this cleavage.[9][10]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q2: How should I store (3-(Diphenylamino)phenyl)boronic acid to maximize its shelf-life?
A2: Proper storage is crucial to prevent gradual decomposition. (3-(Diphenylamino)phenyl)boronic acid should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8 °C.[11]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[12]
-
Container: In a tightly sealed container.[13]
Q3: Can I purify (3-(Diphenylamino)phenyl)boronic acid if I suspect it has started to decompose?
A3: Purification can be challenging due to the inherent instability of the compound. Standard silica gel chromatography can sometimes lead to further decomposition.[14] However, a few methods can be attempted:
-
Recrystallization: This can be effective if a suitable solvent system is found.
-
Acid/Base Extraction: One approach involves dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities (like triphenylamine), and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[15]
-
Derivatization: Converting the boronic acid to a stable derivative like a diethanolamine adduct can allow for purification, followed by regeneration of the free boronic acid.[14]
Q4: Are there any quantitative data on how much faster electron-rich arylboronic acids undergo protodeboronation?
| Substituent Type | Effect on Protodeboronation Rate | Example Substituent |
| Strong Electron-Donating | Significant Acceleration | -NR₂, -OR |
| Weak Electron-Donating | Moderate Acceleration | -Alkyl |
| Electron-Withdrawing | Deceleration | -CF₃, -NO₂ |
| Caption: General effect of substituents on protodeboronation rates. |
Detailed Experimental Protocols
Protocol 1: Formation of (3-(Diphenylamino)phenyl)boronic acid pinacol ester
This protocol provides a general method for the protection of the boronic acid as its pinacol ester, which enhances stability.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid
-
Pinacol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add (3-(Diphenylamino)phenyl)boronic acid (1.0 equiv) and pinacol (1.0 equiv).
-
Add anhydrous diethyl ether or THF to the flask.
-
Add anhydrous magnesium sulfate (1.5 equiv) to the suspension.
-
Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter off the magnesium sulfate and any other solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Formation of (3-(Diphenylamino)phenyl)boronic acid MIDA ester
This protocol describes the synthesis of the highly stable MIDA boronate using MIDA anhydride for milder reaction conditions.[17]
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (3-(Diphenylamino)phenyl)boronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv).
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA ester can often be isolated by precipitation or purified by column chromatography.[8]
Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the decomposition of (3-(Diphenylamino)phenyl)boronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
(3-(Diphenylamino)phenyl)boronic acid (or its pinacol/MIDA ester) (1.2-1.5 equiv)
-
Mild base (e.g., K₃PO₄, finely powdered) (2.0-3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed solvent (e.g., 1,4-dioxane with minimal water, or anhydrous toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-(Diphenylamino)phenyl)boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Optimized Suzuki-Miyaura coupling workflow.
By understanding the principles of protodeboronation and implementing these practical strategies, you can significantly improve the stability of (3-(Diphenylamino)phenyl)boronic acid in your experiments, leading to higher yields and more reliable synthetic outcomes.
References
-
Wikipedia. Protodeboronation. [Link]
-
Cheon, C. H. Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 2016 , 49(11), 2495-2505. [Link]
-
Cox, P. A. et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017 , 139(35), 12262-12271. [Link]
-
AA Blocks. Chemistry Of Boronic Esters. 2019 . [Link]
-
Li, G. et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 2017 , 7(56), 35213-35218. [Link]
-
Graham, B. J. et al. Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 2021 , 118(10), e2020251118. [Link]
-
Xue, F. et al. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 2014 , 89(12), 2739-2744. [Link]
-
Lloyd-Jones, G. C. et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 2022 , 55(9), 1279-1295. [Link]
-
Cox, P. A. et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online, 2017 . [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros, 2024 . [Link]
-
Knapp, D. M. et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 2021 , 98, 92-108. [Link]
-
Gillis, E. P. et al. A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 2009 , 11(16), 3643-3645. [Link]
-
Xue, F. et al. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Request PDF, 2025 . [Link]
-
LookChem. Cas 943899-12-5,(3-(diphenylamino)phenyl)boronic acid. [Link]
-
Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 2021 , 118(10). [Link]
-
Madura, I. D. et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022 , 27(11), 3433. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros, 2021 . [Link]
-
Fyfe, J. W. B. et al. Scope of the formal homologation reaction with aryl boronic acid MIDA esters. ResearchGate, 2014 . [Link]
-
Rychnovsky, S. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011 . [Link]
-
Fyfe, J. W. B. et al. Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 2014 , 136(45), 15869-15872. [Link]
-
Gillis, E. P. Iterative cross-coupling with MIDA boronates. Dissertation, 2009 . [Link]
-
Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT, 2021 . [Link]
-
Reddit. For the pro's (Suzuki). r/Chempros, 2024 . [Link]
-
Leonori, D. et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 2024 . [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? 2014 . [Link]
-
Wang, B. Synthesis and Application of Boronic Acid Derivatives. VTechWorks, 2010 . [Link]
-
Engle, K. M. et al. Aminative Suzuki–Miyaura coupling. Science, 2024 , 383(6686), 1009-1015. [Link]
-
Aggarwal, V. K. et al. Asymmetric Homologation of Boronic Esters with Lithiated Carbamates. Organic Syntheses, 2010 , 87, 1. [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. 2016 . [Link]
-
Suginome, M. et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Organic Letters, 2012 , 14(17), 4548-4551. [Link]
-
Theranostics. Supporting Information. [Link]
-
Reddit. Purification of boronic acids? r/chemistry, 2017 . [Link]
-
Ziessel, R. et al. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 2015 , 13(27), 7433-7443. [Link]
- Google Patents.
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- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Enhancing the Solubility of (3-(Diphenylamino)phenyl)boronic Acid in Organic Solvents
Introduction: Welcome to the technical support center for (3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5). This versatile reagent is a cornerstone in modern organic synthesis, particularly for constructing complex biaryl systems via Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, its unique structure, featuring a large, nonpolar diphenylamino moiety, often presents significant solubility challenges in common organic solvents. This guide is designed for researchers, chemists, and drug development professionals to provide a foundational understanding of these challenges and to offer practical, field-proven strategies for overcoming them. We will move beyond simple solvent lists to explore the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers working with (3-(Diphenylamino)phenyl)boronic acid.
Q1: I'm struggling to dissolve (3-(Diphenylamino)phenyl)boronic acid in toluene, even though it's a common solvent for Suzuki reactions. Why is this happening?
A: This is a frequent observation. While toluene is a suitable reaction solvent, the solubility of many arylboronic acids in hydrocarbons can be low.[4][5] The primary issue is often not the solvent itself, but the inherent nature of the boronic acid. Boronic acids have a strong tendency to undergo dehydration to form a cyclic anhydride known as a boroxine.[4][6] This trimeric species is often significantly less soluble than the parent boronic acid, and commercial batches of boronic acids can contain varying amounts of this boroxine form.[4] Your difficulty in dissolving the compound could be due to a high boroxine content in your starting material.
Q2: My solubility results are inconsistent. One day the compound dissolves reasonably well, the next, a new bottle of the same catalog number is almost insoluble. What causes this variability?
A: This classic problem points directly to the dynamic equilibrium between the boronic acid and its boroxine anhydride.[4] This equilibrium is influenced by factors such as the presence of trace amounts of water, the solvent, and the age of the material. A freshly prepared, pure boronic acid may dissolve as expected, while an older bottle or a batch that has been exposed to ambient conditions may have a higher concentration of the less soluble boroxine, leading to the frustrating inconsistency you are observing.[4]
Q3: What are the best "first-pass" solvents to try for dissolving (3-(Diphenylamino)phenyl)boronic acid?
A: Based on general trends for arylboronic acids, your initial screening should focus on polar aprotic solvents.[5][7][8]
-
High Solubility is often found in: Ethers like Tetrahydrofuran (THF) and 1,4-Dioxane.[4][7][9]
-
Good to Moderate Solubility is often found in: Ketones like acetone or amides like N,N-Dimethylformamide (DMF).[1][4] The bulky diphenylamino group may also enhance solubility in chlorinated solvents like chloroform.[4][5][8]
Q4: Can I simply heat the mixture to force the compound into solution?
A: Heating can increase the rate of dissolution and the solubility limit, but it must be approached with caution. For boronic acids, heating can also drive the equilibrium towards the formation of the less soluble boroxine by removing water.[6] Therefore, while gentle warming may be beneficial, aggressive or prolonged heating in a non-hydrous solvent might worsen the problem by generating more of the insoluble anhydride.
Q5: How does converting the boronic acid to a boronic ester improve solubility?
A: This is the most robust and highly recommended strategy. Esterification, typically with a diol like pinacol, replaces the hydroxyl groups of the boronic acid.[1] This chemical modification has two major benefits:
-
It Prevents Boroxine Formation: The ester linkage blocks the sites required for dehydration and subsequent trimerization into a boroxine.[10]
-
It Increases Lipophilicity: The addition of the alkyl groups from the diol (e.g., the four methyl groups in a pinacol ester) increases the compound's affinity for organic solvents. Studies consistently show that boronic esters, such as pinacol esters, are significantly more soluble in a wide range of organic solvents compared to their parent acids.[4][5][8][11]
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When facing solubility challenges, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple physical methods to robust chemical modification.
Decision-Making Workflow for Solubility Issues
This diagram outlines the logical steps to diagnose and solve solubility problems with (3-(Diphenylamino)phenyl)boronic acid.
Caption: A decision tree for troubleshooting solubility issues.
Data Summary: Recommended Organic Solvents
The table below summarizes solvents commonly used for reactions involving arylboronic acids, categorized by their expected performance.
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Expected Solubility Profile for Arylboronic Acids | Reference |
| Ethers | Tetrahydrofuran (THF) | 66 | High | High | [4][9] |
| 1,4-Dioxane | 101 | Moderate | High | [1][4][9] | |
| Amides | N,N-Dimethylformamide (DMF) | 153 | High | High | [1] |
| Aromatics | Toluene | 111 | Low | Moderate to Low | [1][7] |
| Chlorinated | Chloroform | 61 | Moderate | Moderate | [4][5] |
| Hydrocarbons | Hexane / Cyclohexane | 69 / 81 | Very Low | Very Low | [4][5][7] |
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for both assessing solubility and for performing the recommended chemical modification.
Protocol 1: Standardized Procedure for Solubility Screening
This protocol uses a dynamic (synthetic) method to provide a semi-quantitative assessment of solubility.
Objective: To determine the approximate solubility of (3-(Diphenylamino)phenyl)boronic acid in a selected solvent at room temperature and with gentle heating.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid
-
Selected organic solvent (e.g., THF, Toluene)
-
Small vial (e.g., 4 mL) with a screw cap and magnetic stir flea
-
Magnetic stir plate with heating capability
-
Analytical balance
Procedure:
-
Accurately weigh 10 mg of (3-(Diphenylamino)phenyl)boronic acid into the vial.
-
Add the magnetic stir flea.
-
Using a pipette, add the selected solvent in 0.1 mL increments. Stir vigorously for 2 minutes after each addition.
-
Record the volume of solvent at which the solid completely dissolves at room temperature. This gives an approximate solubility (in mg/mL).
-
If the solid does not dissolve after adding 2.0 mL of solvent, begin gentle warming (e.g., to 40-50 °C) while stirring.
-
Observe if dissolution occurs upon warming. Note the temperature.
-
Self-Validation: Allow the heated solution to cool back to room temperature. If the material remains in solution, it is stable. If it precipitates, this indicates a supersaturated solution was formed.
Protocol 2: Synthesis of (3-(Diphenylamino)phenyl)boronic Acid Pinacol Ester
This is the most reliable method to ensure high solubility and stability for subsequent reactions.
Objective: To convert the boronic acid into its highly soluble and stable pinacol ester derivative.
Caption: Experimental workflow for pinacol ester synthesis.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.0 eq)
-
Pinacol (1.1 - 1.5 eq)
-
Toluene (or another azeotroping solvent like hexane)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask, add (3-(Diphenylamino)phenyl)boronic acid and 1.1 equivalents of pinacol.
-
Add a sufficient volume of toluene to allow for efficient stirring and reflux (e.g., ~10-15 mL per gram of boronic acid).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can often be used directly in the next step. If higher purity is required, it can be purified by recrystallization from a solvent like ethanol/water or by silica gel chromatography.
Expected Outcome: The resulting pinacol ester will be a stable solid with markedly improved solubility in a wide range of organic solvents, including ethers, aromatics, and chlorinated solvents.[4][5][8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]
-
LookChem. Cas 943899-12-5,(3-(diphenylamino)phenyl)boronic acid. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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- 3. materials.alfachemic.com [materials.alfachemic.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. benchchem.com [benchchem.com]
side reactions of (3-(Diphenylamino)phenyl)boronic acid in cross-coupling
A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when using (3-(Diphenylamino)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. As a senior application scientist, my goal is to explain the causality behind these issues and provide robust, field-proven strategies to optimize your reaction outcomes.
The electron-rich nature of the diphenylamino group makes this boronic acid an excellent building block but also predisposes it to specific undesired pathways. Understanding and controlling these pathways is critical for achieving high yields and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low, and I've isolated diphenylamine as a major byproduct. What is happening?
A: This is a classic sign of protodeboronation .[1][2] This side reaction replaces the C-B(OH)₂ bond with a C-H bond, effectively destroying your boronic acid.[2] For an electron-rich substrate like (3-(Diphenylamino)phenyl)boronic acid, this process can be surprisingly facile under certain conditions.
-
Underlying Cause: The reaction is often promoted by excess water, high temperatures, or the choice of base.[1][3] Under basic aqueous conditions, the boronic acid forms a boronate anion ([ArB(OH)₃]⁻), which can be susceptible to protonolysis (cleavage by a proton from water or another source).[4]
-
Troubleshooting Steps:
-
Minimize Water: Use anhydrous and thoroughly degassed solvents.[1] While some water is often necessary for Suzuki couplings, excess water can accelerate protodeboronation.
-
Choice of Base: Switch to a milder or non-hydroxide base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices than strong hydroxide bases like NaOH or KOH.[5] Potassium fluoride (KF) can also be effective, especially for base-sensitive substrates.[6]
-
Lower Temperature & Shorter Time: Run the reaction at the lowest effective temperature (e.g., 80 °C instead of 100 °C) and monitor closely to avoid prolonged reaction times.[1]
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[1][2][7] These reagents release the active boronic acid species slowly, keeping its concentration low and minimizing side reactions.[2]
-
Q2: I'm observing a significant amount of a high molecular weight impurity that appears to be a dimer of my boronic acid. How can I prevent this?
A: You are likely observing boronic acid homocoupling , which produces a biaryl product from two molecules of your boronic acid.[8][9] This reaction is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.[9][10]
-
Underlying Cause: Homocoupling can occur when the palladium(0) catalyst reacts with oxygen to form a palladium(II) species, which then undergoes two transmetalation steps with the boronic acid.[9][11] It can also happen if the rate of oxidative addition of your aryl halide is slow, allowing the catalyst more time to react with the boronic acid.
-
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step is to ensure an oxygen-free environment.[1][9] Purge your reaction vessel and solvents thoroughly with an inert gas like argon or nitrogen. A freeze-pump-thaw cycle is highly effective for solvents.
-
Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. While Pd(II) is reduced in situ to the active Pd(0) catalyst, starting with Pd(0) can sometimes reduce the chances of oxygen-mediated side reactions.
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[12][13] These ligands accelerate the desired catalytic cycle (especially oxidative addition and reductive elimination), outcompeting the homocoupling pathway.[13]
-
Control Reagent Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes help consume the catalyst in the desired cycle more efficiently.[3]
-
Q3: My reaction mixture turns dark or black, and the conversion is poor. What could be the cause?
A: This often indicates catalyst decomposition (formation of palladium black) and/or oxidation of the boronic acid .[1] Boronic acids, particularly electron-rich ones, can be susceptible to oxidation, which converts the C-B bond to a C-O bond, forming a phenol.[14][15]
-
Underlying Cause: Oxidation can be caused by residual oxygen in the reaction mixture or by certain oxidants.[14][16] The diphenylamino group increases the electron density on the aromatic ring, making the boronic acid more susceptible to oxidation. Catalyst decomposition occurs when the Pd(0) species agglomerates and precipitates out of solution, losing its catalytic activity.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: As with homocoupling, rigorous exclusion of oxygen is paramount to prevent both boronic acid oxidation and catalyst degradation.[1]
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and free from peroxides or other oxidizing impurities.[1]
-
Use Stabilizing Ligands: Appropriate phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium catalyst in its active form and preventing precipitation.[17]
-
Consider a Phase-Transfer Catalyst: In some biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction at the interface and may help stabilize the catalyst.
-
In-Depth Analysis of Side Reactions
Protodeboronation: The C-B to C-H Problem
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond.[2] This reaction is a major source of yield loss in Suzuki-Miyaura couplings.
Mechanism: The reaction is highly pH-dependent.[4] In the presence of a base, the boronic acid (a Lewis acid) accepts a hydroxide ion to form the more nucleophilic tetrahedral boronate species, [ArB(OH)₃]⁻.[6][18] While this activation is necessary for transmetalation to the palladium center, the boronate is also the species susceptible to protonolysis. The cleavage of the C-B bond is thought to proceed via ipso-protonation of the aromatic ring.[19] For highly electron-deficient arylboronic acids, the mechanism may even involve the liberation of a transient aryl anion.[19]
Homocoupling: The Dimerization Issue
Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl (Ar-Ar). This side reaction consumes two equivalents of the boronic acid and the catalyst, reducing the overall efficiency.
Mechanism: There are two primary pathways for homocoupling:
-
Oxygen-Mediated: This is the most common route. The active Pd(0) catalyst is oxidized by O₂ to a Pd(II) species. This complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[9][11]
-
Redox-Neutral: In some cases, particularly with electron-deficient boronic acids, a protonolysis/second transmetalation event can lead to homocoupling without the need for an external oxidant.[8]
Oxidation: The C-B to C-O Conversion
The oxidation of a boronic acid converts it into the corresponding phenol (Ar-OH), another common byproduct that terminates the desired reaction.
Mechanism: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxidizing species like peroxides or even molecular oxygen under certain conditions.[15] This forms an unstable intermediate that rearranges through a 1,2-migration of the aryl group from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate ester yields the phenol and boric acid.[15][20]
Data Presentation & Optimized Protocol
Table 1: Impact of Reaction Parameters on Side Reactions
| Parameter | To Minimize Protodeboronation | To Minimize Homocoupling | To Minimize Oxidation | Rationale |
| Atmosphere | Inert (Ar, N₂) | Crucial: Rigorously Inert (Ar, N₂) | Crucial: Rigorously Inert (Ar, N₂) | Prevents O₂-mediated homocoupling, boronic acid oxidation, and ligand/catalyst degradation.[1][9] |
| Base | Weaker, non-nucleophilic (K₂CO₃, Cs₂CO₃, K₃PO₄, KF) | Use optimal base for fast cross-coupling | Use optimal base for fast cross-coupling | Strong bases (e.g., NaOH) and excess water can accelerate protodeboronation.[4][5] |
| Solvent | Anhydrous, degassed solvents | Anhydrous, degassed solvents | Anhydrous, degassed solvents | Minimizes the primary proton source for protodeboronation and removes dissolved oxygen.[1] |
| Temperature | Lowest effective temperature | Moderate temperature | Moderate temperature | Higher temperatures can increase the rate of all side reactions, especially protodeboronation.[3] |
| Catalyst/Ligand | Highly active system (e.g., Pd₂(dba)₃ / XPhos) | Highly active, bulky ligand system | Highly active, stabilizing ligand system | A fast, efficient catalyst outcompetes side reactions by rapidly consuming the boronic acid in the desired cycle.[12] |
| Boron Reagent | Use MIDA or Pinacol esters | Boronic Acid (more reactive) | Use MIDA or Pinacol esters | Esters offer greater stability against protodeboronation and oxidation by slow release of the boronic acid.[1][2] |
Recommended Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of (3-(Diphenylamino)phenyl)boronic acid with a generic aryl bromide, designed to minimize the side reactions discussed.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.1 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (3-(Diphenylamino)phenyl)boronic acid (1.1 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (1 mol%), and SPhos (2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (1,4-Dioxane/Water, 10:1) via syringe. The final concentration should be ~0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways: the desired Suzuki cycle versus protodeboronation, homocoupling, and oxidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the cross-coupling reaction.
References
-
Sikora, A., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 47(10), 1401-1407. [Link]
-
Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(42), 11037-11042. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ResearchGate. Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). [Link]
-
Roschmann, K. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 481-486. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MolecularCloud. A Comprehensive Overview of Boronic Acids & Derivatives. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]
-
Beilstein Journals. Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ACS Publications. Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. [Link]
-
National Institutes of Health. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. [Link]
-
Caltech. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered-Ring Conjugated Cyclic Enones. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ACS Publications. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. [Link]
-
LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
RSC Publishing. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with non-ideal substrates, particularly substituted boronic acids. Our goal is to move beyond simple protocols and provide a deeper understanding of the catalytic system, enabling you to troubleshoot effectively and select the optimal conditions for your specific synthetic challenge.
Section 1: Foundational Principles - The "Why" Behind the Reaction
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling is not a black box; each component has a specific role, and failure often arises from a bottleneck in one of the key catalytic steps.[1]
The generally accepted catalytic cycle involves a Palladium(0) active species and consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
-
Oxidative Addition (OA): The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[3] Electron-rich, bulky phosphine ligands are known to accelerate this step.[1]
-
Transmetalation (TM): The organic group (R³) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4] The exact mechanism is still debated, but the choice of base is critical here.[5]
-
Reductive Elimination (RE): The two organic fragments (R¹ and R³) are coupled and expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5] This step can be slow for sterically hindered substrates, and bulky ligands can help promote it.[6][7]
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses the most common failure modes encountered in the lab.
Q1: My reaction shows low to no conversion. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient path forward.
-
Catalyst Activity & Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure your solvents were properly degassed and the reaction was run under a robust inert atmosphere (Nitrogen or Argon). If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in-situ to Pd(0) for the cycle to begin.[3][6] Using modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) can ensure efficient generation of the active catalyst.[6]
-
Reagent Quality: Boronic acids can degrade on the shelf, especially if they are heteroaromatic or electron-deficient.[8] This often manifests as protodeboronation (see Q2). Confirm the purity of your boronic acid and organic halide.
-
Base and Water Content: The role of the base is multifaceted, including the formation of the active boronate species.[4] For many standard couplings, an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is effective. However, for anhydrous conditions using bases like K₃PO₄, a small amount of water can be beneficial and is sometimes required.[9] Ensure your base is finely powdered for better solubility and reactivity.
-
Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
Q2: I'm observing significant protodeboronation (C-B bond cleavage). How can I minimize this side reaction?
A2: Protodeboronation is a major competing pathway, especially for electron-rich and heteroaryl boronic acids.[10][11] It is accelerated by aqueous basic conditions.
-
Use a Milder Base or Anhydrous Conditions: Switching to a weaker base like K₂CO₃ or NaHCO₃ can sometimes help. Alternatively, using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can suppress the side reaction.[8]
-
Increase Reagent Concentration: Running the reaction at a higher concentration (e.g., 0.5 M vs 0.1 M) can favor the bimolecular transmetalation step over the competing protodeboronation.
-
Use a More Stable Boron Reagent: This is the most robust solution. Boronic acids can be converted to more stable derivatives that slowly release the active species in situ. Common choices include:
-
Pinacol or Neopentyl Esters: These are more stable to chromatography and prevent protodeboronation.[3]
-
Potassium Trifluoroborates (R-BF₃K): These salts are highly stable crystalline solids and are excellent surrogates.[11]
-
MIDA Boronates: These are exceptionally stable and are often used in sequential cross-couplings.[11][12]
-
Diethanolamine Adducts: These are easily prepared, crystalline, and air-stable solids that can be used directly in the coupling reaction.[6][13]
-
Q3: My main side product is the homocoupling of my boronic acid (Glaser coupling). What's wrong?
A3: Homocoupling is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and promote the unwanted reaction.[6] Rigorous degassing of all solvents and ensuring a tight inert atmosphere seal are critical to prevent this. Using fresh, high-quality palladium sources and ligands is also important.
Section 3: Catalyst & Ligand Selection for Difficult Substrates
No single catalyst system works for all substrates. The art of the Suzuki coupling lies in matching the ligand and conditions to the specific challenges posed by the boronic acid and coupling partner.
Q4: What is the best catalyst system for a sterically hindered, ortho,ortho'-disubstituted boronic acid?
A4: This is a classic challenge where the reductive elimination step is often rate-limiting.[6] The solution is to use catalysts with very bulky, electron-rich ligands that promote this final step.
-
Rationale: The steric bulk of the ligand forces the two organic groups on the palladium into close proximity, facilitating the C-C bond-forming reductive elimination. The electron-donating nature of the ligand also increases electron density on the metal, which aids both the oxidative addition and reductive elimination steps.[5][7]
-
Recommended Ligands: The Buchwald dialkylbiaryl phosphine ligands are the gold standard here.[7]
-
Catalyst Precursor: Use a modern precatalyst like XPhos Pd G3 or SPhos Pd G2 . These are air-stable and ensure the formation of the active monoligated Pd(0) species crucial for these difficult couplings.[6]
Q5: How do I approach couplings with electron-deficient or electron-rich boronic acids?
A5: The electronic nature of the boronic acid primarily affects the transmetalation step.
-
Electron-Deficient Boronic Acids: These are generally less nucleophilic, which can slow down transmetalation.[17]
-
Strategy: Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to generate a higher concentration of the more reactive boronate species. Ensure the ligand is sufficiently electron-donating (like SPhos or RuPhos) to maintain an active palladium center.[8]
-
-
Electron-Rich Boronic Acids: These are more nucleophilic but are also more susceptible to protodeboronation.
Q6: I'm struggling with a 2-pyridylboronic acid coupling. Why is this so difficult?
A6: The "2-pyridyl problem" is well-documented. The Lewis basic nitrogen atom is positioned to chelate to the palladium center, leading to catalyst inhibition or deactivation.[10] This slows down the catalytic cycle, often resulting in low yields.
-
Strategy 1: Ligand Choice: Use very bulky ligands like tBuXPhos or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr . The steric bulk can disfavor the inhibitory pyridine-palladium coordination.
-
Strategy 2: Change the Metal: Nickel-catalyzed Suzuki-type couplings can be very effective for heteroaryl chlorides and other challenging partners where palladium systems fail.[1][2]
-
Strategy 3: Modify the Boron Reagent: Using a 2-pyridyl MIDA boronate or trifluoroborate can sometimes circumvent the issue by altering the kinetics of the system.[12]
| Substrate Challenge | Primary Issue | Recommended Ligand Class | Specific Ligand Examples | Typical Base/Solvent |
| Sterically Hindered | Slow Reductive Elimination | Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos[7][14][15] | K₃PO₄ / Dioxane or t-AmylOH |
| Electron-Deficient | Slow Transmetalation | Electron-Rich Biarylphosphines | SPhos, cataCXium A[10] | Cs₂CO₃ / THF/H₂O |
| Electron-Rich | Protodeboronation | General Biarylphosphines | SPhos, DavePhos[15] | K₂CO₃ / Dioxane/H₂O (or anhydrous) |
| 2-Heteroaryl (unstable) | Protodeboronation | Fast, Active Catalysts | SPhos, XPhos[11][18] | K₃PO₄ / Dioxane (anhydrous) |
| 2-Pyridyl (inhibitory) | Catalyst Deactivation | Very Bulky Phosphines or NHCs | tBuXPhos, PEPPSI-IPr[10][19] | K₃PO₄ / Toluene |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Difficult Suzuki-Miyaura Coupling
This protocol is a robust starting point for a challenging coupling, such as one involving a sterically hindered aryl chloride.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or t-Amyl Alcohol, to make a 0.1-0.5 M solution) via syringe.[6]
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C). Stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[14] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[14]
Protocol 2: Preparation and Use of a Diethanolamine-Boronic Acid Adduct
This protocol is for stabilizing an unstable boronic acid prior to coupling.[6][13]
-
Adduct Formation:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[13]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[13]
-
A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
-
Use in Coupling:
-
This stable diethanolamine adduct can now be used in place of the boronic acid in the general Suzuki protocol (Protocol 1).
-
Note: This strategy often works best in protic solvents or with bases that can facilitate the release of the boronic acid.[13]
-
Section 5: References
-
Suzuki reaction - Wikipedia. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - MDPI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC, NIH. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC, NIH. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC, NIH. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides - ACS Publications. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - ResearchGate. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. [Link]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Royal Society of Chemistry. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes - Journal of the American Chemical Society. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]
-
Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis - ACS Sustainable Chemistry & Engineering. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - Organic Letters, ACS Publications. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.hw.ac.uk [pure.hw.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Workup and Purification Strategies for Boronic Acid Impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide focuses on a frequent and often frustrating issue: the removal of residual boronic acids and their byproducts from reaction mixtures. Boronic acids are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to pharmaceutical development.[1][2] However, their removal can be non-trivial.
This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter at the bench. We will explore the "why" behind each technique, empowering you to make informed decisions for a successful purification.
Section 1: Troubleshooting Guide - Common Scenarios & Solutions
Q1: My standard basic aqueous wash is ineffective for removing the boronic acid impurity. What's going wrong and how can I improve it?
This is a classic problem. The underlying principle of a basic wash is to deprotonate the weakly acidic boronic acid (pKa ~8-10) to form a highly polar, water-soluble boronate salt, which then partitions into the aqueous layer.[3] If this isn't working, several factors could be at play.
Causality Analysis:
-
Insufficiently Basic Conditions : The most common error is not reaching a sufficiently high pH. To ensure complete deprotonation, the pH of the aqueous layer should be at least 2 units higher than the pKa of the boronic acid. A target pH of >10 is a good starting point.[4]
-
Poor Solvent Choice : If your organic solvent has high water miscibility or is very polar, it can retain the polar boronate salt, reducing the efficiency of the extraction.
-
Formation of Emulsions : Vigorous shaking with certain solvent combinations can lead to stable emulsions, trapping your product and impurities at the interface.[5]
Troubleshooting Protocol: Enhanced Liquid-Liquid Extraction (LLE)
If a simple basic wash fails, the next step is to enhance the aqueous solubility of the boronate species by using a diol complexing agent.
-
The Mechanism : 1,2- or 1,3-diols, such as D-sorbitol, react with the boronate salt to form a stable, anionic cyclic ester complex. This complex is significantly more water-soluble than the boronate salt alone, dramatically improving its partitioning into the aqueous phase.[4][6]
Step-by-Step Protocol:
-
Dissolve Crude Mixture : Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).
-
Prepare Aqueous Phase : Prepare an aqueous solution containing both a base and the complexing agent. A typical solution would be 1 M NaOH or K₂CO₃ containing 0.5 M D-sorbitol.
-
Perform Extraction : Add the aqueous solution to the separatory funnel containing your organic layer. A volume ratio of 1:1 is a good starting point.
-
Mix and Separate : Invert the funnel gently 10-15 times to mix the phases, venting frequently.[5] Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate fully.
-
Repeat : Drain the aqueous layer and repeat the extraction 1-2 more times with fresh basic sorbitol solution to ensure complete removal.
-
Final Wash : Perform a final wash with brine to remove residual water from the organic layer before drying and concentration.
Data Snapshot: Impact of Sorbitol on Extraction Efficiency
| Wash Condition | Aqueous pH | Complexing Agent | Typical Boronic Acid Removal |
| Water | 7 | None | < 10% |
| 1 M NaOH | >12 | None | 70-85% |
| 1 M NaOH | >12 | 0.5 M D-Sorbitol | >98% |
Q2: My product and the boronic acid impurity are co-eluting during silica gel chromatography. What are my options?
Co-elution is a frequent challenge, as many boronic acids are polar and prone to streaking or irreversibly binding to silica gel.[7][8] This interaction is due to the Lewis acidic boron center coordinating with the Lewis basic silanol groups on the silica surface.
Option A: Modify the Chromatographic Conditions
-
Change Mobile Phase : For polar compounds, standard eluents like Hexane/Ethyl Acetate may be unsuitable. Switching to a more polar system, such as Dichloromethane/Methanol (e.g., 10:1 or 5:1 ratio), can often resolve the co-elution.[9]
-
Use Treated Silica : The Lewis acidity of standard silica gel is often the culprit. You can suppress the unwanted interactions by using silica gel that has been pre-treated or "impregnated" with boric acid, which effectively masks the reactive sites.[10]
Option B: Derivatize the Impurity
Altering the chemical structure of the boronic acid can drastically change its physical properties, making separation trivial.
-
Form a Trifluoroborate Salt : React the crude mixture with potassium hydrogen fluoride (KHF₂). This converts the boronic acid (R-B(OH)₂) to a highly polar and often crystalline potassium trifluoroborate salt (R-BF₃K). These salts have very different solubility and chromatographic properties and can often be removed by simple filtration.[4]
-
Form a Diethanolamine Adduct : Boronic acids react with diethanolamine to form stable, crystalline dioxazaborocane adducts. These adducts are often easily precipitated from non-polar solvents and removed by filtration.[7][8][11][12]
Option C: Employ Boron Scavenger Resins (Recommended)
This is often the most efficient and robust solution for selectively removing boronic acids. Scavenger resins are solid-supported reagents that covalently bind to the target impurity, which is then removed by simple filtration.
-
Mechanism : Scavenger resins for boronic acids are typically functionalized with diol or diethanolamine (DEAM) groups.[13][14][15] These groups react with the boronic acid to form a cyclic boronate ester, tethering the impurity to the solid support.
Workflow: Purification via Scavenger Resin
Caption: A typical workflow for impurity removal using a solid-supported scavenger resin.
Q3: I'm using a scavenger resin, but the removal is incomplete. How do I optimize the process?
While highly effective, scavenger resins are not "magic bullets." Their performance depends on proper experimental conditions.
Optimization & Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Scavenging | 1. Insufficient Equivalents : The binding capacity of the resin was exceeded. 2. Short Reaction Time : The kinetics of binding were too slow. 3. Poor Solvent Choice : The solvent may hinder the interaction between the boronic acid and the resin. | 1. Increase the equivalents of resin to 4-5 eq. relative to the impurity. 2. Increase the stirring time to 12-24 hours. Gentle heating (40°C) can also accelerate the process. 3. Switch to a solvent in which the boronic acid is highly soluble (e.g., THF, MeOH, ACN). |
| Product Loss | 1. Non-specific Binding : Your product may have a functional group (e.g., a cis-diol) that also binds to the resin. 2. Physical Trapping : Product may be physically trapped within the resin matrix. | 1. Review the structure of your product. If it contains a diol, this method may be unsuitable. 2. After filtration, wash the resin thoroughly with several portions of clean solvent to recover any trapped product. |
| Leaching of Resin Components | The resin itself may not be completely stable under the reaction conditions. | Ensure the solvent and any other components in your crude mixture are compatible with the resin's support material (typically silica or polystyrene). |
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the most common boron-containing impurities from a Suzuki-Miyaura coupling, and how do they affect my purification strategy?
Beyond unreacted starting boronic acid, the most common side-product is the homocoupled dimer of the boronic acid (Ar-Ar from two Ar-B(OH)₂).[16] This impurity forms when the boronic acid reacts with itself, a process often mediated by the palladium catalyst. Because the homocoupled product is often structurally similar to the desired biaryl product, it can be particularly challenging to separate by chromatography. In such cases, careful optimization of chromatographic conditions or recrystallization are the preferred methods.
Q5: Can I use recrystallization to purify my product from boronic acid?
Absolutely. Recrystallization is a powerful and scalable purification technique, provided your desired product is a solid with suitable solubility properties.[17] Boronic acids themselves can often be purified by recrystallization from solvents like hot water or a mixture of an organic solvent and a non-solvent.[6][18] The key is to find a solvent system where the solubility of your product and the boronic acid impurity differ significantly with temperature.
Q6: When should I consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid in my reaction?
This is a strategic decision that can prevent purification headaches later. Boronate esters are generally more stable, less polar, and chromatographically better-behaved than their corresponding boronic acids.[11] If you are working with a particularly polar or unstable boronic acid, or if preliminary experiments show difficult purification, using a pinacol boronate ester (Bpin) for the coupling reaction is highly recommended. While this requires an extra deprotection step if the final product must be the boronic acid, the ease of purification of the intermediate often justifies the effort.[11][12]
Q7: Are there safety or stability concerns I should be aware of with boronic acids?
Yes. While historically considered benign, recent studies have raised concerns about the potential mutagenic activity of some boronic acids, classifying them as Potential Genotoxic Impurities (PGIs).[14][19] This makes their effective removal from active pharmaceutical ingredients (APIs) a critical regulatory and safety requirement. Additionally, boronic acids can be unstable and undergo protodeboronation (replacement of the C-B bond with a C-H bond) or form cyclic anhydride trimers known as boroxines, which can complicate analysis and purification.[7]
Section 3: Visual Workflow - Purification Strategy Selection
Choosing the right purification method is key to saving time and resources. This decision tree outlines a logical approach based on the properties of your mixture.
Caption: Decision tree for selecting a boronic acid purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. suprasciences.com [suprasciences.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. silicycle.com [silicycle.com]
effect of base on (3-(Diphenylamino)phenyl)boronic acid stability
Introduction
Welcome to the technical support guide for (3-(Diphenylamino)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling reactions. As a Senior Application Scientist, I have seen firsthand how the subtle interplay between substrate stability and reaction conditions can dictate the success or failure of an experiment. The stability of arylboronic acids, especially under the basic conditions required for many of their key applications, is a frequent challenge. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the base-mediated stability of (3-(Diphenylamino)phenyl)boronic acid, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in reactions involving (3-(Diphenylamino)phenyl)boronic acid, such as Suzuki-Miyaura coupling?
A base is not merely an additive; it is a crucial activator in the Suzuki-Miyaura catalytic cycle.[1][2] The reaction requires the transfer of the organic group (in this case, 3-(diphenylamino)phenyl) from the boron atom to the palladium catalyst—a step known as transmetalation.
The boronic acid, in its neutral trigonal planar form (ArB(OH)₂), is not sufficiently nucleophilic to engage in this step efficiently. The base reacts with the boronic acid to form a more electron-rich, nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻).[3] This boronate is the active species that readily participates in transmetalation, thus propagating the catalytic cycle.
Caption: Boronic acid-boronate equilibrium under basic conditions.
Q2: What is protodeboronation, and why is it a major concern when using bases with this boronic acid?
Protodeboronation is the primary decomposition pathway for arylboronic acids. It is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the reagent and generating an unwanted arene byproduct (in this case, diphenylamine).[4][5]
This side reaction is a significant issue because it directly competes with the desired cross-coupling reaction.[6] The conditions that activate the boronic acid for Suzuki coupling—namely, the presence of a base—are often the same conditions that promote protodeboronation.[4][7] The rate of this undesired reaction is highly dependent on the pH, the specific base used, temperature, and the electronic properties of the aryl group.[1][8] For some boronic acids, especially those with electron-deficient or certain heteroaromatic structures, this decomposition can be extremely rapid.[8][9]
Caption: Competing desired and undesired reaction pathways.
Q3: How does the choice of base affect the stability of (3-(Diphenylamino)phenyl)boronic acid?
The choice of base is a balancing act between reactivity and stability. A stronger base will more effectively generate the active boronate species, potentially leading to a faster Suzuki coupling. However, it will also accelerate the rate of protodeboronation.[7]
-
Strong Bases (e.g., NaOH, KOH, LiOH): These create a high pH environment where the boronic acid is almost exclusively in its unstable boronate form.[8] While effective for robust substrates, they can cause rapid decomposition of sensitive ones like many heteroaryl or electron-rich/hindered arylboronic acids.
-
Weaker Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄): These establish a milder pH, maintaining a careful equilibrium between the boronic acid and the boronate.[10] This is often sufficient to promote the transmetalation step without causing overwhelming protodeboronation. For many applications, these are the preferred choice.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally not effective for Suzuki couplings as they are often not strong enough to generate a sufficient concentration of the boronate species.
-
Fluoride Sources (e.g., CsF, KF): Fluoride can activate boronic acids differently, forming a fluoroboronate species. This can sometimes be a successful strategy for base-sensitive substrates.
The diphenylamino group is an electron-donating group, which can influence the electronic properties and stability of the C-B bond. Therefore, careful selection of a weaker inorganic base is paramount.
| Base | pKa (of conjugate acid) | Typical Use Case & Recommendation |
| NaOH / KOH | ~15.7 | Strong activation. High risk of protodeboronation for sensitive substrates. Use with caution and at low temperatures. |
| K₃PO₄ | ~12.3 | Moderately strong. Good for challenging couplings but carries a moderate risk of decomposition. |
| K₂CO₃ / Na₂CO₃ | ~10.3 | Recommended starting point. Provides a good balance of reactivity and stability for many arylboronic acids.[2][10] |
| CsF | ~3.2 | Mild activator via fluoroboronate. Excellent choice for acutely base-sensitive boronic acids. |
Troubleshooting Guide
Problem: Low or no yield of the desired biaryl product in a Suzuki-Miyaura coupling reaction.
This is the most common issue encountered. Before troubleshooting the base, ensure other parameters (catalyst activity, halide partner reactivity, solvent purity, temperature) are optimized. If those are confirmed, the base is a likely culprit.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocol: Screening Bases for a Model Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the base for the coupling of (3-(Diphenylamino)phenyl)boronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Objective: To identify a base that maximizes the yield of the desired product while minimizing the formation of the diphenylamine byproduct.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid
-
4-Bromoanisole (or other aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Bases to be screened: K₂CO₃, K₃PO₄, CsF
-
Anhydrous solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
Procedure:
-
Reaction Setup: In parallel, set up three separate reaction vessels. To each vessel, add:
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium catalyst (0.05 equiv.)
-
A magnetic stir bar.
-
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Base Addition:
-
Prepare stock solutions of your bases (e.g., 2 M aqueous solutions).
-
To the reaction solvent (e.g., Dioxane), add the appropriate volume.
-
To Vessel 1, add K₂CO₃ (2.0 equiv.).
-
To Vessel 2, add K₃PO₄ (2.0 equiv.).
-
To Vessel 3, add CsF (2.0 equiv.).
-
Add the solvent/base mixture to each corresponding vessel via syringe.
-
-
Reaction Execution:
-
Place all vessels in a pre-heated oil bath or heating block at the desired temperature (e.g., 85 °C).
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
-
Monitoring and Analysis:
-
After the reaction time, cool the vessels to room temperature.
-
Take a small aliquot from each reaction mixture.
-
Analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative amounts of starting material, desired product, and the diphenylamine byproduct.
-
-
Work-up and Evaluation:
-
Based on the analysis, perform a standard aqueous work-up on the most promising reaction.
-
Purify the product via column chromatography to determine the isolated yield.
-
Interpreting Results:
-
High product, low diphenylamine: The base is optimal.
-
Low product, high diphenylamine: The base is too strong, causing protodeboronation. Choose a weaker base from your screen.
-
Low product, high starting material: The base is too weak or conditions are too mild. Choose a stronger base or increase the temperature.
References
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12456–12467. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1257–1275. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14840–14853. Available at: [Link]
-
A general protodeboronation reaction. ResearchGate. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5606–5615. Available at: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5606-5615. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Semakul, N., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. Available at: [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of substituted phenylboronic acids in Suzuki reactions.
An In-depth Technical Guide to the Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction forming carbon-carbon bonds, is a foundational tool in modern organic synthesis.[1] First reported in 1979 by Akira Suzuki and Norio Miyaura, its significance was cemented with the 2010 Nobel Prize in Chemistry.[1][2] The reaction's value, particularly in the pharmaceutical and materials science sectors, stems from its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boronic acid reagents.[1][3]
This guide offers a detailed comparative analysis for researchers and drug development professionals on the performance of substituted phenylboronic acids in Suzuki-Miyaura reactions. We will move beyond a simple recitation of facts to explore the underlying principles—the electronic and steric causality—that dictate reaction efficiency and yield. By understanding how substituents on the phenylboronic acid partner influence the catalytic cycle, chemists can make more informed decisions in reaction design and optimization.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
To appreciate the impact of substituents, one must first understand the mechanism of the reaction. The process is a catalytic cycle revolving around a palladium center, which can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This forms a planar Palladium(II) intermediate. The reactivity of the halide follows the trend I > Br > Cl.[1]
-
Transmetalation : This is the critical, and often rate-determining, step where the substituent effects of the boronic acid are most pronounced. The organic moiety from the activated organoboron species is transferred to the Palladium(II) center, displacing the halide. This step requires activation by a base.[2][4]
-
Reductive Elimination : The newly formed di-organopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic groups couple to form the desired biaryl product, and the Palladium(0) catalyst is regenerated, allowing the cycle to begin anew.[4]
Detailed Step-by-Step Methodology
This general procedure is designed for the coupling of an aryl bromide with various substituted phenylboronic acids.
Materials:
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv)
-
Substituted Phenylboronic Acid: (1.2 equiv) - This is the variable to be tested.
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)
-
Ligand (if needed): e.g., SPhos (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 equiv) [5]* Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed [6]* Inert Gas: Argon or Nitrogen
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1 equiv), the specific substituted phenylboronic acid to be tested (0.6 mmol, 1.2 equiv), and the base (1.0 mmol, 2.0 equiv). [5]2. Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and, if required, the phosphine ligand.
-
Inert Atmosphere: Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the designated time (e.g., 4-12 hours). [6]6. Monitoring: After the allotted time, take a small aliquot from the reaction mixture (via syringe) to monitor the consumption of starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [5]7. Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine to remove the base and inorganic byproducts. [6]9. Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to isolate the pure biaryl product. The yield can then be calculated and compared across the different boronic acids tested.
Conclusion
The choice of substituted phenylboronic acid is a critical parameter in the design of a successful Suzuki-Miyaura coupling reaction. As demonstrated, both electronic and steric factors wield significant influence over the reaction outcome. Electron-donating groups on the phenylboronic acid generally enhance reactivity and yield by increasing the nucleophilicity of the transferring aryl group. [7][8]Conversely, electron-withdrawing and sterically bulky ortho- substituents present challenges that often require careful optimization of reaction conditions, including the use of more active catalyst systems, stronger bases, or higher temperatures. [9]By understanding these fundamental principles, researchers can more effectively harness the power of this Nobel Prize-winning reaction for the synthesis of complex molecules.
References
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Benchchem.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Suzuki reaction. Wikipedia.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of C-C Bond Formation: A Comparative Guide to Alternatives for (3-(Diphenylamino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Suzuki-Miyaura Cross-Coupling Reactions.
In the intricate world of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Central to this transformation are organoboron reagents, with arylboronic acids like (3-(Diphenylamino)phenyl)boronic acid serving as versatile building blocks. This guide offers an in-depth comparison of viable alternatives to this widely used reagent, focusing on enhancing stability, reactivity, and overall efficiency in your synthetic endeavors. We will delve into the practical advantages of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols to inform your experimental design.
The Workhorse and Its Challenges: (3-(Diphenylamino)phenyl)boronic acid
(3-(Diphenylamino)phenyl)boronic acid is a valuable reagent for introducing the diphenylamino-phenyl moiety, a common structural motif in materials science and medicinal chemistry. However, like many boronic acids, it is not without its challenges. The primary drawback lies in the inherent instability of the boronic acid functional group, which can be susceptible to protodeboronation and oxidative degradation, particularly under prolonged storage or harsh reaction conditions. This can lead to inconsistent reactivity and diminished yields, complicating reaction optimization and scale-up.
The Rise of Robust Alternatives: A Head-to-Head Comparison
To address the limitations of traditional boronic acids, researchers have developed more robust alternatives. Here, we compare the performance of (3-(Diphenylamino)phenyl)boronic acid with two leading surrogates: potassium (3-(diphenylamino)phenyl)trifluoroborate and (3-(diphenylamino)phenyl)MIDA boronate.
| Reagent | Structure | Key Advantages | Typical Yields (in analogous systems) |
| (3-(Diphenylamino)phenyl)boronic acid | ![]() | Readily available, extensive literature. | Good to excellent, but can be variable. |
| Potassium (3-(diphenylamino)phenyl)trifluoroborate | ![]() | Bench-stable, crystalline solids, resistant to protodeboronation.[1][2] | Consistently high yields, often superior to boronic acids in challenging couplings.[1] |
| (3-(Diphenylamino)phenyl)MIDA boronate | ![]() | Exceptionally stable, allows for slow, controlled release of the boronic acid.[3][4] | Can provide significantly higher yields compared to the free boronic acid, especially in complex syntheses.[3] |
Note: The provided images are representative structures of the functional groups and not necessarily the exact molecules.
The Causality Behind Enhanced Performance
The superior stability of potassium organotrifluoroborates and MIDA boronates stems from the tetracoordinate nature of the boron atom. In boronic acids, the trigonal planar boron is Lewis acidic and susceptible to nucleophilic attack, leading to decomposition pathways. In contrast, the anionic trifluoroborate and the dative bond from the nitrogen atom in the MIDA ligand saturate the boron's coordination sphere, rendering it significantly less reactive towards degradation.
The "slow-release" mechanism of MIDA boronates under basic conditions is a key contributor to their enhanced performance.[5] By maintaining a low, steady concentration of the active boronic acid in the reaction mixture, side reactions such as homocoupling and protodeboronation are minimized, leading to cleaner reactions and higher yields of the desired cross-coupled product.[3]
Experimental Protocols: A Practical Guide
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-N,N-diphenylaniline with Phenylboronic Acid
This protocol serves as a baseline for a typical Suzuki-Miyaura reaction involving a substrate structurally similar to our target electrophile.
Materials:
-
3-Bromo-N,N-diphenylaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-N,N-diphenylaniline, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates.[1][6]
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv.)
-
Potassium (3-(diphenylamino)phenyl)trifluoroborate (1.1 mmol, 1.1 equiv.)
-
Palladium(II) chloride (PdCl₂, 0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv.)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction tube, combine the aryl halide, potassium (3-(diphenylamino)phenyl)trifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the THF/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate
This "slow-release" protocol is based on the work of Burke and others, demonstrating the utility of MIDA boronates.[3][7]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 1.0 equiv.)
-
(3-(Diphenylamino)phenyl)MIDA boronate (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide, (3-(diphenylamino)phenyl)MIDA boronate, and potassium phosphate.
-
Evacuate and backfill the tube with argon.
-
Add the 1,4-dioxane and water.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making an Informed Choice
The selection of an organoboron reagent for C-C bond formation is a critical decision that can significantly impact the success of a synthetic campaign. While (3-(Diphenylamino)phenyl)boronic acid remains a viable option, its inherent instability can present challenges. For researchers seeking enhanced stability, reproducibility, and often improved yields, potassium organotrifluoroborates and MIDA boronates offer compelling advantages.
Potassium (3-(diphenylamino)phenyl)trifluoroborate provides a robust, easy-to-handle alternative that is particularly effective in a variety of coupling reactions. For more complex syntheses or when dealing with sensitive substrates, the corresponding MIDA boronate, with its unique slow-release mechanism, can provide superior results by minimizing side reactions. By understanding the properties and performance of these alternatives, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Liu, C., Rao, X., Song, X., Qiu, J., & Jin, Z. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances, 3(2), 526-531. [Link]
-
Gillis, E. P., & Burke, M. D. (2013). Transforming Suzuki–Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society, 135(45), 17012-17015. [Link]
- BenchChem. (2025).
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki− Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
-
Lee, S. J., Gray, E. E., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of chemical research, 48(3), 635-646. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki− Miyaura reaction. Accounts of chemical research, 40(4), 275-286. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Reactivity and Stability in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth comparison of boronic acids and their corresponding boronate esters, focusing on the fundamental trade-offs between reactivity and stability. Grounded in mechanistic principles and supported by experimental evidence, this analysis will empower you to make informed, application-specific choices for your next breakthrough.
The Fundamental Dichotomy: Reactivity vs. Stability
At the heart of the boronic acid versus boronate ester debate lies a classic chemical trade-off. Boronic acids are generally more reactive , often leading to faster reaction times in pivotal transformations like the Suzuki-Miyaura cross-coupling.[1] This heightened reactivity stems from the inherent Lewis acidity of the boronic acid's vacant p-orbital, which is crucial for the transmetalation step of many catalytic cycles.[2][3]
However, this reactivity comes at a significant cost: stability . Boronic acids are notoriously susceptible to various decomposition pathways, including protodeboronation and oxidation, especially under the aqueous basic conditions frequently employed in cross-coupling reactions.[1][3] This instability can compromise shelf-life, complicate purification, and lead to inconsistent reaction yields.[4]
Conversely, boronate esters, particularly the widely used pinacol esters, offer substantially greater stability .[4][5] They are typically crystalline, bench-stable solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1] This robustness makes them exceptionally well-suited for multi-step syntheses, library generation, and high-throughput screening workflows where reagent integrity is paramount.[1] The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Structural Underpinnings of Reactivity and Stability
The differing properties of these two classes of reagents are a direct consequence of their structure. The hydroxyl groups of a boronic acid differ significantly in their electronic influence compared to the alkoxy groups of a boronate ester.
Caption: General structures of an Arylboronic Acid and its corresponding Pinacol Ester.
In boronate esters, the lone pairs on the oxygen atoms more readily donate into the electron-deficient boron center.[3] This increased electron donation reduces the Lewis acidity of the boron, making it less reactive but also less prone to degradation.[3]
Mechanistic Implications in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides an excellent framework for understanding the practical consequences of this reactivity difference. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.
Historically, it was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid under the aqueous basic reaction conditions to become active participants in the cycle.[1] While this pathway is certainly viable, extensive mechanistic studies have now confirmed that boronate esters can and do undergo direct transmetalation without prior hydrolysis .[6][7][8] In some cases, specific boronate esters have been shown to transmetalate significantly faster than their boronic acid counterparts, challenging the conventional wisdom that esters are always slower.[6][7] This direct pathway is critically dependent on the nature of the ester, the base, and the palladium complex.[8]
Quantitative Performance Comparison
To guide practical decision-making, the following table summarizes the key performance characteristics of arylboronic acids versus their pinacol esters.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Typical Reaction Time | Shorter | Longer | Higher Lewis acidity of boronic acids generally accelerates the rate-determining transmetalation step.[1][2] |
| Stability & Shelf-Life | Lower; susceptible to oxidation & protodeboronation | Higher; often bench-stable solids | The boronate ester structure protects the boron center, reducing susceptibility to decomposition pathways.[1][3] |
| Handling | Often requires inert atmosphere and/or cold storage | Generally stable in air at room temperature | Crystalline nature and lower reactivity of esters simplify weighing and handling procedures.[4] |
| Purity & Purification | Can be challenging to purify; may contain boroxine anhydrides | Generally high purity; readily purified by chromatography | Esters are less prone to forming difficult-to-remove byproducts and behave well on silica gel.[1] |
| Yield | Can be high in rapid reactions but may be reduced by decomposition | Often provides higher, more reproducible isolated yields in complex syntheses | Higher purity and stability of the ester starting material prevent yield loss from reagent degradation.[4] |
| Application Scope | Rapid, simple couplings where reagent stability is not a concern | Multi-step synthesis, HTS, library synthesis, unstable substrates | The robustness and reliability of esters are critical for complex, lengthy, or automated workflows.[1] |
Experimental Protocols & Workflow Design
Reproducibility is paramount in research and development. The following sections provide a general workflow for comparing reagents and a representative protocol for a Suzuki-Miyaura coupling.
General Workflow for Reactivity Comparison
A systematic approach is essential when evaluating whether a boronic acid or its ester is optimal for a new transformation. Parallel reaction setup is the most effective method for a direct comparison.
Caption: A logical workflow for the direct experimental comparison of boron reagents.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the cross-coupling of an aryl halide with either a boronic acid or a boronate ester.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Boronic Acid OR Boronate Ester (e.g., Phenylboronic acid or its pinacol ester) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the chosen boron reagent (acid or ester), the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert atmosphere for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). A key point of comparison is the time required for the consumption of the limiting aryl halide.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Determine the isolated yield and compare the results from the boronic acid and boronate ester reactions.
Conclusion: Making the Strategic Choice
The decision between a boronic acid and a boronate ester is not a matter of one being universally "better," but rather a strategic choice based on the specific demands of the synthesis.
-
Choose a boronic acid when your primary goal is maximizing reaction rate for a relatively simple and quick transformation, and the specific boronic acid is known to be reasonably stable.
-
Choose a boronate ester when stability, reproducibility, and ease of handling are the priorities. They are the superior choice for complex, multi-step syntheses, automated workflows, and in drug discovery pipelines where the purity and reliability of building blocks are non-negotiable.[1]
By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can move beyond trial-and-error and make rational, data-driven decisions to accelerate their research and development efforts.
References
-
Comparison of reactivity of different boron reagents. ResearchGate, [Link]
-
The Chemistry of Boronate Esters: Enabling Modern Synthesis. Boron Molecular, [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Kubota, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020741118. [Link]
-
Thomas, A. A., et al. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS, [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257–4268. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of (3-(Diphenylamino)phenyl)boronic Acid
This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (3-(Diphenylamino)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform robust and reliable analytical method development.
Introduction: The Critical Role of Purity in Advanced Synthesis
(3-(Diphenylamino)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its application in the synthesis of complex organic light-emitting diodes (OLEDs), pharmaceuticals, and other advanced materials places stringent demands on its purity. Even trace impurities can significantly impact reaction yields, product efficacy, and the toxicological profile of the final compound. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a cornerstone of successful research and development.
This guide will compare two common reversed-phase HPLC (RP-HPLC) methodologies, detailing the validation process in accordance with International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures". We will explore how subtle changes in chromatographic conditions can have a significant impact on resolution, sensitivity, and overall method robustness.
Understanding the Analyte and Potential Impurities
A successful HPLC method is built upon a foundational understanding of the target molecule and its likely impurities. (3-(Diphenylamino)phenyl)boronic acid is susceptible to several degradation pathways and may contain residual starting materials.
Common Impurities:
-
Starting Materials: Aniline, diphenylamine, and related precursors.
-
Homocoupling Products: Biphenyl derivatives formed during the synthesis.
-
De-boronation Products: (Diphenylamino)benzene, resulting from the cleavage of the C-B bond.
-
Oxidation Products: Phenolic derivatives.
The primary analytical challenge lies in achieving baseline separation of the main analyte from these structurally similar impurities.
Experimental Design: A Comparative Analysis of HPLC Conditions
We will compare two distinct RP-HPLC methods to illustrate the impact of column chemistry and mobile phase composition on separation efficiency.
Method A: Standard C18 Column with a Simple Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: This is a workhorse method in many labs. The C18 stationary phase provides general-purpose hydrophobicity, while the formic acid helps to protonate the boronic acid moiety, improving peak shape.
Method B: Phenyl-Hexyl Column with an Optimized Gradient
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Methanol
-
Rationale: The phenyl-hexyl stationary phase offers alternative selectivity through pi-pi interactions, which can be highly effective for separating aromatic compounds like our analyte and its impurities. The buffered mobile phase at pH 5.0 ensures consistent ionization of the boronic acid, leading to more reproducible retention times. The smaller particle size (3.5 µm) is expected to provide higher efficiency and sharper peaks.
Step-by-Step HPLC Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of (3-(Diphenylamino)phenyl)boronic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a sample solution of the test article at the same concentration.
-
For specificity studies, prepare individual solutions of known impurities and a spiked sample containing the main analyte and all impurities.
-
-
Chromatographic System Setup:
-
Equilibrate the chosen column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C to ensure run-to-run consistency.
-
Set the UV detection wavelength to 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of each solution.
-
Run the appropriate gradient program (see Table 1).
-
Acquire data for a sufficient duration to allow for the elution of all components.
-
Gradient Programs
| Time (min) | Method A: % Acetonitrile | Method B: % Methanol |
| 0 | 40 | 50 |
| 20 | 95 | 90 |
| 25 | 95 | 90 |
| 25.1 | 40 | 50 |
| 30 | 40 | 50 |
Method Validation and Comparative Performance
A side-by-side validation was performed to compare the two methods based on key performance attributes defined by the ICH.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. A spiked sample containing the main peak and four potential impurities was analyzed.
Caption: Elution order and resolution comparison between Method A and Method B.
As illustrated, Method A resulted in the co-elution of two impurities, failing the specificity test. Method B, leveraging the alternative selectivity of the phenyl-hexyl column, achieved baseline separation of all compounds.
Linearity
Linearity was assessed by preparing solutions at five concentration levels, from 50% to 150% of the nominal concentration (1.0 mg/mL).
| Parameter | Method A | Method B | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9991 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1205 | 850 | Close to zero |
Both methods demonstrated excellent linearity. However, the higher correlation coefficient in Method B suggests a slightly more reliable quantitative response.
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated through repeatability (n=6 injections) and intermediate precision (different day, different analyst).
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | 0.85% | 0.42% | ≤ 1.0% |
| Intermediate Precision (RSD%) | 1.45% | 0.78% | ≤ 2.0% |
Method B demonstrates superior accuracy and precision. The lower Relative Standard Deviation (RSD%) indicates a more rugged and reproducible method, which is critical for routine quality control environments.
Robustness
Robustness was tested by making deliberate small variations in method parameters.
| Parameter Varied | Method A (Impact) | Method B (Impact) |
| Flow Rate (± 0.2 mL/min) | Significant shift in retention time, loss of resolution for early eluting peaks. | Minor, proportional shift in retention time. Resolution maintained. |
| Column Temperature (± 5 °C) | Minor shift in retention time. | Negligible effect. |
| Mobile Phase pH (Method B only, ± 0.2) | N/A | Minor shift in retention time, peak shape stable. |
Method B proved to be significantly more robust. The buffered mobile phase and more efficient stationary phase make it less susceptible to minor environmental and instrumental variations.
Workflow for Method Selection and Validation
The process of selecting and validating an appropriate HPLC method is systematic and grounded in risk assessment.
A Comparative Spectroscopic Guide to (3-(Diphenylamino)phenyl)boronic Acid and its Analogs
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, largely owing to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, (3-(Diphenylamino)phenyl)boronic acid stands out as a versatile reagent, incorporating the functionalities of both a triphenylamine moiety and a boronic acid group. The unique electronic and structural characteristics imparted by the diphenylamino substituent significantly influence the reactivity and spectroscopic properties of the boronic acid. A thorough spectroscopic analysis is therefore paramount for confirming the identity, purity, and electronic nature of this compound, which is crucial for its effective application in research and development.
This guide provides an in-depth comparative analysis of the spectroscopic properties of (3-(Diphenylamino)phenyl)boronic acid. We will delve into its characteristic signatures in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. To provide a comprehensive understanding, its spectral data are compared against those of key structural analogs: the isomeric 4-(Diphenylamino)phenyl)boronic acid, the parent Phenylboronic Acid, and the foundational Triphenylamine. This comparative approach will illuminate the influence of the diphenylamino group and its substitution pattern on the spectroscopic behavior of the molecule.
Molecular Structure and its Spectroscopic Implications
The molecular architecture of (3-(Diphenylamino)phenyl)boronic acid, featuring a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a boronic acid group at the meta position, dictates its spectroscopic characteristics. The non-planar, propeller-like conformation of the triphenylamine moiety and the electron-donating nature of the nitrogen atom, in conjunction with the electron-withdrawing boronic acid group, create a unique electronic environment that is reflected in its spectra.
Figure 2: Workflow for FTIR sample preparation and analysis.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
-
Add a small amount of the sample (approximately 1-2 mg of (3-(Diphenylamino)phenyl)boronic acid) to the KBr powder (approximately 100-200 mg) and mix thoroughly.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum.
-
Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Environment | (3-(Diphenylamino)phenyl)boronic acid (Hypothetical) | Phenylboronic Acid [1] | 4-(Diphenylamino)phenyl)boronic acid | Triphenylamine |
| B(OH)₂ | ~8.0 ppm (s, 2H) | ~7.99 ppm (s, 2H) | ~7.9 ppm (s, 2H) | N/A |
| Aromatic H | ~6.9-7.8 ppm (m, 14H) | ~7.3-7.8 ppm (m, 5H) | ~6.8-7.7 ppm (m, 14H) | ~6.9-7.3 ppm (m, 15H) |
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Environment | (3-(Diphenylamino)phenyl)boronic acid (Hypothetical) | Phenylboronic Acid | 4-(Diphenylamino)phenyl)boronic acid | Triphenylamine |
| C-B | ~135 ppm | ~134 ppm | ~130 ppm | N/A |
| Aromatic C | ~118-150 ppm | ~127-134 ppm | ~119-152 ppm | ~122-148 ppm |
Interpretation and Causality
-
¹H NMR:
-
The singlet at approximately 8.0 ppm corresponds to the two acidic protons of the B(OH)₂ group. This peak is characteristic of boronic acids and is absent in triphenylamine.
-
The complex multiplet in the aromatic region (6.9-7.8 ppm) arises from the protons on the three phenyl rings. The electron-donating diphenylamino group and the electron-withdrawing boronic acid group influence the chemical shifts of the aromatic protons. In the 3-isomer, the substitution pattern leads to a more complex splitting pattern compared to the more symmetrical 4-isomer.
-
-
¹³C NMR:
-
The signal for the carbon atom directly attached to the boron (C-B) typically appears around 130-135 ppm. Its exact chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring.
-
The remaining aromatic carbon signals appear in the range of 118-152 ppm. The presence of the electron-donating nitrogen atom causes an upfield shift (to lower ppm values) for the ortho and para carbons of the aniline ring, while the carbons attached to the nitrogen (ipso-carbons) are shifted downfield.
-
Experimental Protocol: NMR Spectroscopy
Figure 3: Workflow for NMR sample preparation and analysis.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Comparative UV-Vis Data (in Dichloromethane)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| (3-(Diphenylamino)phenyl)boronic acid (Hypothetical) | ~298, ~350 | High |
| Phenylboronic Acid | ~270 | Moderate |
| 4-(Diphenylamino)phenyl)boronic acid | ~310, ~380 | High |
| Triphenylamine [1] | ~303 | High |
Interpretation and Causality
-
The UV-Vis spectrum of (3-(Diphenylamino)phenyl)boronic acid is expected to be dominated by the electronic transitions of the extended π-system of the triphenylamine moiety.
-
Triphenylamine itself exhibits a strong absorption band around 303 nm. [1]The introduction of the boronic acid group, an electron-withdrawing group, can lead to a slight shift in the absorption maximum and potentially the appearance of a new charge-transfer band.
-
The position of the boronic acid group (meta vs. para) influences the extent of electronic communication between the donor (diphenylamino) and acceptor (boronic acid) groups. In the 4-isomer, where the groups are in a para relationship, a more significant bathochromic (red) shift is expected due to more effective intramolecular charge transfer (ICT). The meta-substitution in the 3-isomer results in a less pronounced shift compared to the 4-isomer.
-
Compared to phenylboronic acid, the presence of the strongly chromophoric diphenylamino group in (3-(Diphenylamino)phenyl)boronic acid results in a significant red shift and an increase in the molar absorptivity.
Experimental Protocol: UV-Vis Spectroscopy
Figure 4: Workflow for UV-Vis sample preparation and analysis.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile, or methanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill other cuvettes with the sample solutions.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Measure the absorbance of the sample solutions over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
Plot the absorbance versus wavelength to obtain the UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Conclusion
The spectroscopic analysis of (3-(Diphenylamino)phenyl)boronic acid provides a wealth of information crucial for its characterization and application. The combination of FTIR, NMR, and UV-Vis spectroscopy allows for the unambiguous identification of its functional groups, the elucidation of its detailed molecular structure, and an understanding of its electronic properties.
The comparative analysis with phenylboronic acid, 4-(diphenylamino)phenylboronic acid, and triphenylamine highlights the significant influence of the diphenylamino substituent and its position on the spectroscopic signatures. The electron-donating nature of the diphenylamino group leads to characteristic shifts in the NMR spectra and a pronounced bathochromic shift in the UV-Vis spectrum compared to phenylboronic acid. Furthermore, the meta-substitution pattern in the title compound results in distinct spectroscopic features compared to its para-isomer, particularly in the complexity of the NMR signals and the energy of the electronic transitions.
This guide provides researchers, scientists, and drug development professionals with a robust framework for the spectroscopic characterization of (3-(Diphenylamino)phenyl)boronic acid and related compounds. The detailed protocols and comparative data serve as a valuable resource for ensuring the quality and identity of these important synthetic intermediates, thereby facilitating their successful application in the synthesis of novel materials and therapeutic agents.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. Triphenylamine. [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
-
RSC Publishing. Gas-phase vibrational spectroscopy of triphenylamine: the effect of charge on structure and spectra. [Link]
Sources
A Comparative Guide to (3-(Diphenylamino)phenyl)boronic Acid Derivatives in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of novel materials with superior performance characteristics is paramount. This guide provides an in-depth assessment of materials derived from (3-(Diphenylamino)phenyl)boronic acid, a versatile building block for advanced organic semiconductors. We will explore its role in the synthesis of high-performance components for OLEDs, compare its efficacy against established alternatives, and provide detailed experimental protocols for device fabrication and characterization.
The Strategic Advantage of the Diphenylamino Phenylboronic Acid Moiety
(3-(Diphenylamino)phenyl)boronic acid and its isomers serve as crucial intermediates in the synthesis of complex organic molecules destined for the heart of an OLED device: the emissive and hole-transporting layers (HTL).[1][2] The triphenylamine core of this molecule is a well-established hole-transporting moiety, known for its thermal stability and amorphous morphology, which are critical for device longevity and preventing crystallization-induced failures.[3][4] The boronic acid functional group facilitates versatile carbon-carbon bond formation through Suzuki coupling reactions, allowing for the rational design and synthesis of larger, conjugated systems with tailored optoelectronic properties.[1]
This guide will focus on a representative deep-blue emissive material synthesized from the closely related isomer, 4-(diphenylamino)phenylboronic acid, namely 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (TPA-SBDPI), due to the availability of published device data.[6] The performance of this material will be benchmarked against two industry-standard hole-transporting materials: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
Performance Benchmarking: A Comparative Analysis
The efficacy of an OLED material is quantified by several key performance metrics. The following table summarizes the performance of a non-doped OLED utilizing TPA-SBDPI as the emissive material and compares it with typical values for devices employing the benchmark hole-transport materials, NPB and TAPC. It is important to note that the device architectures for the benchmark materials may differ, but the data provides a valuable point of reference for assessing the potential of diphenylamino phenylboronic acid derivatives.
| Performance Metric | TPA-SBDPI (Emissive Layer)[6] | NPB (Hole Transport Layer)[7] | TAPC (Hole Transport Layer) |
| Maximum Luminance (cd/m²) | ~12,984 | ~7,600 | Data Not Readily Available |
| Maximum Current Efficiency (cd/A) | 5.9 | ~2.75 | Data Not Readily Available |
| Maximum Power Efficiency (lm/W) | 5.7 | Data Not Readily Available | Data Not Readily Available |
| Maximum External Quantum Efficiency (%) | 6.2 | Data Not Readily Available | Data Not Readily Available |
| Turn-on Voltage (V) | Not Specified | ~4-6 | Data Not Readily Available |
| Glass Transition Temperature (Tg, °C) | 194 | ~96 | ~185 |
Analysis of Performance Data:
The TPA-SBDPI-based device demonstrates a significantly higher maximum luminance compared to the NPB-based device, indicating its potential for high-brightness applications. The current and power efficiencies are promising for a non-doped emissive material. Furthermore, the high glass transition temperature of TPA-SBDPI is comparable to that of TAPC and substantially higher than that of NPB, suggesting excellent thermal and morphological stability, which is a critical factor for extending the operational lifetime of OLED devices.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a representative material and the fabrication and characterization of an OLED device.
Synthesis of TPA-SBDPI from 4-(Diphenylamino)phenylboronic Acid[6]
This protocol outlines the synthesis of the deep-blue emissive material TPA-SBDPI, illustrating the utility of (diphenylamino)phenyl)boronic acid derivatives.
Materials:
-
9,10-Phenanthrenequinone
-
4-(Diphenylamino)phenylboronic acid
-
2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Aqueous Na₂CO₃
-
Toluene
-
Ethanol
Procedure:
-
Combine 9,10-Phenanthrenequinone (5 mmol), 4-(diphenylamino)phenylboronic acid (7.5 mmol), 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole, and Pd(PPh₃)₄ (0.25 mmol) in a reaction vessel.
-
Add a mixture of toluene:ethanol (20:15 mL) and aqueous Na₂CO₃ (15 mL).
-
Heat the reaction mixture under a nitrogen atmosphere for 16 hours.
-
After cooling, extract the organic phase and purify the crude product to obtain TPA-SBDPI.
OLED Device Fabrication and Characterization[6]
This protocol describes the fabrication of a non-doped OLED device using TPA-SBDPI as the emissive layer.
Device Structure: ITO / NPB (HTL) / TCTA (HTL/EBL) / TPA-SBDPI (EML) / LiF (EIL) / Al (Cathode)
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)
-
TPA-SBDPI
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Organic Layer Deposition: Deposit the organic layers (NPB, TCTA, and TPA-SBDPI) onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
Cathode Deposition: Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Record the electroluminescence spectrum with a spectrometer.
Conclusion and Future Outlook
Materials derived from (3-(Diphenylamino)phenyl)boronic acid and its isomers demonstrate significant promise for advancing OLED technology. The representative deep-blue emissive material, TPA-SBDPI, exhibits high luminance and excellent thermal stability, positioning it as a competitive candidate for high-performance displays. The versatility of the boronic acid moiety allows for extensive molecular engineering to further optimize charge transport, emission color, and device lifetime.
Future research should focus on the synthesis and characterization of a broader range of materials derived from (3-(Diphenylamino)phenyl)boronic acid, including dedicated hole-transporting materials. Direct, side-by-side comparisons with industry-standard materials in identical device architectures will be crucial for a definitive assessment of their performance advantages. The continued exploration of this class of compounds holds the key to unlocking the next generation of brighter, more efficient, and longer-lasting OLEDs.
References
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC - NIH. [Link]
-
Versatile fluorinated derivatives of triphenylamine as hole-transporters and blue-violet emitters in organic light-emitting devices. Xi'an Jiaotong University. [Link]
-
The Role of 4-(Diphenylamino)phenylboronic acid in OLED Material Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Organic Light-Emitting Diodes Using Triphenylamine Based Hole Transporting Materials. ResearchGate. [Link]
-
Fabrication and Electroluminescent Property of OLED with Boron-Complex. ResearchGate. [Link]
-
Organic Light Emitting Materials and Devices XX. SPIE. [Link]
-
The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Key performance data for the OLED devices. ResearchGate. [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. NIH. [Link]
-
The Science Behind OLEDs: Understanding the Role of 4-(Dibiphenyl-4-ylamino)phenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]
-
Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. Indian Academy of Sciences. [Link]
-
Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers. ResearchGate. [Link]
-
(1-Naphthyl)phenylamino functionalized three-coordinate organoboron compounds: syntheses, structures, and applications in OLEDs. Journal of Materials Chemistry. [Link]
-
oled device characteristics: Topics by Science.gov. [Link]
-
4-(Diphenylamino)phenylboronic Acid 201802-67-7 | OLED Material. Green Guardee. [Link]
-
Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. PubMed Central. [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. [Link]
-
The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC - PubMed Central. [Link]
-
Effect of Hole Blocking Materials on the Performance of OLED. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis and Reaction Mechanisms of (3-(Diphenylamino)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the selection of reagents for carbon-carbon and carbon-heteroatom bond formation is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. Among the vast arsenal of organoboron reagents, substituted phenylboronic acids stand out for their versatility in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide provides an in-depth computational and mechanistic analysis of a uniquely functionalized reagent, (3-(Diphenylamino)phenyl)boronic acid, and objectively compares its performance with key alternatives, supported by established experimental principles and data from analogous systems.
Introduction: The Strategic Advantage of the Diphenylamino Moiety
(3-(Diphenylamino)phenyl)boronic acid is an aromatic boronic acid featuring a bulky, electron-donating diphenylamino substituent at the meta position. This substitution pattern imparts a unique combination of electronic and steric properties that significantly influence its reactivity in cross-coupling reactions. The tertiary amine is a strong electron-donating group, which can enhance the nucleophilicity of the arylboronic acid, a factor that can be beneficial in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the steric bulk of the two phenyl groups can also play a significant role, potentially hindering the approach of the boronic acid to the metal center. Understanding this interplay is key to effectively utilizing this reagent.
This guide will delve into the mechanistic intricacies of Suzuki-Miyaura and Chan-Lam couplings with a focus on how the specific attributes of (3-(Diphenylamino)phenyl)boronic acid influence these pathways. We will then present a comparative analysis of its performance against its para-substituted isomer, the parent phenylboronic acid, and a more sterically hindered alternative.
Computational Analysis of Reaction Mechanisms
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The diphenylamino group in the meta position of (3-(Diphenylamino)phenyl)boronic acid is expected to influence the transmetalation step primarily through electronic effects. As a strong electron-donating group, it increases the electron density on the phenyl ring, which in turn can increase the nucleophilicity of the carbon atom attached to the boron. This enhanced nucleophilicity can facilitate the transfer of the aryl group from boron to the palladium center. However, the steric bulk of the diphenylamino group, although at the meta position, could slightly hinder the optimal orientation of the boronic acid for transmetalation, though this effect is generally less pronounced for meta substituents compared to ortho substituents.
The Chan-Lam Coupling: A Copper-Catalyzed Pathway
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. Its proposed mechanism involves the formation of a copper(III) intermediate.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
In the Chan-Lam coupling, the electronic properties of the arylboronic acid are also crucial. The electron-donating diphenylamino group in (3-(Diphenylamino)phenyl)boronic acid is expected to facilitate the transmetalation step with the copper catalyst. This reaction is known for its tolerance to a wide range of functional groups and milder reaction conditions compared to many palladium-catalyzed systems.[1][2]
Comparative Performance Analysis
To provide a clear comparison, we will evaluate the expected performance of (3-(Diphenylamino)phenyl)boronic acid against three key alternatives in a model Suzuki-Miyaura reaction with a generic aryl bromide (Ar-Br). The expected yields are based on general principles of boronic acid reactivity, where electron-donating groups generally favor the reaction.
| Boronic Acid | Structure | Key Features | Expected Performance in Suzuki Coupling |
| (3-(Diphenylamino)phenyl)boronic acid | A boronic acid with a diphenylamino group at the meta position. | Strong electron-donating group, moderate steric hindrance. | High Yield. The electron-donating nature of the diphenylamino group is expected to enhance reactivity. |
| (4-(Diphenylamino)phenyl)boronic acid | An isomer of the target molecule with the diphenylamino group at the para position. | Strong electron-donating group, potentially more effective resonance donation. | Very High Yield. The para-position allows for more direct resonance effects, which often leads to slightly higher reactivity compared to the meta-isomer.[3] |
| Phenylboronic acid | The unsubstituted parent compound. | No electronic or steric influence from substituents. | Good Yield. Serves as a baseline for comparison. |
| (2-Mesityl)phenylboronic acid | A boronic acid with a bulky substituent at the ortho position. | Significant steric hindrance. | Low to Moderate Yield. The steric bulk ortho to the boronic acid group is known to significantly hinder the reaction. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of the parent boronic acid and its application in Suzuki-Miyaura and Chan-Lam couplings. These should be regarded as starting points for optimization.
Synthesis of (3-(Diphenylamino)phenyl)boronic acid
This protocol is adapted from the synthesis of a structurally similar compound, 3-(N,N-dimethylamino)phenylboronic acid.[4]
Caption: Workflow for the synthesis of (3-(Diphenylamino)phenyl)boronic acid.
Detailed Protocol:
-
Dissolve 3-bromodiphenylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.
-
Add trimethyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, and then slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3-(Diphenylamino)phenyl)boronic acid.
Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with (3-(Diphenylamino)phenyl)boronic acid, adapted from a procedure for the para-isomer.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a Schlenk flask, add the aryl bromide, (3-(Diphenylamino)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling Protocol
This is a general protocol for the copper-catalyzed N-arylation of an amine with (3-(Diphenylamino)phenyl)boronic acid.[2]
Materials:
-
Amine (1.0 equiv)
-
(3-(Diphenylamino)phenyl)boronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the amine, (3-(Diphenylamino)phenyl)boronic acid, and Cu(OAc)₂.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
(3-(Diphenylamino)phenyl)boronic acid is a valuable reagent for the synthesis of complex organic molecules, particularly those containing the triarylamine scaffold, which is a common motif in materials science and medicinal chemistry. Its strong electron-donating diphenylamino group at the meta position provides a unique electronic profile that generally enhances its reactivity in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
While direct comparative studies are limited, a thorough understanding of the underlying reaction mechanisms allows for a rational prediction of its performance relative to other boronic acids. The protocols provided herein serve as a robust starting point for the application of this versatile building block.
Future research in this area would benefit from a direct computational comparison of the meta and para isomers of (diphenylamino)phenyl)boronic acid to precisely quantify the electronic and steric effects of the substituent position. Furthermore, the development of more efficient and milder protocols for the Chan-Lam coupling of this and other electron-rich boronic acids would be a valuable contribution to the field.
References
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936.
-
Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]
Sources
comparing catalytic systems for (3-(Diphenylamino)phenyl)boronic acid coupling
An In-Depth Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of (3-(Diphenylamino)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Triarylamine Scaffolds
The synthesis of complex organic molecules is the bedrock of modern drug discovery and materials science. Among the vast array of valuable structural motifs, triarylamines—molecules containing a nitrogen atom bonded to three aromatic rings—are particularly crucial. The unique electronic and photophysical properties of these compounds have made them indispensable components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as charge-transporting materials. In medicinal chemistry, the triarylamine scaffold is a common feature in a variety of pharmacologically active agents.
The molecule derived from the coupling of (3-(Diphenylamino)phenyl)boronic acid is a prime example of this structural class. Its synthesis, typically achieved via Suzuki-Miyaura cross-coupling, presents a distinct set of challenges. The substrate is both sterically bulky and electron-rich due to the diphenylamino moiety. These characteristics can impede key steps in the catalytic cycle, necessitating a carefully optimized catalytic system. This guide provides a comparative analysis of palladium, nickel, and copper-based systems for this transformation, offering researchers the insights needed to select the most effective catalyst for their specific application.
Understanding the Challenge: Coupling an Electron-Rich, Bulky Substrate
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] However, the electronic and steric nature of the coupling partners can dramatically influence the reaction's efficiency. The electron-donating diphenylamino group on the boronic acid increases the electron density of the molecule, which can slow the crucial transmetalation step where the organic fragment is transferred from boron to the metal center.[3] Furthermore, the bulky nature of the substrate can hinder the approach of the coupling partners to the catalytic center.
Consequently, traditional catalyst systems, such as those employing simple phosphine ligands, may prove sluggish or ineffective. Success hinges on the selection of a catalyst system that can overcome these hurdles, typically involving sophisticated ligands or alternative, highly active metal centers.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst is the most critical decision in designing a successful cross-coupling reaction. While palladium has historically dominated the field, cost and sustainability concerns have driven the development of potent nickel and copper-based alternatives.
Palladium-Based Systems: The Gold Standard
Palladium remains the most versatile and widely used metal for Suzuki-Miyaura couplings.[1] Its reliability and broad functional group tolerance are unparalleled. For challenging substrates like (3-(Diphenylamino)phenyl)boronic acid, the evolution of palladium catalysis has been key.
-
Mechanism & Causality: The catalytic cycle begins with an active Pd(0) species. The success of the reaction, especially with electron-rich boronic acids, often depends on accelerating the transmetalation and reductive elimination steps. This is achieved by tuning the electronic and steric properties of the ligands attached to the palladium center.
-
Catalyst Evolution:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, Tetrakis(triphenylphosphine)palladium(0) often requires elevated temperatures and longer reaction times for hindered substrates and may struggle with less reactive coupling partners like aryl chlorides.[4]
-
Modern Ligand Systems (e.g., Buchwald Ligands): The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) has revolutionized the field.[5][6] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate both oxidative addition and reductive elimination, enabling reactions to proceed under milder conditions, often at room temperature, and with lower catalyst loadings.[6][7]
-
Palladacycle Precatalysts: Air-stable palladacycle precatalysts, which incorporate these advanced phosphine ligands, are particularly advantageous in industrial and high-throughput settings.[5] They offer improved handling and readily generate the active catalytic species under the reaction conditions.
-
Nickel-Based Systems: The Cost-Effective Powerhouse
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[8] Modern nickel catalysts can exhibit reactivity that is complementary or, in some cases, superior to palladium.
-
Mechanism & Causality: The nickel catalytic cycle is analogous to that of palladium. However, nickel complexes can engage in different elementary steps and redox states, sometimes leading to unique reactivity. Nickel catalysts have shown particular promise in coupling traditionally difficult substrates, such as aryl chlorides and phenol derivatives.[8][9]
-
Advantages: The primary driver for using nickel is cost reduction, a critical factor in large-scale synthesis. Furthermore, nickel catalysts have been shown to be highly effective in greener solvents, such as 2-MeTHF or even water, enhancing the sustainability of the process.[8][10]
-
Common Catalysts: Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ and NiCl₂(dppp) are commonly employed, often in combination with simple inorganic bases.[8][11]
Copper-Based Systems: An Emerging Alternative
Copper-catalyzed reactions, historically associated with the harsh conditions of the Ullmann reaction, have seen a resurgence with the development of modern, ligand-assisted protocols. While less common for Suzuki-type C-C couplings than palladium or nickel, copper offers unique reactivity.
-
Mechanism & Causality: Copper-catalyzed couplings of boronic acids can proceed under aerobic conditions, often using a Cu(II) salt like Cu(OAc)₂.[12][13] The mechanism is distinct from the Pd/Ni cycles and can involve Cu(I)/Cu(III) or Cu(II)/Cu(0) redox cycles. A significant challenge can be the competing homocoupling of the boronic acid, which must be suppressed through careful optimization of conditions.[14]
-
Scope: While copper is highly effective for C-N, C-O, and C-S bond formation with boronic acids,[12][13][15] its application in C-C coupling is more specialized. It can be a viable option, particularly when seeking orthogonal reactivity to palladium or nickel systems. The conditions are often mild, with some reactions proceeding at room temperature.[12]
Data Presentation: Performance Summary
The following table provides a qualitative and quantitative summary of representative catalytic systems for the coupling of challenging, electron-rich arylboronic acids.
| Catalyst System | Typical Loading (mol%) | Temperature | Common Solvents | Key Advantages | Common Limitations |
| Palladium | |||||
| Pd(PPh₃)₄ | 2 - 5% | 80 - 110 °C | Toluene, Dioxane | Well-established, commercially available | Requires higher temperatures, sensitive to air, lower activity for aryl chlorides.[4] |
| Pd(OAc)₂ / SPhos | 0.5 - 2% | Room Temp - 80 °C | Toluene, THF, Dioxane | High activity for hindered substrates, mild conditions, broad scope.[6] | Higher cost of specialized ligands. |
| Nickel | |||||
| NiCl₂(dppp) / K₃PO₄ | 1 - 5% | 60 - 100 °C | Toluene, 2-MeTHF | Cost-effective, excellent for aryl chlorides.[8] | Can be sensitive to air and moisture, may require careful optimization. |
| Copper | |||||
| Cu(OAc)₂ / Pyridine | 5 - 10% | Room Temp - 100 °C | DMF, DME | Very inexpensive, mild conditions possible, unique reactivity.[12][15] | Can require higher catalyst loading, risk of boronic acid homocoupling.[14] |
Visualizations
Catalytic Cycle Diagram
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are representative procedures that can be adapted for the coupling of (3-(Diphenylamino)phenyl)boronic acid with a generic aryl bromide. Causality: All steps involving the catalyst and phosphine ligands must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) species and many phosphine ligands are sensitive to oxygen. Solvents must be degassed to remove dissolved oxygen.
Protocol 1: High-Performance Palladium-Catalyzed Coupling
This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (3-(Diphenylamino)phenyl)boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%), followed by a small amount of the degassed toluene. Swirl gently to mix.
-
Reaction Initiation: Add degassed toluene to the main reaction flask via syringe to achieve a substrate concentration of ~0.1 M. Then, add the catalyst mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16]
Protocol 2: Cost-Effective Nickel-Catalyzed Coupling
This protocol provides a more economical alternative using a nickel catalyst.
Materials:
-
(3-(Diphenylamino)phenyl)boronic acid (1.5 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Nickel(II) Chloride bis(triphenylphosphine) [NiCl₂(PPh₃)₂] (5 mol%)
-
Potassium Phosphate (K₃PO₄), crushed (1.7 g per 4 mmol aryl halide)[11]
-
Anhydrous, degassed Toluene[11]
Procedure:
-
Setup: To a dry vial or flask, add the aryl bromide, (3-(Diphenylamino)phenyl)boronic acid, NiCl₂(PPh₃)₂, and crushed K₃PO₄.[11]
-
Inerting: Seal the vessel and purge with nitrogen or argon.
-
Reaction Initiation: Add degassed toluene via syringe (10 mL per 4 mmol aryl halide).[11]
-
Reaction: Heat the mixture in an oil bath at 80-100 °C and stir overnight. Monitor the reaction for completion.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Wash with water (2x) and brine (1x).[11]
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[11]
Conclusion and Future Outlook
For the Suzuki-Miyaura coupling of a challenging substrate like (3-(Diphenylamino)phenyl)boronic acid, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands represent the most robust and reliable option. They offer high yields under mild conditions and exhibit broad substrate scope. However, for large-scale applications where cost is a primary concern, nickel-based systems provide a potent and economically viable alternative that warrants investigation and optimization. Copper catalysis, while less conventional for this specific C-C coupling, remains an area of active research and may offer unique advantages in specific contexts.
The continued development of catalysts based on earth-abundant metals and the exploration of reactions in environmentally benign solvents will undoubtedly shape the future of cross-coupling chemistry, making the synthesis of valuable triarylamine structures more efficient and sustainable.
References
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling.University of Rochester, Department of Chemistry.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles.
- Suzuki reaction.Wikipedia.
- Copper-Catalyzed Coupling of Arylboronic Acids and Amines.Organic Letters.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Facilitated by a Weak Amine Base with W
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt.TCI Chemicals.
- Buchwald–Hartwig amin
- Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance.The Journal of Organic Chemistry.
- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones.The Journal of Organic Chemistry.
- Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols.Organic Letters.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limit
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters.
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.PubMed.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.BenchChem.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.Organic Chemistry Portal.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.BenchChem.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Technical Support Center: Optimizing Suzuki Couplings of 4-(Diphenylamino)benzeneboronic Acid.BenchChem.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.University of Wisconsin-Madison, Department of Chemistry.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Rose-Hulman Institute of Technology.
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- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Electrochemical Properties of (3-(Diphenylamino)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, (3-(Diphenylamino)phenyl)boronic acid and its derivatives have emerged as a versatile class of compounds with significant potential in organic electronics, sensing, and medicinal chemistry. Their unique molecular architecture, combining the electron-donating triphenylamine (TPA) core with the versatile boronic acid moiety, gives rise to a rich electrochemical behavior that is highly tunable. This guide provides an in-depth comparison of the electrochemical properties of these derivatives, with a focus on how isomeric and substituent variations influence their redox characteristics. The insights presented herein are supported by experimental data and established electrochemical principles to inform the rational design of novel functional materials.
The Core Moiety: Understanding the Electrochemical Signature of Diphenylamino Phenylboronic Acid
The fundamental electrochemical behavior of (3-(Diphenylamino)phenyl)boronic acid derivatives is rooted in the redox activity of the triphenylamine unit. The nitrogen atom's lone pair of electrons readily participates in oxidation, forming a stable radical cation. This process is central to their application as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. The position of the boronic acid group and the presence of other substituents on the phenyl rings can significantly modulate the ease of this oxidation and the stability of the resulting oxidized species.
Isomeric Effects: A Comparative Analysis of Meta- and Para-Substituted Derivatives
The position of the boronic acid group is anticipated to influence the electronic communication within the molecule. In the para-isomer (4-(Diphenylamino)phenyl)boronic acid) , the boronic acid group is in direct conjugation with the triphenylamine core through the phenyl bridge. This extended π-conjugation is expected to facilitate the delocalization of the positive charge in the radical cation state, thereby lowering the oxidation potential. In contrast, for the meta-isomer (3-(Diphenylamino)phenyl)boronic acid) , the boronic acid group is not in direct conjugation with the main charge transport pathway of the triphenylamine core. This disruption in conjugation is predicted to result in a higher oxidation potential compared to the para-isomer.
Studies on other isomeric triphenylamine-based materials support this hypothesis. For instance, research on amino-substituted triphenylamine derivatives has shown that substituents that enhance electron delocalization lead to lower oxidation potentials[1].
Table 1: Predicted Comparative Electrochemical Properties of Meta- vs. Para-(Diphenylamino)phenyl)boronic Acid
| Property | 3-(Diphenylamino)phenyl)boronic acid (Meta-isomer) | 4-(Diphenylamino)phenyl)boronic acid (Para-isomer) | Rationale |
| Oxidation Potential (Eox) | Higher | Lower | Direct conjugation in the para-isomer facilitates oxidation. |
| HOMO Energy Level | Deeper (more negative) | Shallower (less negative) | A higher oxidation potential corresponds to a deeper HOMO level. |
| Radical Cation Stability | Potentially Lower | Potentially Higher | Greater charge delocalization in the para-isomer can enhance stability. |
| Hole Mobility | Potentially Lower | Potentially Higher | More facile oxidation and potentially better intermolecular packing in the para-isomer could lead to higher hole mobility. |
It is important to note that these are predictions based on established electronic effects. Experimental validation through direct comparative cyclic voltammetry studies is necessary for confirmation.
The Influence of Substituents on Electrochemical Properties
The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings of (3-(Diphenylamino)phenyl)boronic acid provides a powerful tool for fine-tuning its electrochemical properties.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the triphenylamine core. This enhanced electron density makes the molecule easier to oxidize, resulting in a lower oxidation potential [1][2]. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy level is raised (becomes less negative).
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the triphenylamine core. This makes the molecule more difficult to oxidize, leading to a higher oxidation potential and a deeper (more negative) HOMO energy level.
This tunability is crucial for optimizing the performance of these materials in electronic devices, as it allows for precise alignment of energy levels with other components in the device architecture.
Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity and reproducibility of electrochemical data, standardized experimental protocols are essential. Cyclic Voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed Step-by-Step Methodology for Cyclic Voltammetry
-
Solution Preparation:
-
Prepare a stock solution of the (3-(diphenylamino)phenyl)boronic acid derivative (typically 1 mM) in a dry, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).
-
Prepare a supporting electrolyte solution (typically 0.1 M) of a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in the same solvent. The supporting electrolyte is crucial for ensuring sufficient conductivity of the solution.
-
-
Electrochemical Cell Assembly:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: A glassy carbon electrode is commonly used. It should be polished with alumina slurry and sonicated before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. It is important to report the reference electrode used, as potentials are relative.
-
Counter Electrode: A platinum wire or foil is typically used as the counter electrode.
-
-
Measurement:
-
Combine the analyte and supporting electrolyte solutions in the electrochemical cell.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Connect the electrodes to a potentiostat.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the redox events of the compound. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
The half-wave potential (E₁⸝₂) can be calculated as (Epa + Epc)/2 for reversible processes.
-
The HOMO energy level can be estimated from the onset of the first oxidation peak using the following equation, with ferrocene as an internal or external standard: HOMO (eV) = -[Eoxonset vs. Fc/Fc⁺ + 4.8] eV
-
The reversibility of the redox process can be assessed by the ratio of the peak currents (ipa/ipc), which should be close to 1 for a reversible one-electron process, and the peak separation (ΔEp = Epa - Epc), which should be close to 59 mV for a reversible one-electron process at room temperature.
-
Logical Relationships in Electrochemical Analysis
The following diagram illustrates the key relationships between the molecular structure of (3-(diphenylamino)phenyl)boronic acid derivatives and their resulting electrochemical properties and potential applications.
Sources
A Senior Application Scientist's Guide to Benchmarking (3-(Diphenylamino)phenyl)boronic Acid Against Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, the very backbone of many pharmaceutical agents and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth technical comparison of (3-(Diphenylamino)phenyl)boronic acid, a versatile building block, against other common organoboron reagents. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for comparative benchmarking, and present data to guide your selection of the optimal reagent for your synthetic challenges.
The Significance of the Diphenylamino Moiety
(3-(Diphenylamino)phenyl)boronic acid is distinguished by the presence of a diphenylamino group at the meta-position of the phenylboronic acid. This substitution is not merely an appendage; it profoundly influences the electronic properties of the molecule. The nitrogen atom's lone pair of electrons can donate into the phenyl ring, increasing its electron density. This electronic enrichment has direct consequences for the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle, particularly in the crucial transmetalation step. Generally, electron-donating groups on the arylboronic acid can enhance the rate of reaction by making the aryl group more nucleophilic and thus more readily transferred to the palladium center.[1][2]
Comparative Framework: Selecting the Right Tool for the Job
To provide a comprehensive benchmark, we will compare (3-(Diphenylamino)phenyl)boronic acid against two key alternatives that represent different points on the reactivity and stability spectrum:
-
Phenylboronic Acid : The unsubstituted parent compound, serving as a baseline for reactivity.
-
(3-(Diphenylamino)phenyl)boronic acid, pinacol ester : A more stable, albeit potentially less reactive, derivative of our target molecule. Boronate esters, such as the commonly used pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store for extended periods.[3]
The selection between a boronic acid and its corresponding boronate ester is a classic trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times.[3] However, they are also more susceptible to decomposition pathways like protodeboronation, especially under basic aqueous conditions.
Visualizing the Core Process: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating the role of the organoboron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Benchmarking: A Head-to-Head Comparison
To objectively assess the performance of (3-(Diphenylamino)phenyl)boronic acid, we present a standardized experimental protocol for the Suzuki-Miyaura coupling with 4-bromoanisole as the coupling partner. This protocol is designed to be a self-validating system, where careful control of reaction parameters allows for a meaningful comparison of the different organoboron reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of Organoboron Reagents with 4-Bromoanisole
Materials:
-
Aryl halide: 4-Bromoanisole (1.0 equiv)
-
Organoboron Reagent (1.2 equiv):
-
(3-(Diphenylamino)phenyl)boronic acid
-
Phenylboronic acid
-
(3-(Diphenylamino)phenyl)boronic acid, pinacol ester
-
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 187 mg), the respective organoboron reagent (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Add the degassed solvent mixture (10 mL) via syringe.
-
The reaction mixture is heated to 85 °C and stirred vigorously for the specified reaction time.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: A Comparative Analysis
The following table summarizes the expected outcomes of the benchmarking experiment, based on established principles of Suzuki-Miyaura reactivity.
| Organoboron Reagent | Reaction Time (h) | Yield (%) | Notes |
| (3-(Diphenylamino)phenyl)boronic acid | 4 | 92 | Electron-donating group accelerates the reaction. |
| Phenylboronic acid | 6 | 85 | Baseline reactivity. |
| (3-(Diphenylamino)phenyl)boronic acid, pinacol ester | 8 | 88 | Increased stability, slightly reduced reactivity compared to the boronic acid. |
Note: The above data is illustrative and representative of typical results. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
Workflow for Selecting the Optimal Organoboron Reagent
The choice between these reagents is dictated by the specific demands of your synthesis. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting the appropriate organoboron reagent.
Conclusion: Empowering Your Synthetic Strategy
(3-(Diphenylamino)phenyl)boronic acid is a highly effective organoboron reagent for Suzuki-Miyaura cross-coupling reactions, particularly when enhanced reactivity is desired. Its electron-rich nature, a direct consequence of the diphenylamino substituent, facilitates the key transmetalation step, leading to high yields in shorter reaction times compared to the unsubstituted phenylboronic acid. For applications where stability and ease of handling are paramount, the corresponding pinacol ester presents a robust alternative with only a modest trade-off in reactivity. By understanding the interplay between electronic effects, stability, and reaction kinetics, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
A green and efficient double Suzuki–Miyaura coupling of 5,7-dibromoindoles in water. Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Semantic Scholar. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(A) Examples of organoboron compounds, (B) Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
ChemInform Abstract: Selection of Boron Reagents for Suzuki—Miyaura Coupling. ResearchGate. [Link]
-
Synthesis and reactivity of alkynyl boron compounds. Royal Society of Chemistry. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents.
-
Structure and reactivity of boron-ate complexes derived from primary and secondary boronic esters. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-(Diphenylamino)phenyl)boronic Acid
For professionals engaged in the fast-paced world of research and drug development, meticulous attention to laboratory safety is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The proper management of chemical waste, particularly for specialized reagents like (3-(Diphenylamino)phenyl)boronic acid, is a critical component of this responsibility. This guide provides a comprehensive, technically grounded framework for its safe handling and disposal, moving beyond simple instructions to explain the causality behind each procedural step.
Our objective is to empower your laboratory with a self-validating system for waste management that ensures the safety of personnel, protects the environment, and upholds the rigorous standards of your research.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. (3-(Diphenylamino)phenyl)boronic acid, like many organoboron compounds, presents a specific risk profile that dictates its handling from initial use to final disposal. It is classified with several hazard statements that demand careful consideration.
The primary directive derived from this hazard profile is unambiguous: (3-(Diphenylamino)phenyl)boronic acid and its associated waste must be treated as hazardous chemical waste. [1] Under no circumstances should it be disposed of in regular trash or discharged into the sanitary sewer system.[2][3]
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Mandates strict hygiene practices and clear labeling. |
| Skin Irritation | H315: Causes skin irritation | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[1][4] |
Immediate Safety & Personal Protective Equipment (PPE)
The first line of defense in any chemical handling procedure is robust personal protective equipment. The causality is simple: creating physical barriers minimizes exposure pathways. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is in use:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[5]
-
Protective Clothing: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: All waste handling and consolidation should be performed within a certified chemical fume hood to control exposure to airborne particulates.[1]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol outlines a conservative and compliant approach to managing (3-(Diphenylamino)phenyl)boronic acid waste. The core principle is waste segregation—never mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Mixing incompatible chemicals can lead to dangerous reactions and complicates the final disposal process.[3][6]
Protocol for Waste Collection & Containerization
-
Select an Appropriate Waste Container:
-
Characterize and Segregate the Waste:
-
Solid Waste: Collect unused (3-(Diphenylamino)phenyl)boronic acid powder, contaminated weighing papers, and contaminated PPE (e.g., gloves, wipes) in a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing (3-(Diphenylamino)phenyl)boronic acid in a separate, designated liquid hazardous waste container.[1] Use a funnel to prevent spills during transfer.
-
-
Properly Label the Waste Container:
-
Store the Waste Container Safely:
-
Causality: Proper storage minimizes the risk of spills, exposure, and reactions with incompatible materials.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][8]
-
Ensure secondary containment is used to capture any potential leaks.[8]
-
Do not store with incompatible materials such as strong oxidizing agents, acids, or bases.[2]
-
-
Arrange for Professional Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams associated with (3-(Diphenylamino)phenyl)boronic acid.
Sources
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- 2. benchchem.com [benchchem.com]
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- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to the Safe Handling of (3-(Diphenylamino)phenyl)boronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling (3-(Diphenylamino)phenyl)boronic acid, a compound class that, while invaluable in synthesis, requires meticulous handling. The following procedures are designed to ensure operator safety, maintain experimental integrity, and comply with environmental regulations. This is not merely a checklist, but a framework grounded in the causality of chemical hazards and proven mitigation strategies.
Hazard Identification and Core Risk Assessment
Understanding the specific risks associated with a reagent is the foundational step of any laboratory protocol. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of closely related arylboronic acids provide a reliable basis for risk assessment. The primary hazards are associated with direct contact and inhalation.
Based on data for analogous compounds like 4-(Diphenylamino)phenylboronic acid, this chemical should be treated as a substance that causes skin irritation and serious eye irritation.[1][2]
Table 1: Risk Assessment Summary for (3-(Diphenylamino)phenyl)boronic Acid
| Hazard Category | Identified Risk | Primary Route of Exposure | Mitigation Strategy |
| Skin Irritation | Causes skin irritation upon contact (H315).[1][2] | Dermal (direct contact) | Use of appropriate chemical-resistant gloves and a lab coat.[3][4] |
| Eye Damage | Causes serious eye irritation (H319).[1][2] | Ocular (splash, dust) | Mandatory use of chemical safety goggles; face shield for splash risk.[3][4][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation (H335).[2][6] | Inhalation (dust/aerosol) | Handle solids within a certified chemical fume hood to minimize dust.[3][7][8] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life (H413). | Environmental Release | Dispose of as hazardous chemical waste; do not discard down the drain.[7][9] |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense; the primary method for exposure control is to engineer the hazard out of the immediate workspace.
-
Chemical Fume Hood: All weighing and handling of solid (3-(Diphenylamino)phenyl)boronic acid must be conducted within a certified chemical fume hood.[3][4][7] This is critical to contain fine particulates and prevent inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[3][4][8] Verify their functionality before commencing work.
Personal Protective Equipment (PPE) Protocol
A comprehensive suite of PPE is mandatory. The rationale behind each selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.
Table 2: Mandatory PPE for Handling (3-(Diphenylamino)phenyl)boronic Acid
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face | Chemical safety goggles are mandatory.[3][4][5] A full-face shield is required over goggles when there is a significant risk of splashing.[3][8] | Prevents airborne dust or accidental splashes from causing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant nitrile gloves are the standard recommendation.[3][8] Inspect gloves for any signs of degradation or puncture before use.[8] | Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be changed immediately.[2][8][10] |
| Body Protection | A buttoned, flame-resistant lab coat is required, worn over long pants and closed-toe shoes.[3][8] | Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory | For handling small quantities in a fume hood, respiratory protection is not typically necessary.[3] If dust generation is unavoidable, a NIOSH-approved N95 (or equivalent) respirator is required.[4][8] | Minimizes the risk of inhaling fine particles that can lead to respiratory tract irritation.[6][8] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol should be followed for all operations involving this compound.
Preparation & Handling Workflow
Caption: Workflow for Safe Handling of (3-(Diphenylamino)phenyl)boronic Acid.
Detailed Steps:
-
Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and the area is clear of clutter. Don all required PPE as detailed in Table 2.[8]
-
Handling :
-
Minimize dust generation when weighing and transferring the solid material.[2][4] Use appropriate tools like a spatula.[8]
-
Keep the reagent container tightly closed when not in active use to prevent contamination and potential moisture absorption, as boronic acids can be sensitive.[4][6][8]
-
If working with solutions, use a syringe or cannula for transfers under an inert atmosphere if the reaction is air or moisture sensitive.[11][12]
-
-
Post-Handling :
Spill and Waste Management
Accidents happen, but a clear plan prevents them from becoming emergencies. Likewise, a systematic approach to waste disposal is crucial for safety and environmental compliance.
Spill Response:
-
Evacuate : Alert others in the area and, if necessary, evacuate non-essential personnel.
-
Ventilate : Ensure the spill is contained within a functioning fume hood.
-
Contain & Clean : For a small solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[2][4][13] Avoid actions that create dust.[2][4]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal Plan:
-
Designation : All waste generated from the use of (3-(Diphenylamino)phenyl)boronic acid, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.[3][7]
-
Segregation : Collect all waste in a designated, sealable container that is clearly labeled "Hazardous Waste" along with the full chemical name.[7] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7][9]
-
Container Management :
-
The primary chemical container must be triple-rinsed with a suitable solvent before disposal.[7]
-
The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.[7] Subsequent rinses may also need to be collected, per institutional guidelines.
-
Never dispose of this chemical down the drain, as it may be harmful to aquatic life.[7][9]
-
-
Storage & Collection : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by licensed waste disposal personnel.[7]
By integrating these safety and handling protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



